molecular formula C10H10O3 B008902 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 103204-80-4

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B008902
CAS No.: 103204-80-4
M. Wt: 178.18 g/mol
InChI Key: NXNQXQFRCVUXIN-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 103204-80-4) is a high-purity chemical building block featuring a dihydrobenzofuran scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry for its prevalence in biologically active compounds . This compound is supplied as a solid and should be stored sealed in a dry environment at 2-8°C . The benzofuran core is of significant research interest due to its wide spectrum of pharmacological activities, which includes antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The specific 2,3-dihydro-2-methyl structure of this reagent, coupled with its carboxylic acid functional group, makes it a versatile intermediate for synthesizing novel derivatives. Research on analogous halogenated benzofuran-carboxylic acid derivatives has demonstrated promising antimicrobial activity against Gram-positive bacteria, such as various Staphylococcus and Enterococcus species, as well as antifungal activity against Candida albicans and Candida parapsilosis . The carboxylic acid group serves as a key handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies and lead compound optimization in drug discovery campaigns . Key Research Applications: • Antimicrobial Development: Serves as a core structure for designing and synthesizing new agents against Gram-positive bacteria and fungal pathogens . • Medicinal Chemistry: Acts as a key intermediate for building a diverse library of compounds to screen for various biological activities, including anticancer and anti-inflammatory effects . • Chemical Synthesis: The reactive carboxylic acid allows for straightforward functionalization, facilitating the exploration of chemical space around the dihydrobenzofuran scaffold . ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQXQFRCVUXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349436
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50349436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-80-4
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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Foundational & Exploratory

Physicochemical properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a dihydrobenzofuran core coupled with a carboxylic acid group, provides a versatile scaffold for developing novel therapeutic agents and functional materials. Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its successful application. This guide provides a comprehensive analysis of its key characteristics, including structural features, solubility, acidity (pKa), and lipophilicity. We delve into the established experimental methodologies for determining these parameters, explaining the rationale behind procedural choices and the interpretation of results. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound and its derivatives.

Introduction: The Significance of a Dihydrobenzofuran Scaffold

The dihydrobenzofuran ring system is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic molecules with potent biological activities. The fusion of a benzene ring with a dihydrofuran ring creates a semi-rigid structure that can effectively orient functional groups for optimal interaction with biological targets. The addition of a carboxylic acid at the 5-position, as in this compound, introduces a key site for ionic interactions, hydrogen bonding, and potential prodrug strategies.

The methyl group at the 2-position introduces a chiral center, meaning the compound can exist as two distinct enantiomers ((R) and (S)). This chirality is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles. Before any advanced application, a thorough characterization of the molecule's fundamental physicochemical properties is essential. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. This compound, with the chemical formula C₁₀H₁₀O₃, possesses a unique combination of aromatic and aliphatic features.

Structural Identifiers

A precise understanding of a compound begins with its unequivocal identification. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 103204-80-4ChemicalBook[1]
Molecular Formula C₁₀H₁₀O₃ChemicalBook[1]
Molecular Weight 178.18 g/mol ChemicalBook[1]
Canonical SMILES CC1Cc2cc(ccc2O1)C(=O)ON/A
Chemical Structure Diagram

The structural formula provides a visual representation of the atomic arrangement and bonding.

Caption: 2D Structure of the target molecule.

Solubility Profile

Solubility is a cornerstone of drug development, directly influencing a drug's bioavailability and formulation. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature. For oral drug candidates, aqueous solubility is a critical determinant of absorption from the gastrointestinal tract.

Expected Solubility:

  • Aqueous Solvents: Sparingly soluble in neutral water, with solubility increasing significantly in alkaline solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to salt formation.

  • Polar Aprotic Solvents: Likely to be soluble in solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Alcohols: Good solubility is expected in methanol and ethanol.

  • Nonpolar Solvents: Poor solubility is anticipated in nonpolar solvents like hexanes.

Experimental Protocol: Thermodynamic Solubility Determination

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol ensures that a true equilibrium is reached between the dissolved and undissolved solid.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath or rotating wheel is used for this purpose.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at a low speed to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temp (24-48 hours) A->B C Centrifuge or let stand B->C D Filter supernatant C->D E Analyze by HPLC-UV D->E F Calculate Concentration E->F G A Dissolve compound in H₂O/co-solvent B Titrate with standardized NaOH A->B C Record pH after each addition B->C D Plot pH vs. Volume of Titrant C->D E Determine half-equivalence point D->E F pKa = pH at half-equivalence E->F

References

Topic: Discovery and Isolation of Novel Dihydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif, integral to a vast number of biologically active natural products and synthetic compounds.[1][2] Its prevalence in molecules exhibiting anticancer, anti-inflammatory, antiviral, and neuroprotective properties has made it a focal point in medicinal chemistry and drug discovery.[3][4][5][6] This guide provides a comprehensive technical overview of the core methodologies for the discovery, isolation, and structural elucidation of novel dihydrobenzofuran derivatives. We will explore two primary discovery pipelines: isolation from natural sources and targeted synthesis. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into protocol design, from initial extraction and chromatographic separation to advanced spectroscopic analysis and structural confirmation.

The Significance of the Dihydrobenzofuran Core

The unique structural arrangement of the dihydrobenzofuran core, consisting of a fused aryl and dihydrofuran ring, confers specific three-dimensional conformations that are ideal for interacting with biological targets.[1] This framework is found in numerous bioactive natural products, including (+)-lithospermic acid, pterocarpan, and conocarpan, which exhibit activities ranging from anti-HIV to antifungal.[1][7] In synthetic chemistry, the dihydrobenzofuran nucleus serves as a versatile precursor for constructing more complex molecular architectures and has been incorporated into approved drugs like prucalopride.[1][8] The continuous discovery of new derivatives with potent biological activities underscores the importance of robust and efficient methods for their isolation and synthesis.[4][5][6]

Discovery Pipeline I: Isolation from Natural Sources

The discovery of novel dihydrobenzofurans often begins with the exploration of nature's chemical diversity, particularly in plants and fungi.[7] This pathway is a multi-stage process requiring systematic and carefully chosen methodologies to progress from a complex biological matrix to a pure, characterized compound.

Preliminary Steps: Source Selection and Extraction

The initial and most critical step is the selection of a biological source. Ethnobotanical knowledge, where traditional medicine points to plants used for treating ailments like cancer or inflammation, can provide valuable leads.[9][10] For instance, the Polygonaceae family is known for its ethnomedicinal use in cancer management, leading to the successful isolation of anticancer dihydrobenzofurans from Polygonum barbatum.[9][10][11]

Causality in Extraction Method Selection: The goal of extraction is to efficiently transfer the target compounds from the raw material into a solvent with minimal degradation. The choice of method and solvent is dictated by the physicochemical properties of the target compounds and the nature of the source material.[12][13]

  • Conventional Solvent Extraction: Methods like maceration, percolation, and Soxhlet extraction are widely used.[14][15] Maceration, which involves soaking the plant material in a solvent, is simple but can be time-consuming. Soxhlet extraction provides a more efficient extraction through continuous cycling of fresh, warm solvent, but the heat can degrade thermally labile compounds. The choice of solvent polarity is paramount; a gradient extraction starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by solvents of increasing polarity (e.g., ethyl acetate, methanol), allows for a preliminary fractionation of the extract.[12][13]

  • Modern Extraction Techniques: To improve efficiency and reduce solvent consumption, modern techniques are often employed.[13][15]

    • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[14][15]

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[14][15][16]

    • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO₂, as the solvent. It is highly selective and leaves no organic solvent residue, making it ideal for sensitive compounds.[14][15]

Workflow: From Natural Source to Pure Compound

The overall process is a systematic reduction of complexity, moving from a crude extract to isolated, pure molecules.

G cluster_0 Discovery & Extraction cluster_1 Fractionation cluster_2 Purification Source Biological Source (e.g., Plant Material) Grind Grinding & Drying Source->Grind Extract Solvent Extraction (e.g., Maceration, UAE, MAE) Grind->Extract Crude Crude Extract Extract->Crude LLE Liquid-Liquid Partitioning (Hexane, EtOAc, MeOH) Crude->LLE Fractions Solvent Fractions LLE->Fractions CC Column Chromatography (Silica Gel, Sephadex) Fractions->CC TLC TLC Analysis of Fractions CC->TLC HPLC Preparative HPLC TLC->HPLC Pure Pure Compound HPLC->Pure

Caption: Workflow for Natural Product Isolation.

Isolation and Purification: The Role of Chromatography

Chromatography is the cornerstone of natural product isolation, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] A multi-step chromatographic strategy is almost always necessary.

  • Column Chromatography (CC): This is the workhorse for the initial fractionation of crude extracts.[12][16] Silica gel is the most common stationary phase for normal-phase chromatography, separating compounds based on polarity. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC).

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective method used to monitor the separation from column chromatography and to select appropriate solvent systems.[12][16]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of compounds.[12] Preparative HPLC can yield compounds with >95% purity, which is required for structural elucidation and biological assays. Both normal-phase and reversed-phase (e.g., C18) columns are used, depending on the polarity of the target dihydrobenzofurans.

Protocol 1: General Isolation of Dihydrobenzofurans from Plant Material

This protocol is a self-validating system, where each step's success is confirmed before proceeding to the next.

  • Preparation: Air-dry and grind 1 kg of plant material to a coarse powder.

  • Extraction: Macerate the powder sequentially with 5 L of n-hexane, followed by 5 L of ethyl acetate (EtOAc), and finally 5 L of methanol (MeOH) at room temperature for 72 hours each. This yields three distinct crude extracts.

  • Initial Fractionation: Concentrate the EtOAc extract (often rich in moderately polar compounds like dihydrobenzofurans) under reduced pressure. Subject the dried extract (e.g., 50 g) to vacuum liquid chromatography (VLC) or column chromatography over a silica gel stationary phase.

  • Gradient Elution: Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of EtOAc (e.g., 95:5, 90:10, ... 0:100 hexane:EtOAc).

  • Monitoring: Collect fractions (e.g., 250 mL each) and monitor them by TLC, visualizing spots under UV light (254 nm and 365 nm) and/or with a staining agent (e.g., vanillin-sulfuric acid). Combine fractions with similar TLC profiles.

  • Final Purification: Subject the combined, enriched fractions to preparative HPLC using a suitable column (e.g., C18 reversed-phase) and an optimized mobile phase (e.g., a gradient of methanol and water) to isolate pure compounds.

  • Validation: Confirm the purity of the isolated compound using analytical HPLC with a diode-array detector (DAD) or mass spectrometry (MS).

Discovery Pipeline II: Rational Synthesis

While natural sources provide immense diversity, chemical synthesis offers a direct route to novel dihydrobenzofuran analogues with tailored properties.[1] Modern synthetic chemistry, particularly transition metal-catalyzed reactions, has enabled the efficient and often stereoselective construction of the dihydrobenzofuran core.[1][17]

Causality in Synthetic Strategy: The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. Transition metal catalysis is favored for its high efficiency and ability to form C-C and C-O bonds under mild conditions.[17]

Key Synthetic Methodologies

Recent years have seen a surge in novel methods for synthesizing the dihydrobenzofuran scaffold.[8]

  • Palladium-Catalyzed Reactions: Pd catalysts are highly versatile for reactions like Heck coupling, C-H activation, and annulations to form the dihydrofuran ring.[1][17] For example, a [4+1] cyclization involving aryl ethers and vinyl methylene ketones can produce enantioselective dihydrobenzofurans.[1]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts excel in C-H activation and annulation reactions. A [3+2] annulation between N-phenoxy amides and alkynes is an efficient way to build the core structure.[1][17]

  • Nickel-Catalyzed Reactions: Nickel catalysis is often used for reductive coupling and carbonylative synthesis, providing access to diverse substitution patterns.[17]

  • Metal-Free Approaches: To avoid transition metal contamination in final products, metal-free methods are being developed. These can involve Brønsted acid-catalyzed [4+1] annulation or base-induced cyclization reactions.[18]

Table 1: Comparison of Selected Synthetic Methods
Catalyst/ReagentReaction TypeKey ReactantsYield RangeRef
Palladium (Pd)Chiral [4+1] CyclizationAryl ethers, Vinyl ketones38-89%[1]
Rhodium (Rh)C-H Activation/[3+2] AnnulationN-phenoxy amides, Alkynes35-78%[17]
Nickel (Ni)Reductive Aryl AllylationAryl iodides, Vinyl carbonates46-67%[17]
Triflic Acid (TfOH)Metal-Free [4+1] Annulationp-Quinone methides, DiazoacetatesN/A[18]

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is obtained, its exact chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.[9][13]

Spectroscopic Toolkit
  • Mass Spectrometry (MS): Provides the molecular weight and elemental formula (via High-Resolution MS, HR-MS) of the new compound. Fragmentation patterns can offer clues about the structure.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination in solution.[12][19]

    • ¹H NMR: Gives information on the number and chemical environment of protons. Coupling constants (J-values) reveal connectivity between adjacent protons, which is crucial for determining the relative stereochemistry in the dihydrofuran ring.[20]

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular puzzle. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, allowing the connection of different molecular fragments.[19]

  • X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides unambiguous determination of the complete molecular structure, including the absolute stereochemistry.[21][22]

Decision Workflow for Structural Elucidation

G Start Pure Isolated Compound MS Mass Spectrometry (MS) - Molecular Formula? Start->MS NMR1D 1D NMR (¹H, ¹³C) - Proton/Carbon Skeleton? MS->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) - Connectivity & Fragments? NMR1D->NMR2D Structure Proposed Structure NMR2D->Structure Stereo Relative Stereochemistry? (NOESY, J-coupling) Structure->Stereo Xray X-ray Crystallography (If crystal available) - Absolute Stereochemistry? Structure->Xray Confirmatory Final Final Structure Stereo->Final Xray->Final Confirmatory

Caption: Spectroscopic Analysis Workflow.

Conclusion and Future Outlook

The discovery of novel dihydrobenzofuran compounds remains a vibrant and essential area of research for drug development. The synergistic application of modern isolation techniques from natural sources and innovative synthetic methodologies provides a powerful engine for accessing new chemical entities. The protocols and workflows described herein offer a robust framework for researchers. As analytical techniques become more sensitive and synthetic methods more efficient, we can anticipate the continued discovery of dihydrobenzofuran derivatives with unique biological activities, paving the way for the next generation of therapeutic agents.

References

In Silico Prediction of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive in silico workflow for the prediction of the biological activity of the novel compound, 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. In the absence of pre-existing experimental data for this specific molecule, this document serves as a procedural whitepaper, providing a robust computational methodology for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Detailed, step-by-step experimental protocols for each computational approach are presented to guide researchers in the virtual screening and characterization of this and other novel chemical entities. Furthermore, this guide includes structured data tables for the lucid presentation of predictive results and utilizes Graphviz diagrams to visualize the intricate workflows, offering a blueprint for the computational assessment of new molecules in the drug discovery pipeline.

Introduction: The Benzofuran Scaffold and the Promise of In Silico Prediction

The benzofuran moiety is a privileged heterocyclic scaffold extensively found in a plethora of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities.[1][2] Derivatives of benzofuran have been reported to possess antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties, underscoring their significance as a foundational structure in medicinal chemistry.[3][4] The subject of this guide, this compound, is a structurally intriguing derivative for which the bioactivity has not been previously characterized.

Traditional drug discovery, while fruitful, is a resource-intensive and time-consuming endeavor. The advent of computer-aided drug design (CADD) has revolutionized this landscape, offering a powerful suite of in silico techniques to expedite the identification and optimization of lead compounds.[5] By leveraging computational methods, we can rapidly assess the potential biological activities and pharmacokinetic profiles of novel molecules, thereby prioritizing candidates for synthesis and subsequent experimental validation.[6]

This guide provides a rigorous framework for the in silico evaluation of this compound, outlining a logical and scientifically sound workflow from initial target hypothesis to comprehensive ADMET profiling.

The In Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity follows a structured, multi-step process. This workflow is designed to build a comprehensive profile of its potential therapeutic effects and liabilities, allowing for efficient screening and prioritization of compounds for further experimental validation.

G cluster_0 A Compound of Interest (this compound) B Ligand-Based Target Prediction (e.g., SwissTargetPrediction) A->B C Structure-Based Target Prediction (Inverse Docking - Optional) A->C E Molecular Docking (e.g., AutoDock Vina) A->E G QSAR Model Development (Benzofuran Derivatives) A->G I ADMET Prediction (e.g., SwissADME) A->I D Prioritized Biological Targets B->D C->D D->E F Binding Affinity & Pose Analysis E->F K Candidate for Experimental Validation F->K H Predicted Bioactivity G->H H->K J Pharmacokinetic & Toxicity Profile I->J J->K

Figure 1: A general workflow for the in silico prediction of bioactivity.

Step-by-Step Methodologies

Target Identification and Validation

The initial and most critical step is to identify the potential molecular targets of this compound. This can be achieved through a combination of ligand-based and structure-based computational methods.

This approach is predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities. We will utilize online servers that compare our query molecule to vast databases of known bioactive ligands.

  • Input Preparation:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be generated using chemical drawing software or obtained from chemical databases. The SMILES string is CC1OC2=CC=C(C=C2C1)C(=O)O.

  • Target Prediction using SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction web server (7--INVALID-LINK--]

    • Paste the SMILES string into the input box.

    • Select "Homo sapiens" as the organism.

    • Click "Predict targets".

  • Interpretation of Results:

    • The server will return a list of potential protein targets, ranked by a probability score.[8] A higher score indicates a greater likelihood of interaction based on structural similarity to known ligands.[3]

    • Analyze the top-ranked targets, paying close attention to their biological functions and relevance to disease pathways.

  • Consolidate the list of potential targets obtained from the prediction server.

  • Cross-reference the predicted targets with literature on the known biological activities of benzofuran derivatives to identify overlapping areas of interest (e.g., kinases, cyclooxygenases, etc.).[4]

  • Prioritize a small number of the most promising targets for further investigation based on the strength of the prediction and their therapeutic relevance.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This allows us to investigate the binding mode and estimate the binding affinity of our compound to the prioritized protein targets.

AutoDock Vina is a widely used and robust open-source program for molecular docking.[10][11]

  • Preparation of the Receptor (Protein) Structure:

    • Download the 3D structure of the prioritized target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

    • Prepare the protein for docking using software such as AutoDock Tools or UCSF Chimera. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Preparation of the Ligand (Our Compound):

    • Generate a 3D structure of this compound. This can be done using chemical drawing software and energy minimization.

    • Convert the ligand structure to the PDBQT file format, which includes atom types and charge information, using AutoDock Tools.

  • Defining the Binding Site (Grid Box):

    • Identify the active site or binding pocket of the target protein. This can often be determined from the co-crystallized ligand in the PDB structure or through literature analysis.

    • Define a grid box that encompasses the binding site. The size and center of this box will define the search space for the docking simulation.[9]

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor, ligand, and grid box parameters.

  • Analysis of Docking Results:

    • Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.

    • Visualize the top-ranked poses in the context of the protein's binding site using molecular visualization software (e.g., PyMOL, UCSF Chimera).

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the structural basis of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[12] By building a QSAR model for a set of known bioactive benzofuran derivatives, we can predict the activity of our novel compound.

  • Data Collection and Curation:

    • Retrieve a dataset of benzofuran derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target from a public database like ChEMBL (13--INVALID-LINK--]

    • Ensure the data is consistent and of high quality. Curate the dataset by removing duplicates and ensuring a consistent activity endpoint.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors. These are numerical values that represent various physicochemical and structural properties of the molecules. This can be done using software like MOE (Molecular Operating Environment) or open-source libraries like RDKit in Python.[1][14]

  • Model Building and Validation:

    • Divide the dataset into a training set and a test set.

    • Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a QSAR model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the training set.

    • Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q²).

  • Prediction for the Novel Compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

G cluster_1 A Data Collection (ChEMBL) B Data Curation A->B C Descriptor Calculation (e.g., RDKit) B->C D Dataset Splitting (Training & Test Sets) C->D E Model Building (Machine Learning) D->E F Model Validation E->F H Activity Prediction F->H G New Compound Descriptors G->H

Figure 2: A typical workflow for QSAR model development and prediction.

ADMET Prediction

In addition to predicting biological activity, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate.[15] In silico ADMET prediction models can estimate a range of properties.

SwissADME is a free and user-friendly web tool for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[16][17]

  • Input:

    • Navigate to the SwissADME web server (--INVALID-LINK--).

    • Paste the SMILES string of this compound into the input field.

  • Execution:

    • Click the "Run" button to initiate the calculations.

  • Analysis of Results:

    • The output will provide a comprehensive profile of the compound, including:

      • Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, etc.

      • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, P-glycoprotein substrate prediction, and cytochrome P450 (CYP) inhibition.[18]

      • Drug-likeness: Evaluation based on various filters like Lipinski's rule of five, Ghose filter, and Veber rule.

      • Medicinal Chemistry: Alerts for promiscuous or problematic fragments (PAINS).

      • Bioavailability Radar: A graphical representation of the drug-likeness of the compound based on six key physicochemical properties.[19]

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Biological Targets for this compound

Target ClassSpecific TargetPrediction Score/ProbabilityRationale/Supporting Evidence
Example: KinaseExample: EGFRExample: 0.85High structural similarity to known EGFR inhibitors.
............

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Binding Mode
Example: EGFRExample: -8.5Example: Met793, Lys745Example: Hydrogen bond with Met793 backbone.
............

Table 3: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
CYP1A2 inhibitorYesPotential for drug-drug interactions.
Drug-likeness
Lipinski's Rule0 violationsGood oral bioavailability is likely.
Medicinal Chemistry
PAINS alerts0No known problematic fragments.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of this compound. By systematically applying target prediction, molecular docking, QSAR modeling, and ADMET profiling, we can generate a robust hypothesis regarding the compound's potential therapeutic applications and liabilities.

It is imperative to emphasize that in silico predictions are not a substitute for experimental validation. The findings from this computational investigation should serve as a guide for prioritizing and designing focused in vitro and in vivo studies. The prioritized targets should be pursued with enzymatic or cell-based assays to confirm the predicted activity. The favorable ADMET profile, if predicted, should be confirmed through appropriate experimental models. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically relevant molecules.[1] This heterocyclic system, consisting of a benzene ring fused to a furan ring, is a common motif in natural products and has been extensively explored for a wide array of pharmacological applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] The partial saturation of the furan ring, as seen in the 2,3-dihydro-1-benzofuran moiety of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, offers a three-dimensional structure that can significantly influence its interaction with biological targets.[1] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate the potential therapeutic targets of this specific compound.

Hypothesizing Therapeutic Targets: An Evidence-Based Approach

While direct studies on this compound are limited, the extensive research on its structural analogs provides a strong foundation for hypothesizing its potential therapeutic applications. Derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid have demonstrated significant pharmacological activities, pointing towards several promising avenues of investigation.[1]

1. Oncology:

The anticancer potential of benzofuran derivatives is well-documented.[1][4][5][6] Specifically, derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid have shown significant growth inhibitory activity against various human cancer cell lines, including ovarian, colon, and breast cancer.[1][5] The proposed mechanisms often involve the modulation of key signaling pathways implicated in cancer progression. A particularly noteworthy finding is the excellent NF-κB inhibitory activity demonstrated by some analogs.[5]

  • Potential Targets:

    • NF-κB Signaling Pathway: Inhibition of this pathway is a major focus in cancer therapy due to its role in inflammation, cell survival, and proliferation.

    • Receptor Tyrosine Kinases (RTKs): Many anticancer agents target RTKs that are overexpressed or constitutively active in tumors.

    • Cell Cycle Regulators: Proteins involved in cell cycle checkpoints are attractive targets for inducing cancer cell death.

2. Inflammation and Immunology:

Several benzofuran derivatives exhibit potent anti-inflammatory properties.[1][3][7] For instance, some have been shown to inhibit the production of nitric oxide in macrophages, a key mediator in inflammatory processes.[1] Furthermore, a significant area of research has focused on designing 2,3-dihydro-1-benzofuran derivatives as modulators of cannabinoid receptors, with a particular emphasis on developing selective agonists for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed in immune cells and is a promising target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.[1]

  • Potential Targets:

    • Cannabinoid Receptor 2 (CB2): Agonism at this receptor could be beneficial for a range of inflammatory conditions.

    • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a common mechanism for anti-inflammatory drugs.

    • Pro-inflammatory Cytokine Pathways: Targeting the production or signaling of cytokines like TNF-α and IL-6 could be a viable strategy.

3. Infectious Diseases:

The benzofuran scaffold is present in compounds with demonstrated antimicrobial and antifungal activities.[2][8] Derivatives have shown efficacy against Gram-positive bacteria and various fungal strains, including Candida albicans.[8]

  • Potential Targets:

    • Bacterial Enzymes: Key enzymes in bacterial metabolic or cell wall synthesis pathways are common targets.

    • Fungal Cell Wall or Membrane Components: Disrupting the integrity of the fungal cell is a proven antifungal strategy.

A Step-by-Step Guide to Target Identification and Validation

The following sections outline a rigorous, multi-pronged approach to identify and validate the molecular targets of this compound. This workflow is designed to progress from broad, unbiased screening to specific, high-confidence target validation.

The initial phase aims to gather preliminary data on the compound's biological effects and to generate initial hypotheses about its mechanism of action.

Experimental Protocol 1: High-Throughput Phenotypic Screening

  • Cell Line Selection: Assemble a diverse panel of human cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia). For inflammatory potential, use relevant immune cell lines (e.g., macrophages like RAW 264.7, T-cells like Jurkat).

  • Assay Preparation: Seed cells in 96- or 384-well plates at an appropriate density.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM).

  • Endpoint Measurement:

    • Cytotoxicity/Cell Viability: After 48-72 hours, assess cell viability using assays like MTT, CellTiter-Glo, or resazurin.

    • Inflammatory Response: In immune cells, stimulate an inflammatory response (e.g., with LPS for macrophages) and measure the production of key inflammatory mediators like nitric oxide (Griess assay) or pro-inflammatory cytokines (ELISA).

  • Data Analysis: Calculate IC50 or EC50 values to quantify the compound's potency.

Data Presentation: Summary of Phenotypic Screening Results

Cell LineAssay TypeEndpointIC50/EC50 (µM)
MCF-7 (Breast Cancer)Cell ViabilityApoptosis
HCT116 (Colon Cancer)Cell ViabilityProliferation
A549 (Lung Cancer)Cell ViabilityCell Cycle Arrest
RAW 264.7 (Macrophage)Anti-inflammatoryNitric Oxide Production
Jurkat (T-cell)ImmunomodulationCytokine Release

Experimental Workflow: Initial Screening

G cluster_0 Phase 1: Phenotypic Screening Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Cell Line Panel Cell Line Panel Cell Line Panel->High-Throughput Screening Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) High-Throughput Screening->Data Analysis (IC50/EC50) Hit Identification Hit Identification Data Analysis (IC50/EC50)->Hit Identification

Caption: Workflow for initial phenotypic screening.

Once a biological effect is confirmed, the next crucial step is to identify the direct molecular targets of the compound. Affinity-based proteomics is a powerful, unbiased approach for this.

Experimental Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

  • Compound Immobilization: Covalently attach this compound to a solid support (e.g., sepharose beads) via its carboxylic acid group. This creates an "affinity matrix." A linker may be necessary to ensure the compound is accessible for protein binding.

  • Cell Lysate Preparation: Prepare a native protein extract from the "hit" cell line identified in the phenotypic screen.

  • Affinity Pulldown: Incubate the cell lysate with the affinity matrix. The compound's binding partners will be captured on the beads.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads. A competitive elution using an excess of the free compound is recommended to increase the specificity of the identified interactors.

  • Protein Identification by Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the compound pulldown compared to a control (e.g., beads without the compound or with a structurally similar but inactive analog).

Experimental Workflow: Target Identification by AP-MS

G cluster_1 Phase 2: Target ID via AP-MS Immobilize Compound Immobilize Compound Cell Lysate Incubation Cell Lysate Incubation Immobilize Compound->Cell Lysate Incubation Wash Non-specific Binders Wash Non-specific Binders Cell Lysate Incubation->Wash Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash Non-specific Binders->Elute Bound Proteins LC-MS/MS Analysis LC-MS/MS Analysis Elute Bound Proteins->LC-MS/MS Analysis Identify Potential Targets Identify Potential Targets LC-MS/MS Analysis->Identify Potential Targets G cluster_2 Potential NF-κB Inhibitory Pathway Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Compound Compound Compound->IKK Complex inhibits?

References

Unveiling the Mechanistic Landscape of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course Through Analog-Informed Discovery

To the researchers, scientists, and drug development professionals delving into the therapeutic potential of novel chemical entities, this guide offers an in-depth exploration of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. It is imperative to state at the outset that direct, comprehensive mechanistic studies on this specific molecule are not extensively available in the public domain. Therefore, this document adopts a scientifically rigorous, analog-based approach. We will construct a detailed technical narrative by synthesizing the established mechanisms of action of structurally related 2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives. This guide is designed to be a foundational resource, providing a robust framework for hypothesis generation and directing future experimental investigations into the unique biological profile of our lead compound.

The Benzofuran Scaffold: A Privileged Motif in Medicinal Chemistry

The benzofuran core, a fusion of a benzene and a furan ring, is a recurring motif in a multitude of clinically significant molecules and natural products.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The saturation of the furan ring to form the 2,3-dihydrobenzofuran scaffold, as seen in our molecule of interest, introduces a chiral center and alters the molecule's three-dimensional conformation, which can profoundly influence its interaction with biological targets.[1]

Potential Mechanisms of Action: An Analog-Based Postulation

Based on extensive research into its structural congeners, we can hypothesize several potential mechanisms of action for this compound. These are not mutually exclusive and warrant empirical validation.

Modulation of Inflammatory Pathways: Targeting NF-κB

A significant body of evidence points to the anti-inflammatory potential of 2,3-dihydrobenzofuran derivatives. A key mechanism underpinning this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

  • Causality of Experimental Choice: The NF-κB pathway is a critical regulator of the inflammatory response. Its aberrant activation is implicated in numerous chronic inflammatory diseases and cancers. Therefore, investigating the effect of a novel compound on this pathway is a logical step in characterizing its anti-inflammatory and potential anticancer properties.

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[6] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules. The presence of the carboxylic acid moiety is often crucial for this activity, potentially through interactions with key amino acid residues in the binding sites of upstream kinases or by interfering with protein-protein interactions within the signaling cascade.

Hypothesized NF-κB Inhibitory Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Cannabinoid Receptor Modulation: A Potential Avenue for Neuropathic Pain

The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising target for the treatment of neuropathic pain, as its activation is not associated with the psychoactive effects mediated by CB1 receptors.

  • Expertise & Experience: The development of selective CB2 agonists is a key strategy in modern pain research. The chirality of a molecule is often a determining factor in its affinity and efficacy at G-protein coupled receptors like CB2.

Research has demonstrated that derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid can act as potent and selective CB2 agonists.[1] The stereochemistry at the C2 position, where the carboxylic acid is attached, is critical for this activity. It is plausible that this compound could interact with the CB2 receptor, and its efficacy would likely be dependent on the specific stereoisomer.

Experimental Workflow: CB2 Receptor Binding and Functional Assays

CB2_Assay_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Activity Assay cluster_data Data Analysis start Start: Synthesize Enantiomers of Test Compound binding_assay Radioligand Binding Assay (e.g., [3H]CP-55,940) with membranes from CB2-expressing cells start->binding_assay functional_assay GTPγS Binding Assay or cAMP Accumulation Assay in CB2-expressing cells start->functional_assay ki_calc Calculate Ki values (Binding Affinity) binding_assay->ki_calc ec50_calc Calculate EC50 and Emax values (Potency and Efficacy) functional_assay->ec50_calc end Conclusion: Determine CB2 Agonist Profile ki_calc->end ec50_calc->end

Caption: Workflow for characterizing CB2 receptor interaction.

Anticancer Activity: Cytotoxicity and Proliferation Inhibition

The benzofuran scaffold is present in numerous compounds with demonstrated anticancer properties.[2][4] Studies on N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have revealed potent cytotoxic activities against a range of human cancer cell lines, including those of renal, colon, breast, gastric, lung, and prostate origin.[6]

  • Trustworthiness: A self-validating protocol for assessing anticancer activity involves a multi-pronged approach, starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis) and effects on the cell cycle.

The mechanism of cytotoxicity is likely multifactorial and may involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival. The aforementioned inhibition of NF-κB is also a relevant mechanism in this context, as NF-κB is a known driver of cancer cell survival and proliferation.

Data Summary: Cytotoxicity of Benzofuran Derivatives (Hypothetical)

Cancer Cell LineDerivative A (IC₅₀, µM)Derivative B (IC₅₀, µM)This compound (IC₅₀, µM)
ACHN (Renal)2.74[4]5.2To be determined
HCT15 (Colon)2.37[4]4.8To be determined
MM231 (Breast)2.20[4]3.9To be determined
NUGC-3 (Gastric)2.48[4]6.1To be determined
NCI-H23 (Lung)5.86[4]8.3To be determined
PC-3 (Prostate)2.68[4]5.5To be determined

Note: IC₅₀ values for Derivatives A and B are representative of data found in the literature for structurally related compounds and are for illustrative purposes.[4]

Other Potential Bioactivities

Patents related to 2,3-dihydrobenzofuran carboxylic acid derivatives suggest a broader therapeutic potential:

  • Diuretic, Saluretic, and Uricosuric Effects: Certain derivatives have been developed for their ability to increase urine output, sodium excretion, and uric acid excretion, respectively, indicating potential applications in treating hypertension and gout.[7][8]

  • Glucokinase Activation: Some analogs have been investigated as glucokinase activators, which could lower blood glucose levels and have utility in the treatment of type 2 diabetes and obesity.[9][10]

  • Antimicrobial and Antifungal Activity: The benzofuran nucleus is also associated with antimicrobial and antifungal properties, suggesting that this compound could be investigated for these applications.[11][12]

Methodologies for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Protocol: Investigating NF-κB Inhibition in Macrophage Cells
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Seed cells in appropriate plates. Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the media and incubate for the desired time (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65) and the total protein levels.

  • Nuclear Translocation Assay (Immunofluorescence): Fix and permeabilize the cells. Use an antibody against the p65 subunit of NF-κB to visualize its subcellular localization via fluorescence microscopy. Quantify the nuclear translocation of p65 in response to LPS and compound treatment.

  • Data Analysis: Calculate IC₅₀ values for the inhibition of NO and cytokine production. Analyze the Western blot and immunofluorescence data to determine the specific point of inhibition in the NF-κB pathway.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be fully elucidated, the rich pharmacology of its structural analogs provides a fertile ground for hypothesis-driven research. The potential for this molecule to modulate key pathways in inflammation, pain, and cancer warrants a thorough investigation. Future studies should focus on a systematic evaluation of its activity in the assays outlined above, paying close attention to stereospecific effects. The insights gained will be invaluable in unlocking the therapeutic potential of this promising compound.

References

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Motif from Nature's Arsenal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran scaffold is a cornerstone in the architecture of a vast and diverse array of natural products. This heterocyclic system, featuring a benzene ring fused to a dihydrofuran ring, is a privileged motif that has been honed by evolution to interact with a multitude of biological targets. Consequently, natural products bearing this scaffold exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive exploration of the natural sources of 2,3-dihydrobenzofuran derivatives, delving into their botanical and microbial origins, biosynthetic pathways, methodologies for their extraction and isolation, and their significant potential in drug discovery and development. By synthesizing current scientific knowledge with practical, field-proven insights, this guide aims to serve as an essential resource for researchers seeking to harness the therapeutic potential of these remarkable natural compounds.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold in Natural Products Chemistry

The 2,3-dihydrobenzofuran core is a structurally rigid and versatile heterocyclic system that forms the backbone of numerous bioactive molecules found in nature.[1] This scaffold's prevalence across different classes of natural products, including neolignans, alkaloids, and isoflavonoids, underscores its evolutionary selection as a key pharmacophore.[2][3] Compounds containing this motif are commonly isolated from a wide variety of terrestrial and marine organisms, most notably from higher plants and fungi.[1][2] The inherent structural features of the 2,3-dihydrobenzofuran ring system, including its stereochemical complexity and potential for diverse substitution patterns, contribute to its ability to engage with a wide range of biological macromolecules, thereby eliciting a broad spectrum of physiological responses. This has made the 2,3-dihydrobenzofuran scaffold a focal point of interest for synthetic and medicinal chemists aiming to develop novel therapeutic agents.[4][5]

Natural Sources of 2,3-Dihydrobenzofuran Derivatives

The distribution of 2,3-dihydrobenzofuran-containing natural products is widespread throughout the plant and fungal kingdoms. These compounds are often secondary metabolites, produced by organisms as a means of chemical defense or to mediate ecological interactions.

Botanical Sources

Higher plants are a particularly rich source of 2,3-dihydrobenzofuran derivatives, where they are often found as lignans, neolignans, and alkaloids.[2]

  • The Genus Aglaia (Meliaceae): Species of the genus Aglaia are renowned for producing a unique class of complex 2,3-dihydrobenzofurans known as rocaglamides or flavaglines.[6][7] These compounds, such as the eponymous rocaglamide and the potent anticancer agent silvestrol, are characterized by a cyclopenta[b]benzofuran core.[8][9] They are biosynthesized through a remarkable cycloaddition of a flavonoid nucleus with a cinnamic acid moiety.[10][11]

  • The Genus Piper (Piperaceae): Various Piper species are known to produce 2,3-dihydrobenzofuran neolignans, such as (+)-conocarpan, which exhibits significant antifungal activities.[2]

  • The Genus Polygonum (Polygonaceae): The ethnomedicinal species Polygonum barbatum has been shown to be a source of novel 2,3-dihydrobenzofuran derivatives with promising anticancer properties.[9]

Fungal Sources

Fungi, including endophytic and marine-derived species, represent an increasingly important and diverse source of novel 2,3-dihydrobenzofuran natural products.

  • The Genus Aspergillus: Several species of Aspergillus, a ubiquitous fungal genus, have been found to produce a variety of 2,3-dihydrobenzofuran derivatives. For instance, a dihydrobenzofuran derivative named Asperterreusine A was isolated from the marine-derived fungus Aspergillus terreus and demonstrated cytotoxic activities against human cancer cell lines.[12] Another example is a new dihydrobenzofuranoid isolated from the marine-derived fungus Aspergillus ustus.[8]

  • The Genus Penicillium: The marine-derived fungus Penicillium crustosum has been shown to produce benzofuran derivatives with both antimicrobial and anti-inflammatory activities.[13][14]

Biosynthesis of 2,3-Dihydrobenzofuran Scaffolds in Nature

The biosynthesis of the 2,3-dihydrobenzofuran core in natural systems is a fascinating example of enzymatic precision and efficiency. The primary mechanism involves the oxidative coupling of phenolic precursors, a reaction that is notoriously difficult to control in traditional organic synthesis.[2][11]

The Role of Oxidative Coupling Enzymes

The formation of the 2,3-dihydrobenzofuran ring system is often initiated by the one-electron oxidation of a phenolic substrate to generate a resonance-stabilized phenoxy radical. This critical step is catalyzed by a variety of oxidative enzymes, including:

  • Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are known to play a crucial role in the regio- and stereoselective oxidative coupling of phenols in the biosynthesis of various secondary metabolites.[11][15]

  • Laccases: These multi-copper oxidases are widely distributed in plants and fungi and are involved in the oxidation of a broad range of phenolic compounds, leading to their polymerization or coupling.[11][15]

  • Peroxidases: Heme-containing peroxidases, such as horseradish peroxidase, utilize hydrogen peroxide to oxidize phenolic substrates, initiating the radical coupling cascade.[15][16][17]

The remarkable selectivity observed in the biosynthesis of these complex molecules is attributed to the precise positioning of the substrates within the enzyme's active site, which dictates the regiochemistry and stereochemistry of the subsequent bond-forming reactions.[15]

Diagram: Generalized Biosynthetic Pathway of Dihydrobenzofuran Neolignans

Biosynthesis cluster_precursors Phenylpropanoid Precursors cluster_activation Enzymatic Activation cluster_coupling Radical Coupling cluster_cyclization Ring Formation p-Coumaric_acid p-Coumaric Acid / Ferulic Acid Oxidative_Enzymes Oxidative Enzymes (CYPs, Laccases, Peroxidases) p-Coumaric_acid->Oxidative_Enzymes Substrate Phenoxy_Radicals Phenoxy Radicals Oxidative_Enzymes->Phenoxy_Radicals One-electron oxidation Radical_Coupling Regio- and Stereoselective Radical Coupling Phenoxy_Radicals->Radical_Coupling Dimerization Quinone_Methide Quinone Methide Intermediate Radical_Coupling->Quinone_Methide Intramolecular_Cyclization Intramolecular Cyclization Quinone_Methide->Intramolecular_Cyclization Dihydrobenzofuran_Neolignan Dihydrobenzofuran Neolignan Intramolecular_Cyclization->Dihydrobenzofuran_Neolignan Final Product

Caption: Generalized biosynthetic pathway of dihydrobenzofuran neolignans via oxidative coupling of phenylpropanoid precursors.

Extraction and Isolation Methodologies

The successful isolation of 2,3-dihydrobenzofuran natural products from their native sources is a critical first step in their chemical and biological characterization. The choice of extraction and purification techniques is paramount and depends on the physicochemical properties of the target compounds and the nature of the source material.

General Workflow for Extraction and Isolation

A typical workflow for the isolation of 2,3-dihydrobenzofuran derivatives from plant or fungal biomass involves a series of sequential steps designed to enrich and purify the target compounds.

Diagram: Experimental Workflow for Isolation

Isolation_Workflow Start Start: Dried & Powdered Natural Source Material Solvent_Extraction Solvent Extraction (e.g., Maceration, Soxhlet) with solvents of increasing polarity Start->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Methanol) Crude_Extract->Solvent_Partitioning Fractions Enriched Fractions Solvent_Partitioning->Fractions Chromatography Chromatographic Purification (VLC, CC, HPLC) Fractions->Chromatography Pure_Compounds Pure 2,3-Dihydrobenzofuran Derivatives Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compounds->Structure_Elucidation

Caption: A generalized experimental workflow for the extraction and isolation of 2,3-dihydrobenzofuran natural products.

Detailed Experimental Protocol: Isolation of Rocaglamides from Aglaia Species

This protocol provides a detailed, step-by-step methodology for the extraction and isolation of rocaglamide derivatives from the leaves of Aglaia species, based on established procedures.[6][9][18][19]

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of the desired Aglaia species.
  • Thoroughly wash the leaves with distilled water to remove any contaminants.
  • Air-dry the leaves in a well-ventilated, shaded area for 7-10 days, or until brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered leaf material (e.g., 1 kg) with n-hexane (3 x 3 L) for 24 hours at room temperature with occasional agitation. This step is crucial for removing non-polar compounds such as lipids and chlorophyll.
  • Filter the mixture and discard the n-hexane extract.
  • Subsequently, macerate the plant residue with ethyl acetate (3 x 3 L) for 24 hours. Rocaglamides are typically of medium polarity and will be extracted into this fraction.
  • Filter the ethyl acetate extract and combine the filtrates.
  • Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethyl acetate extract.

3. Chromatographic Purification:

  • Vacuum Liquid Chromatography (VLC):
  • Subject the crude ethyl acetate extract to VLC on a silica gel column.
  • Elute with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, ..., 0:100), followed by a gradient of ethyl acetate and methanol.
  • Monitor the collected fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
  • Column Chromatography (CC):
  • Further purify the rocaglamide-containing fractions from VLC by repeated column chromatography on silica gel.
  • Employ isocratic or gradient elution with solvent systems such as n-hexane-ethyl acetate or dichloromethane-methanol to isolate individual compounds.
  • High-Performance Liquid Chromatography (HPLC):
  • For final purification to obtain high-purity compounds, utilize preparative or semi-preparative HPLC with a C18 reversed-phase column and a mobile phase typically consisting of a gradient of acetonitrile and water.

4. Structure Elucidation:

  • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Therapeutic Potential

The diverse biological activities of natural products containing the 2,3-dihydrobenzofuran scaffold have positioned them as promising leads for the development of new drugs.

Anticancer Activity

A significant number of 2,3-dihydrobenzofuran derivatives have demonstrated potent cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.

Compound ClassExample CompoundNatural SourceCancer Cell Line(s)Reported IC₅₀Reference(s)
RocaglamidesSilvestrolAglaia foveolataVarious leukemia, breast, lung, and prostate cancer cell linesNanomolar range[8][20]
RocaglamidesRocaglamideAglaia elliptifoliaVarious cancer cell linesNanomolar to low micromolar range[7]
Dihydrobenzofuran NeolignansMethyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylatePolygonum barbatumOral cancer (CAL-27)48.52 ± 0.95 µM[9]
Dihydrobenzofuran DerivativesAsperterreusine AAspergillus terreusHuman promyelocytic leukemia (HL-60)15.3 µM[12]
Anti-inflammatory and Antimicrobial Activities

Several 2,3-dihydrobenzofuran natural products have also shown significant anti-inflammatory and antimicrobial properties.

Compound ClassExample CompoundNatural SourceBiological ActivityReported IC₅₀ / MICReference(s)
Benzofuran DerivativesPenicillixanthone APenicillium crustosumAnti-inflammatory (NO inhibition)17.31 µM[13][14]
Neolignans(+)-ConocarpanPiper speciesAntifungal-[2]
Benzofuran DerivativesUnnamed derivativePenicillium crustosumAntibacterial (Moderate)-[13]

Future Perspectives and Conclusion

The 2,3-dihydrobenzofuran scaffold continues to be a fertile ground for the discovery of novel, biologically active natural products. The ongoing exploration of biodiversity, particularly in unique ecological niches such as marine environments and the microbial world, promises the identification of new derivatives with unprecedented chemical structures and pharmacological profiles. Advances in spectroscopic techniques and synthetic methodologies are enabling the rapid elucidation of complex structures and the development of semi-synthetic analogs with enhanced potency and improved pharmacokinetic properties.

The elucidation of the biosynthetic pathways of these compounds not only provides fundamental insights into the chemical ingenuity of nature but also opens up avenues for their biotechnological production through metabolic engineering and synthetic biology approaches. As our understanding of the molecular targets and mechanisms of action of these natural products deepens, so too will our ability to translate these remarkable molecules into the next generation of therapeutic agents. This in-depth guide serves as a testament to the enduring legacy and future promise of 2,3-dihydrobenzofuran natural products in the quest for novel medicines to address pressing human health challenges.

References

The 2,3-Dihydrobenzofuran Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Versatile Heterocycle

The 2,3-dihydrobenzofuran scaffold, a heterocyclic motif composed of a fused benzene and dihydrofuran ring, has emerged as a cornerstone in the field of medicinal chemistry.[1][2][3] Its prevalence in a vast array of biologically active natural products and synthetic compounds underscores its significance as a "privileged structure."[4][5][6] This privileged status stems from the scaffold's ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with a multitude of biological targets.[7] This guide provides a comprehensive technical review of the 2,3-dihydrobenzofuran core, encompassing its synthesis, diverse medicinal applications, and the critical structure-activity relationships that govern its therapeutic potential.

The unique structural features of 2,3-dihydrobenzofuran make it an ideal framework for the development of novel pharmaceutical agents.[2] Its versatility is highlighted by its presence in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[8][9][10][11] This guide will delve into these applications, offering insights into the molecular mechanisms and showcasing the power of this scaffold in the design of next-generation therapeutics.

Part 1: Mastering the Synthesis of the 2,3-Dihydrobenzofuran Core

The construction of the 2,3-dihydrobenzofuran nucleus is a pivotal aspect of its application in medicinal chemistry.[2][3] Over the years, a multitude of synthetic strategies have been developed, ranging from classical methods to modern transition-metal-catalyzed and metal-free approaches.[1][2] The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Transition Metal-Catalyzed Syntheses: Efficiency and Versatility

Transition metal catalysis has revolutionized the synthesis of 2,3-dihydrobenzofurans, offering high efficiency and broad substrate scope.[2][12] Various metals, including rhodium, palladium, nickel, and copper, have been successfully employed to construct this heterocyclic system.[2][13][14]

A notable example is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes, which provides a redox-neutral [3+2] annulation to form dihydrobenzofurans.[14] This method demonstrates excellent chemoselectivity and functional group compatibility.[14] Palladium-catalyzed approaches, such as the intramolecular coupling of alkyl phenyl ethers via C(sp³)–H and C(sp²)–H bond activation, have also proven to be highly effective.[2][12]

Diagram of a General Transition Metal-Catalyzed Synthesis:

G Start Aryl Precursor + Alkene/Alkyne Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Start->Catalyst Coordination Intermediate Organometallic Intermediate Catalyst->Intermediate Oxidative Addition/ C-H Activation Product 2,3-Dihydrobenzofuran Intermediate->Product Reductive Elimination/ Cyclization

Caption: General workflow of a transition metal-catalyzed synthesis of 2,3-dihydrobenzofurans.

Transition Metal-Free Syntheses: A Greener Approach

In recent years, there has been a growing interest in developing transition-metal-free synthetic protocols for constructing the 2,3-dihydrobenzofuran core, driven by the principles of green chemistry.[1] These methods often utilize organocatalysts, photocatalysis, or catalyst-free conditions.[1][15]

Brønsted acid-catalyzed reactions, for instance, have been successfully employed.[1] Polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl/prenyl phenols to afford 2,3-dihydrobenzofuran derivatives.[1] Another approach involves the use of p-toluenesulfonic acid to catalyze the rearrangement of chalcones.[1][15] Catalyst-free methods, such as the reaction of substituted salicylaldehydes with sulfoxonium ylides, also provide high yields of the desired products.[1][15]

Experimental Protocol: Catalyst-Free Synthesis of 2,3-Dihydrobenzofurans [1][15]

  • Reactant Preparation: To a solution of substituted salicylaldehyde (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL) is added sulfoxonium ylide (1.2 mmol).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 4-6 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with dichloromethane (3 x 10 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

Part 2: Medicinal Chemistry Applications of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran scaffold is a prolific source of compounds with diverse and potent biological activities. Its rigid, planar structure provides an excellent platform for the spatial orientation of various functional groups to interact with biological targets.

Anticancer Activity: A Promising Avenue for New Therapies

Numerous 2,3-dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents.[8][9][16] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including those of the colon, breast, lung, and prostate.[8]

One of the key mechanisms of action for some of these derivatives is the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcriptional activity.[8] For example, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide has been identified as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity.[8][9] Fluorinated benzofuran and dihydrobenzofuran derivatives have also been shown to be effective anti-inflammatory agents with promising anticancer effects, suggesting a dual role in targeting inflammation-associated cancers.[17][18][19]

Table 1: Anticancer Activity of Selected 2,3-Dihydrobenzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 1 Oral Cancer (CAL-27)48.52 ± 0.95[16]
Compound 3 Oral Cancer (CAL-27)86.95 ± 4.39[16]
Fluorinated Derivative Colorectal (HCT116)1.2 - 9.04 (for IL-6)[17][18]
DHBF-7-carboxamide (3) PARP-19.45[20]
DHBF-3-one-7-carboxamide (36) PARP-116.2[20]
3′,4′-dihydroxybenzylidene 58 PARP-10.531[20]
Anti-inflammatory Properties: Targeting Key Inflammatory Pathways

The 2,3-dihydrobenzofuran scaffold has also yielded potent anti-inflammatory agents.[17][21][22] A series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and shown to be powerful inhibitors of prostaglandin synthesis.[21] Specifically, compounds bearing an alkyl or aryl group at position 6 and a chlorine atom at position 5 exhibit very strong anti-inflammatory activity.[21]

Fluorinated derivatives have also been investigated for their anti-inflammatory effects, demonstrating the ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[17][18]

Signaling Pathway Inhibition by 2,3-Dihydrobenzofuran Derivatives:

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 PGs Prostaglandins COX2->PGs DHFB 2,3-Dihydrobenzofuran Derivatives DHFB->NFkB Inhibition DHFB->COX2 Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 2,3-dihydrobenzofuran derivatives.

Antimicrobial and Neuroprotective Potential

The therapeutic reach of 2,3-dihydrobenzofurans extends to antimicrobial and neuroprotective applications.[11][23][24][25][26][27] Various derivatives have shown efficacy against a range of bacterial and fungal pathogens, making them promising candidates for the development of new antimicrobial agents to combat rising drug resistance.[11][24][25][26][27]

In the context of neurodegenerative diseases like Alzheimer's, 2,3-dihydrobenzofuran-based compounds have been investigated for their neuroprotective effects.[23][28][29] For example, a benzofuran-containing selenium compound has demonstrated neuroprotective actions in a mouse model of Alzheimer's disease.[23] Other derivatives have been designed as multi-target agents, inhibiting acetylcholinesterase and β-amyloid fibril formation.[29]

Part 3: Structure-Activity Relationships (SAR) and Future Directions

Understanding the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran derivatives is crucial for the rational design of more potent and selective therapeutic agents.[20][30][31][32]

For instance, in the development of PARP-1 inhibitors, modifications at the 2- and 5-positions of the 2,3-dihydrobenzofuran-7-carboxamide scaffold have been explored.[20] While substitutions at the 5-position were generally unfavorable, the introduction of substituted benzylidene groups at the 2-position led to a significant increase in potency.[20] Specifically, a 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in inhibitory activity.[20]

Similarly, for anti-inflammatory 2,3-dihydrobenzofuran-2-ones, the presence of an alkyl or aryl group at position 6 and a halogen at position 5 was found to be critical for high potency.[21]

The future of 2,3-dihydrobenzofuran in medicinal chemistry is bright. The continued development of novel synthetic methodologies will provide access to an even greater diversity of derivatives.[2][3][12] Further exploration of this privileged scaffold, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases. The application of diversity-oriented synthesis to create libraries of 2,3-dihydrobenzofuran-based compounds will also accelerate the discovery of novel bioactive molecules.[33][34]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This document provides a comprehensive guide to the synthesis of this compound and its derivatives, offering detailed protocols and insights into the underlying chemical principles. The methodologies described herein are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Introduction: Significance in Medicinal Chemistry

The 2,3-dihydrobenzofuran ring system is a common feature in a vast array of natural products and synthetic molecules with significant therapeutic potential.[1][2] The incorporation of a carboxylic acid at the 5-position and a methyl group at the 2-position introduces key functionalities that can be exploited for modulating pharmacokinetic and pharmacodynamic properties. These derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The synthesis of this specific scaffold, therefore, is of considerable interest to the drug discovery community.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound (I) involves disconnection of the dihydrofuran ring and the carboxylic acid moiety. The primary strategy focuses on the formation of the ether linkage and subsequent cyclization, followed by functionalization of the aromatic ring.

Retrosynthesis I This compound (I) II Methyl 4-hydroxy-3-(2-hydroxypropyl)benzoate (II) I->II Intramolecular Cyclization (e.g., Mitsunobu) III Methyl 3-allyl-4-hydroxybenzoate (III) II->III Anti-Markovnikov Hydration IV 4-Hydroxybenzoic acid III->IV Allylation & Esterification V Allyl bromide IV->V Starting Materials

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway highlights three key transformations:

  • Allylation and Esterification: Introduction of the allyl group onto a phenolic starting material.

  • Anti-Markovnikov Hydroboration-Oxidation: Conversion of the terminal alkene to a primary alcohol.

  • Intramolecular Cyclization: Formation of the dihydrofuran ring.

Synthetic Protocols

Protocol 1: Synthesis of Methyl 3-allyl-4-hydroxybenzoate

This protocol describes the synthesis of a key intermediate, starting from the readily available 4-hydroxybenzoic acid.

Principle: The synthesis begins with the esterification of 4-hydroxybenzoic acid to protect the carboxylic acid and enhance solubility in organic solvents. Subsequently, a Claisen rearrangement of the initially formed allyl ether introduces the allyl group at the ortho position to the hydroxyl group.

Step-by-Step Protocol:

  • Esterification of 4-Hydroxybenzoic Acid:

    • To a solution of 4-hydroxybenzoic acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount) dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate.

  • O-Allylation:

    • Dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

    • Add allyl bromide (1.2 eq) dropwise and reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate.

    • The crude product, methyl 4-(allyloxy)benzoate, can be used in the next step without further purification.

  • Claisen Rearrangement:

    • Heat the crude methyl 4-(allyloxy)benzoate neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-200 °C for 2-4 hours.

    • Monitor the rearrangement by TLC.

    • Cool the reaction mixture and purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 3-allyl-4-hydroxybenzoate.

Protocol 2: Synthesis of Methyl 4-hydroxy-3-(2-hydroxypropyl)benzoate

Principle: This step involves the anti-Markovnikov hydration of the terminal alkene of the allyl group to form a primary alcohol. This is achieved through a hydroboration-oxidation reaction.

Step-by-Step Protocol:

  • Hydroboration:

    • Dissolve methyl 3-allyl-4-hydroxybenzoate (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add a solution of sodium hydroxide (3 M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).

    • Stir the mixture at room temperature for 1-2 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield methyl 4-hydroxy-3-(2-hydroxypropyl)benzoate.

Protocol 3: Synthesis of Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate

Principle: The final ring closure is achieved via an intramolecular Mitsunobu reaction, which is a reliable method for forming ether linkages from alcohols.

Step-by-Step Protocol:

  • Mitsunobu Cyclization:

    • Dissolve methyl 4-hydroxy-3-(2-hydroxypropyl)benzoate (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in dry THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. A color change and/or formation of a precipitate is typically observed.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture and purify by column chromatography to isolate methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate.

Protocol 4: Hydrolysis to this compound

Principle: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Step-by-Step Protocol:

  • Saponification:

    • Dissolve the methyl ester from the previous step in a mixture of methanol and water.

    • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).

    • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • Once complete, remove the methanol under reduced pressure.

    • Acidify the aqueous residue with 1 M HCl to pH 2-3.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Ring Formation & Final Product A 4-Hydroxybenzoic Acid B Methyl 4-hydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-(allyloxy)benzoate B->C O-Allylation (Allyl Bromide, K2CO3) D Methyl 3-allyl-4-hydroxybenzoate C->D Claisen Rearrangement (Heat) E Methyl 4-hydroxy-3- (2-hydroxypropyl)benzoate D->E Hydroboration-Oxidation (BH3.THF, H2O2, NaOH) F Methyl 2-methyl-2,3-dihydro- 1-benzofuran-5-carboxylate E->F Intramolecular Mitsunobu (PPh3, DIAD) G 2-Methyl-2,3-dihydro- 1-benzofuran-5-carboxylic acid F->G Hydrolysis (LiOH or NaOH)

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold that constitutes the core of numerous natural products, pharmaceuticals, and advanced materials. Its prevalence in biologically active molecules, including agents for treating central nervous system injuries, arteriosclerosis, and hepatopathy, underscores the critical importance of efficient and versatile synthetic methodologies for its construction.[1] Traditional synthetic routes often suffer from limitations such as harsh reaction conditions and a lack of functional group tolerance.[2] In contrast, palladium-catalyzed reactions have emerged as a powerful and elegant solution, offering mild conditions, high yields, and broad substrate scope for the synthesis of these valuable compounds.[3][4]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of dihydrobenzofurans. We will delve into the key mechanistic principles, explore various catalytic strategies, and provide a detailed, field-proven protocol for a representative transformation.

Mechanistic Pillars of Palladium-Catalyzed Dihydrobenzofuran Synthesis

The versatility of palladium catalysis in forming the dihydrobenzofuran ring system stems from its ability to orchestrate a series of fundamental organometallic transformations. While several distinct strategies exist, they are often underpinned by a common set of mechanistic steps. A generalized catalytic cycle for intramolecular C-O bond formation, a frequent key step, is depicted below.

Palladium Catalytic Cycle for Dihydrobenzofuran Synthesis Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition (e.g., with Ar-X) Coordination Alkene/Alkyne Coordination OxAdd->Coordination Ligand Exchange/ Coordination IntraCycl Intramolecular Cyclization Coordination->IntraCycl Nucleophilic Attack (e.g., Oxypalladation) Product_Pd Product-Pd(II) Complex IntraCycl->Product_Pd Further Transformations (e.g., β-Hydride Elimination) Product_Pd->Pd0 Reductive Elimination

Caption: Generalized Catalytic Cycle for Dihydrobenzofuran Synthesis.

The cycle typically commences with the oxidative addition of an aryl halide or triflate to a Pd(0) species, forming a Pd(II) intermediate.[5] This is followed by coordination of a tethered alkene or other unsaturated moiety. The key ring-forming step often involves an intramolecular nucleophilic attack of the phenolic oxygen onto the coordinated π-system (oxypalladation).[5] Subsequent steps, such as reductive elimination, regenerate the active Pd(0) catalyst and release the dihydrobenzofuran product.[5]

Key Palladium-Catalyzed Strategies for Dihydrobenzofuran Synthesis

Several powerful palladium-catalyzed strategies have been developed for the synthesis of dihydrobenzofurans, each with its own set of advantages and substrate preferences.

Wacker-Type Oxidative Cyclizations

The Wacker-type cyclization is a classic and effective method that involves the intramolecular attack of a phenol onto a palladium-activated alkene.[5] This approach is particularly useful for the cyclization of o-allylphenols and related substrates. The reaction is typically carried out in the presence of a Pd(II) catalyst and a co-oxidant to regenerate the active catalyst.[6][7]

Intramolecular C-H Activation/C-O Cyclization

A more recent and highly atom-economical approach involves the direct palladium-catalyzed C-H activation of an aromatic ring, followed by intramolecular C-O bond formation.[1] This strategy often utilizes a directing group, such as a hydroxyl group, to guide the C-H activation to the desired position.[1][8] This method provides a powerful disconnection for the synthesis of complex dihydrobenzofurans from readily available alcohol precursors.[1] Enantioselective variants of this reaction have also been developed, enabling the synthesis of chiral benzofuranones.[9][10]

Annulation of 1,3-Dienes with o-Iodoaryl Acetates

This robust and general method provides an efficient route to a wide variety of dihydrobenzofurans through the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates.[2][11] The reaction is believed to proceed through a cascade of steps including oxidative addition, syn-addition of the resulting arylpalladium complex to the diene, intramolecular coordination of the phenolic oxygen, hydrolysis of the acetate, and finally, reductive elimination.[2]

Intramolecular Heck and Tsuji-Trost Type Reactions

The intramolecular Heck reaction provides a powerful means to construct the dihydrobenzofuran core, often with high stereocontrol.[4] Similarly, the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, can be employed for the synthesis of 2-substituted benzofurans and related dihydrobenzofuran systems.[12][13][14][15] These reactions are prized for their functional group tolerance and the ability to form C-C, C-N, and C-O bonds.[12]

Detailed Protocol: Palladium-Catalyzed Annulation of 1,3-Dienes with o-Iodoaryl Acetates

This protocol is based on the highly efficient and general method developed by Larock and coworkers.[2][11]

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂) (CAS: 3375-31-3)

  • Triphenylphosphine (PPh₃) (CAS: 603-35-0)

  • Silver carbonate (Ag₂CO₃) (CAS: 534-16-7)

  • o-Iodoaryl acetate substrate

  • 1,3-Diene

  • Anhydrous N,N-Dimethylformamide (DMF) (CAS: 68-12-2)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Syringes and needles

Experimental Workflow

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification A Dry Schlenk flask under vacuum and backfill with Argon B Add Pd(OAc)₂, PPh₃, Ag₂CO₃, and o-iodoaryl acetate A->B C Evacuate and backfill with Argon (3x) B->C D Add anhydrous DMF and 1,3-diene via syringe C->D E Heat reaction mixture at specified temperature D->E F Monitor reaction progress by TLC or GC-MS E->F G Cool to room temperature and filter through Celite F->G H Extract with an organic solvent (e.g., EtOAc) G->H I Dry organic layer, concentrate, and purify by column chromatography H->I

Caption: Experimental Workflow for Palladium-Catalyzed Annulation.

Step-by-Step Procedure
  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), silver carbonate (2.0 equiv.), and the o-iodoaryl acetate (1.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times to ensure an inert atmosphere.

  • Anhydrous DMF is added via syringe, followed by the 1,3-diene (1.5-2.0 equiv.).

  • The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for the required time (usually 12-24 hours).

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove insoluble salts.

  • The filtrate is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired dihydrobenzofuran.

Representative Substrate Scope and Yields
Entryo-Iodoaryl Acetate1,3-DieneProductYield (%)
12-Iodophenyl acetate1,3-Butadiene2-Vinyl-2,3-dihydrobenzofuran85
22-Iodo-4-methylphenyl acetateIsoprene2,5-Dimethyl-2-vinyl-2,3-dihydrobenzofuran90
32-Iodo-4-methoxyphenyl acetate1,3-Cyclohexadiene6-Methoxy-2,3,3a,8a-tetrahydro-1H-benzo[b]cyclopenta[d]furan78
42-Iodo-4-chlorophenyl acetate2,4-Hexadiene2-(1-Propenyl)-3,5-dimethyl-2,3-dihydrobenzofuran75

Data synthesized from representative examples in the literature.[2][11]

Best Practices and Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor substrate solubility- Use a fresh, high-purity palladium source.- Ensure all glassware is oven-dried and solvents are anhydrous.- Consider a different solvent or a co-solvent to improve solubility.[16]
Formation of Side Products (e.g., Homocoupling) - Reaction temperature too high- Inappropriate ligand choice- Optimize the reaction temperature; lower temperatures may improve selectivity.- Screen different phosphine or N-heterocyclic carbene (NHC) ligands.[16]
Decomposition of Starting Material - Substrate sensitivity to the base or temperature- Use a milder base (e.g., K₂CO₃ instead of Ag₂CO₃).- Attempt the reaction at a lower temperature for a longer duration.
Irreproducible Results - Inconsistent quality of reagents or solvents- Presence of oxygen in the reaction atmosphere- Use reagents and solvents from reliable sources and purify if necessary.- Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas.[16]

Conclusion

Palladium-catalyzed methodologies have revolutionized the synthesis of dihydrobenzofurans, providing access to this important heterocyclic core with high efficiency, selectivity, and functional group tolerance. The strategies outlined in this application note, from Wacker-type cyclizations to C-H activation and annulation reactions, offer a versatile toolkit for synthetic chemists. By understanding the underlying mechanistic principles and adhering to best practices in experimental execution, researchers can confidently apply these powerful reactions to accelerate their research and development programs.

References

High-throughput screening of 2,3-dihydrobenzofuran libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of 2,3-Dihydrobenzofuran Libraries for Novel Bioactive Compounds

Audience: Researchers, scientists, and drug development professionals.

Foreword: Unlocking the Potential of a Privileged Scaffold

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2][3][4] Its unique three-dimensional conformation and synthetic tractability make it an ideal scaffold for building diverse chemical libraries aimed at discovering novel therapeutic agents for indications ranging from inflammation and cancer to neurological disorders.[5][6][7][8]

High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of these compounds against specific biological targets, transforming a theoretical chemical space into a landscape of actionable data.[9][10][11] This guide, written from the perspective of a senior application scientist, moves beyond mere procedural lists. It aims to provide the strategic rationale behind designing and executing a robust HTS campaign for 2,3-dihydrobenzofuran libraries, ensuring the generation of high-quality, validated hits that can serve as the foundation for successful drug discovery programs.

Section 1: The Foundation - Library Design and Assay Development

The success of any HTS campaign is predetermined by the quality of two key components: the chemical library and the screening assay.

The 2,3-Dihydrobenzofuran Library: Beyond Flatland

A powerful screening library is not just large; it is diverse and tailored. For the 2,3-dihydrobenzofuran scaffold, diversity-oriented synthesis (DOS) is a preferred strategy to create a collection of compounds with varied stereochemistry and substitution patterns, maximizing the exploration of relevant chemical space.[1][12] Libraries should be designed to contain lead-like compounds that adhere to established medicinal chemistry principles (e.g., Lipinski's Rule of Five) to increase the probability of identifying developable hits.[12]

Assay Choice: The Strategic Decision Between Biochemical and Cell-Based Systems

The choice of assay format is a critical decision point that dictates the nature of the entire screening campaign. Each approach offers distinct advantages and is suited for different stages of drug discovery.[13]

  • Biochemical (Target-Based) Assays: These assays are performed in a cell-free system, using purified components like enzymes or receptors.[14][15] Their primary advantage is the direct measurement of a compound's interaction with the target, which simplifies data interpretation and reduces confounding biological variables. This makes them ideal for initial large-scale screens where the goal is to find direct modulators of a specific protein.

  • Cell-Based (Phenotypic) Assays: These assays utilize living cells, providing a more physiologically relevant context.[16][17] They can measure complex downstream effects, such as changes in gene expression, cell viability, or signaling pathways. While they can identify compounds that require cellular machinery for activity, they also introduce complexity, as a hit could be acting on any number of targets within the cell.[14]

FeatureBiochemical AssaysCell-Based Assays
Context Cell-free, purified componentsPhysiologically relevant, living cells
Primary Use Target-based screening, mechanism of actionPhenotypic screening, pathway analysis, toxicity
Throughput Generally higherCan be lower, depending on complexity
Interpretation Direct target interaction, simplerComplex, potential for off-target effects
Cost Can be high due to reagent purificationCan be lower initially, but secondary screens are complex
Interference Prone to compound interference with detectionLess prone to direct detection interference

Causality Behind the Choice: For a primary screen of a large 2,3-dihydrobenzofuran library against a novel kinase, a biochemical assay (e.g., TR-FRET) is often superior. It directly answers the question: "Does the compound inhibit the kinase?" A cell-based assay measuring apoptosis, while valuable, would be a better secondary assay to confirm that the kinase inhibition observed in the biochemical screen translates to a desired cellular outcome.

Assay Miniaturization and Quality Control: The Pillars of HTS

To be cost-effective and rapid, assays must be miniaturized from standard 96-well plates to 384- or 1536-well formats.[9][18] This process requires rigorous validation to ensure the assay remains robust. The single most important metric for this validation is the Z'-factor .[10]

MetricFormulaInterpretationAcceptable Value
Z'-Factor 1 - (3 * (σ_p + σ_n)) /μ_p - μ_n
Signal-to-Background μ_p / μ_nA simple measure of the dynamic range of the assay.Varies by assay, but higher is generally better.
Signal-to-Noise (μ_p - μ_n) / σ_nMeasures the separation of signals relative to the noise of the negative control.Varies by assay.
(μ = mean, σ = standard deviation)

Self-Validation: An assay is only ready for HTS when it consistently produces a Z'-factor greater than 0.5 during pilot screens and dry runs.[19] This statistical rigor ensures that hits identified are not simply artifacts of a variable assay.

Section 2: The High-Throughput Screening Workflow

The HTS process is a multi-step, automated workflow designed to efficiently identify active compounds from large libraries.[20] It is a funneling process, starting broad and progressively narrowing down to a small number of high-confidence hits.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation lib_prep Library Preparation (2,3-Dihydrobenzofurans in DMSO) assay_dev Assay Development & Validation (Z' > 0.5) primary_screen Primary HTS (Single Concentration) assay_dev->primary_screen data_analysis Primary Data Analysis (Z-Score Calculation, Hit Selection) primary_screen->data_analysis hit_confirm Hit Confirmation (Re-test from fresh stock) data_analysis->hit_confirm dose_response Dose-Response Analysis (IC50/EC50 Determination) hit_confirm->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays lead_opt Validated Hits for Lead Optimization secondary_assays->lead_opt

Caption: The generalized workflow for a High-Throughput Screening campaign.

Protocol 1: Primary High-Throughput Screen (384-Well Format)

This protocol outlines a typical automated screen for an enzyme inhibition assay.

Materials:

  • Validated 2,3-dihydrobenzofuran library (10 mM in DMSO)

  • Acoustic liquid handler (e.g., Echo) or pin tool

  • Bulk reagent dispenser (e.g., MultiFlo)

  • 384-well, low-volume, white assay plates

  • Purified enzyme, substrate, and buffer solution

  • Detection reagents (e.g., TR-FRET antibody pair)

  • Plate reader capable of the required detection mode

  • Positive control inhibitor and negative control (DMSO)

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each library compound into the corresponding wells of the 384-well assay plates. This adds the compounds first to avoid pre-incubation of enzyme and substrate.

    • Rationale: Acoustic dispensing is non-contact, minimizing cross-contamination and allowing for precise transfer of very small volumes, which is critical for maintaining a low final DMSO concentration.[18]

  • Control Allocation: Dedicate specific columns for controls. Typically, columns 23 & 24 are for 100% DMSO (negative control), and columns 1 & 2 are for a known potent inhibitor (positive control).

    • Rationale: Placing controls on every plate allows for plate-by-plate quality control and normalization, correcting for systematic errors like edge effects or dispenser drift.[21]

  • Enzyme Addition: Using a bulk reagent dispenser, add 10 µL of the enzyme solution (diluted in assay buffer) to all wells.

  • Incubation (Compound-Enzyme): Gently centrifuge the plates (e.g., 1 min at 1,000 rpm) to ensure contents are mixed. Incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the compounds to bind to the enzyme before the substrate is introduced, which is essential for identifying competitive inhibitors.

  • Reaction Initiation: Add 10 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for the predetermined optimal time (e.g., 60 minutes) at the optimal temperature. This time is determined during assay development to ensure the reaction is still in the linear phase for the negative controls.

  • Detection: Add 10 µL of the detection reagent solution. Incubate as required by the detection chemistry (e.g., 60 minutes for signal stabilization).

  • Data Acquisition: Read the plates using a compatible plate reader. Ensure the data is exported along with plate and well identifiers.

Section 3: From Raw Data to Validated Hits

A primary screen generates a massive amount of data, but this data is noisy. The goal is not just to find "hits," but to find real hits. This requires a rigorous, multi-step validation cascade to eliminate the vast majority of false positives.[22]

Primary Data Analysis and Hit Selection

The first step is to normalize the raw data from each plate and calculate a robust statistical measure to identify wells with significant activity. The Z-score is a commonly used method for screens without replicates.[23]

  • Z-Score Calculation: (value_well - median_plate) / MAD_plate

    • Where MAD is the Median Absolute Deviation of the sample wells on that plate.

    • Rationale: Using the median and MAD instead of the mean and standard deviation makes the calculation robust against extreme outliers (i.e., very strong hits), preventing them from skewing the statistics for the entire plate.[24]

A hit is typically defined as any compound with a Z-score below a certain threshold (e.g., Z < -3 for an inhibition screen). This process identifies approximately 1-2% of the library as initial hits.[25]

The Hit Validation Cascade: Ensuring Trustworthiness

Identifying a compound as a "hit" in the primary screen is only the beginning. A cascade of follow-up experiments is mandatory to confirm activity and filter out artifacts.[22][26]

Validation_Cascade primary_hits Primary Hits (e.g., Z-Score < -3) retest Confirmation Screen (Re-test identical concentration) primary_hits->retest dose_response Dose-Response Curve (Determine IC50/EC50) retest->dose_response retest->dose_response orthogonal Orthogonal Assay (Different technology/readout) dose_response->orthogonal dose_response->orthogonal counter_screen Counter-Screen (Target-absent assay) orthogonal->counter_screen orthogonal->counter_screen pains PAINS/REOS Analysis (Computational filtering) counter_screen->pains counter_screen->pains sar Structure-Activity Relationship (Analog purchase/synthesis) pains->sar pains->sar validated_hit Validated Hit sar->validated_hit sar->validated_hit

Caption: A typical workflow for hit validation and triage.

Protocol 2: Dose-Response and IC50 Determination

This protocol is performed on confirmed hits to quantify their potency.

Methodology:

  • Compound Preparation: For each confirmed hit, create a serial dilution series (e.g., 8-point, 1:3 dilution) starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the same biochemical or cell-based assay as in the primary screen, but instead of a single concentration, add the different concentrations of the compound to the wells.

  • Data Analysis:

    • Normalize the data to the positive (0% activity) and negative (100% activity) controls.

    • Plot the percent activity versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation (nonlinear regression) to determine the IC50 (half-maximal inhibitory concentration).[27]

    • Rationale: An IC50 value provides a quantitative measure of a compound's potency. A classic sigmoidal curve increases confidence that the compound is acting via a specific, saturable mechanism. A flat or irregular curve may indicate an artifact.[27]

Counter-Screens and Orthogonal Assays: The Self-Validating System
  • Counter-Screens: The single most important step to eliminate false positives is to run the hit compounds through an assay that lacks the biological target but is otherwise identical.[22] For example, in a kinase assay, the counter-screen would omit the kinase. A compound that still shows activity is likely interfering with the detection system (e.g., luciferase inhibitor, fluorescent compound) and must be discarded.[22][26]

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the specific assay technology, hits should be validated using a different method.[26] If the primary screen used a fluorescence-based readout, an orthogonal assay might use label-free mass spectrometry or surface plasmon resonance (SPR) to confirm binding.[26][28] A true hit should show activity across multiple technological platforms.

Section 4: Common Challenges and Advanced Considerations

Even with a robust workflow, HTS is fraught with potential challenges.

  • Pan-Assay Interference Compounds (PAINS): HTS libraries inevitably contain compounds that appear as hits in many assays through non-specific mechanisms like aggregation or redox cycling.[22] These "frequent hitters" should be identified and flagged early using computational filters and historical screening data.

  • Compound-Assay Interference: Some 2,3-dihydrobenzofurans may be inherently fluorescent or may quench the fluorescence of the reporter system, leading to false positives or false negatives.[22] Examining the raw data from the primary screen can sometimes identify these interfering compounds.

  • Data Normalization and Systematic Error: Temperature gradients across an incubator or slight variations in dispenser volumes can create systematic patterns on assay plates.[21] Robust statistical methods and proper control placement are essential to normalize these effects and avoid selecting hits based on their well position.[21][24]

Conclusion

is a powerful engine for modern drug discovery. However, it is a process that demands rigorous scientific integrity at every stage. Success is not defined by the number of initial hits, but by the quality and validity of the final lead compounds. By integrating thoughtful assay design, meticulous execution, and a relentless hit validation cascade, researchers can confidently identify novel, bioactive molecules from this privileged scaffold, paving the way for the next generation of therapeutics.

References

Application Note: 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid as a Chemical Probe for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a heterocyclic compound belonging to the dihydrobenzofuran class. While extensive research has highlighted the broad biological activities of benzofuran derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, the specific utility of this compound as a chemical probe has been largely unexplored. This application note proposes the use of this compound as a novel chemical probe for the nuclear receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

The rationale for this application is grounded in literature demonstrating that the dihydrobenzofuran scaffold is a key pharmacophore in a class of known PPARγ agonists with anti-diabetic properties. PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1] Modulators of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are used in the treatment of type 2 diabetes.[2] The structural similarity of this compound to known PPARγ modulators suggests its potential to interact with and modulate the activity of this receptor, making it a valuable tool for researchers in metabolic diseases, immunology, and oncology.

This guide provides detailed protocols for the characterization and application of this compound as a chemical probe to investigate PPARγ signaling pathways.

Mechanism of Action: Probing the PPARγ Signaling Pathway

PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and, in the absence of a ligand, is bound to co-repressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activator proteins. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[3]

This compound is hypothesized to act as a ligand for PPARγ, initiating this signaling cascade. Its efficacy and potency as an agonist or antagonist can be determined using the protocols outlined below.

PPAR_Pathway cluster_nucleus Nucleus Probe 2-Methyl-2,3-dihydro- 1-benzofuran-5-carboxylic acid PPARg PPARγ Probe->PPARg Binds to CoRepressor Co-Repressor PPARg->CoRepressor releases CoActivator Co-Activator PPARg->CoActivator recruits PPRE PPRE (Target Gene Promoter) PPARg->PPRE binds to RXR RXR RXR->PPRE binds to CoActivator->PPRE activates Transcription Gene Transcription (e.g., Adipogenesis, Glucose Uptake) PPRE->Transcription initiates

Figure 1. Hypothesized mechanism of action for the chemical probe.

Experimental Protocols

Protocol 1: In Vitro PPARγ Activation - Luciferase Reporter Assay

This protocol determines the ability of this compound to activate PPARγ in a controlled in vitro setting using a commercially available reporter assay system.[4][5]

Materials:

  • Human PPARγ Reporter Assay Kit (e.g., INDIGO Biosciences, Cat# IB00151)

  • This compound

  • Rosiglitazone (positive control, typically included in the kit)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a serial dilution of the stock solution in cell culture medium to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Prepare a similar dilution series for the positive control, Rosiglitazone.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • Cell Seeding and Treatment:

    • Thaw and seed the PPARγ reporter cells into a 96-well plate according to the manufacturer's instructions.

    • Add 100 µL of the diluted compounds, positive control, or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luminescence Measurement:

    • After incubation, add the luciferase detection reagent to each well as per the kit protocol.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the fold activation by dividing the relative light units (RLU) of the compound-treated wells by the RLU of the vehicle control wells.

  • Plot the fold activation against the log of the compound concentration to generate a dose-response curve.

  • Determine the EC₅₀ value from the dose-response curve.

Compound Predicted EC₅₀ (µM)
This compoundTo be determined
Rosiglitazone (Positive Control)~0.03 - 0.1

Table 1. Expected outcomes for the in vitro PPARγ activation assay.

Reporter_Assay_Workflow start Start prep Prepare Compound Dilution Series start->prep seed Seed Reporter Cells in 96-well Plate prep->seed treat Add Compound Dilutions to Cells seed->treat incubate Incubate for 24 hours treat->incubate reagent Add Luciferase Detection Reagent incubate->reagent measure Measure Luminescence reagent->measure analyze Analyze Data (Dose-Response Curve, EC₅₀) measure->analyze end End analyze->end

Figure 2. Workflow for the in vitro PPARγ luciferase reporter assay.

Protocol 2: Cellular Target Engagement - PPARγ-Mediated Gene Expression

This protocol validates the engagement of this compound with PPARγ in a cellular context by measuring the expression of known PPARγ target genes.[6]

Materials:

  • Adipocyte cell line (e.g., 3T3-L1)

  • This compound

  • Rosiglitazone (positive control)

  • DMSO (vehicle control)

  • Cell culture reagents

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Primers for PPARγ target genes (e.g., FABP4, LPL, ADIPOQ) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture 3T3-L1 cells to confluence in 6-well plates.

    • Treat the cells with various concentrations of this compound, Rosiglitazone, or DMSO for 24-48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qRT-PCR:

    • Perform quantitative real-time PCR using primers for the target genes and the housekeeping gene.

Data Analysis:

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.

  • A dose-dependent increase in the expression of PPARγ target genes will confirm the compound's activity as a PPARγ agonist.

Gene Target Function Expected Change in Expression
FABP4 (aP2)Fatty acid bindingIncrease
LPLLipoprotein lipaseIncrease
ADIPOQAdiponectinIncrease

Table 2. Expected changes in PPARγ target gene expression.

qRTPCR_Workflow start Start culture Culture Adipocytes to Confluence start->culture treat Treat with Compound, Positive & Vehicle Controls culture->treat harvest Harvest Cells treat->harvest rna_extraction Extract Total RNA harvest->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qRT-PCR for Target & Housekeeping Genes cdna_synthesis->qpcr analyze Analyze Relative Gene Expression (ΔΔCt) qpcr->analyze end End analyze->end

Figure 3. Workflow for cellular target engagement via qRT-PCR.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a well-characterized PPARγ agonist, such as Rosiglitazone, as a positive control in every experiment provides a benchmark for assay performance and allows for the direct comparison of the activity of this compound. The use of a vehicle control (DMSO) establishes the baseline and ensures that any observed effects are due to the compound and not the solvent. Furthermore, the two-tiered approach of an in vitro biochemical assay followed by a cell-based target engagement study provides a robust validation of the compound's mechanism of action.

Conclusion

This compound represents a promising, yet under-investigated, chemical tool for the study of PPARγ. The protocols detailed in this application note provide a comprehensive framework for researchers to characterize its activity and utilize it as a probe to explore the multifaceted roles of PPARγ in health and disease. Its simple structure and potential for synthetic modification also open avenues for the development of more potent and selective second-generation probes.

References

Application Notes & Protocols: The 2,3-Dihydrobenzofuran Scaffold in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with a Privileged Scaffold

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet devastating in its chronic, unresolved state.[1] Pathological inflammation underpins a vast array of human diseases, including autoimmune disorders, neurodegenerative conditions, cardiovascular disease, and cancer.[1][2] A central goal in modern drug discovery is the development of agents that can precisely modulate inflammatory pathways, quenching the destructive fire of chronic inflammation while preserving its beneficial functions.

The 2,3-dihydrobenzofuran core is recognized in medicinal chemistry as a "privileged structure".[3] This heterocyclic system is frequently found in biologically active natural products and has proven to be a versatile chemical platform for designing potent modulators of various biological targets.[3][4] Its rigid, three-dimensional shape allows for precise presentation of functional groups to interact with enzyme active sites and protein receptors. This guide provides an in-depth exploration of the 2,3-dihydrobenzofuran scaffold's application in anti-inflammatory drug design, detailing its mechanisms of action, structure-activity relationships, and providing field-proven protocols for synthesis and evaluation.

Part 1: Mechanisms of Anti-Inflammatory Action

2,3-Dihydrobenzofuran derivatives exert their anti-inflammatory effects by engaging multiple key nodes within the complex inflammatory signaling network. Their polypharmacological profile, often targeting several pathways simultaneously, makes them particularly compelling candidates for treating multifactorial inflammatory diseases.

Inhibition of Prostaglandin and Leukotriene Synthesis

A primary mechanism for many anti-inflammatory drugs is the suppression of pro-inflammatory eicosanoids, namely prostaglandins and leukotrienes.

  • Cyclooxygenase (COX) Inhibition: Prostaglandins are synthesized by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5] Many 2,3-dihydrobenzofuran derivatives are potent inhibitors of COX enzymes, with a notable selectivity for the COX-2 isoform.[6][7] This selectivity is a critical design feature, as targeting COX-2 specifically can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][8] For instance, certain 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives have demonstrated dual inhibition of COX-2 and 5-lipoxygenase.[6] Similarly, various fluorinated benzofurans and dihydrobenzofurans effectively suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of COX-2.[7][9]

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition: Downstream of COX-2, mPGES-1 is the terminal synthase responsible for producing prostaglandin E2 (PGE2), a key mediator of fever, pain, and inflammation.[10] The 2,3-dihydrobenzofuran scaffold has been successfully used as a chemical platform to design mPGES-1 inhibitors, offering a more targeted approach to blocking PGE2 production.[3]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[2][11] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of hundreds of genes, including those for pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[11][12]

Several studies have confirmed that 2,3-dihydrobenzofuran derivatives can potently inhibit this pathway.[11][13] They can suppress the phosphorylation of key upstream kinases (IKKα/IKKβ) and IκBα, thereby preventing NF-κB's nuclear translocation and subsequent gene activation.[11] This inhibitory action leads to a significant downregulation in the secretion of crucial inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[11][13]

Inflammatory_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates PLA2 PLA2 Stimuli->PLA2 Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds AA Arachidonic Acid (AA) PLA2->AA COX2 COX-2 AA->COX2 mPGES1 mPGES-1 COX2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) PGE2->Genes Induces DNA->Genes DHF_Inhibitor_NFkB 2,3-Dihydrobenzofurans DHF_Inhibitor_NFkB->IKK Inhibit DHF_Inhibitor_COX 2,3-Dihydrobenzofurans DHF_Inhibitor_COX->COX2 Inhibit DHF_Inhibitor_COX->mPGES1 Inhibit

Caption: Key inflammatory signaling pathways targeted by 2,3-dihydrobenzofurans.

Part 2: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,3-dihydrobenzofuran scaffold has yielded crucial insights into the structural requirements for potent anti-inflammatory activity.

  • Substitution on the Benzene Ring: The substitution pattern on the aromatic ring is a key determinant of potency.

    • Compounds with an alkyl or aryl group at position 6, combined with a halogen (preferably chlorine) at position 5, are highly potent anti-inflammatory agents and inhibitors of prostaglandin synthesis.[14]

    • The presence of fluorine and/or bromine groups on the scaffold has been shown to enhance the biological effects of benzofuran derivatives.[7][10][15]

  • Modifications at Positions 2 and 3: The nature and stereochemistry of substituents at the 2 and 3 positions of the dihydrofuran ring also play a significant role.

    • Trans 2,3-diaryl-2,3-dihydrobenzofurans have shown a significant ability to inhibit the NF-κB pathway.[13]

    • The presence of a double bond between C-2 and C-3 (i.e., a benzofuran rather than a dihydrobenzofuran) was found in one study to confer superior anti-inflammatory activity compared to the saturated single-bond configuration.[16]

SAR_Diagram cluster_SAR General SAR of 2,3-Dihydrobenzofuran DHF pos5 Position 5: - Halogens (Cl, Br) enhance activity - Key for potency pos6 Position 6: - Alkyl/Aryl groups increase potency pos23 Positions 2 & 3: - Substituent stereochemistry is critical - Aryl groups important for NF-κB inhibition p5->pos5 p6->pos6 p23->pos23

Caption: Key structural features of 2,3-dihydrobenzofurans influencing anti-inflammatory activity.

Part 3: Data Summary

The following table summarizes the reported in vitro anti-inflammatory activity for representative fluorinated benzofuran and dihydrobenzofuran derivatives, highlighting their potency against various inflammatory mediators.

Compound IDScaffold TypeTarget MediatorIC₅₀ (µM)Source
Compound 1 BenzofuranIL-69.04[7][15]
CCL2>10[7][15]
NO5.2[7][15]
PGE₂>10[7][15]
Compound 2 DihydrobenzofuranIL-61.23[7][15]
CCL21.51[7][15]
NO2.4[7][15]
PGE₂1.92[7][15]
Compound 3 DihydrobenzofuranIL-61.96[7][15]
CCL22.15[7][15]
NO2.8[7][15]
PGE₂1.48[7][15]
Compound 8 DihydrobenzofuranIL-63.51[7][15]
CCL24.88[7][15]
NO4.5[7][15]
PGE₂20.5[7][15]
(Data adapted from studies on fluorinated derivatives in LPS-stimulated macrophages)[7][15]

Part 4: Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro evaluation of novel 2,3-dihydrobenzofuran derivatives.

Protocol 1: General Synthesis of a 2,3-Disubstituted-2,3-Dihydrobenzofuran

This protocol outlines a general, multi-step synthesis adapted from methodologies involving oxirane precursors.[13]

Rationale: This synthetic route provides excellent regio- and stereoselective control, which is critical for establishing clear structure-activity relationships.

Materials:

  • Substituted phenol

  • Substituted trans-2,3-diaryloxirane

  • Strong base (e.g., Sodium hydride)

  • Aprotic solvent (e.g., Anhydrous Tetrahydrofuran - THF)

  • Reagents for workup and purification (e.g., Saturated ammonium chloride solution, ethyl acetate, hexane, silica gel)

Procedure:

  • Phenoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the substituted phenol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Causality: The strong base deprotonates the phenol to form the more nucleophilic sodium phenoxide, which is necessary for the subsequent ring-opening reaction.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Oxirane Ring Opening: Cool the mixture back to 0°C. Add a solution of the trans-2,3-diaryloxirane (1.1 eq) in anhydrous THF dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The phenoxide attacks one of the carbons of the oxirane ring in a nucleophilic substitution reaction, opening the strained three-membered ring. The stereochemistry of the oxirane dictates the stereochemistry of the product.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2,3-disubstituted-2,3-dihydrobenzofuran derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anti-Inflammatory Screening via Nitric Oxide Inhibition Assay

This protocol describes a robust and widely used method to screen compounds for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[17][18][19]

Rationale: LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, leading to the production of high levels of NO via the enzyme iNOS.[18] Inhibition of NO production is a key indicator of anti-inflammatory activity.[13][18] The Griess assay provides a simple, colorimetric method for measuring nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Workflow_Screening step1 1. Cell Seeding Seed RAW 264.7 cells in 96-well plate step2 2. Compound Treatment Pre-treat cells with 2,3-dihydrobenzofuran derivatives (various concentrations) step1->step2 step3 3. Inflammatory Challenge Stimulate with LPS (e.g., 1 µg/mL) step2->step3 step4 4. Incubation Incubate for 24 hours step3->step4 step5 5. Supernatant Collection Collect cell culture supernatant step4->step5 step6 6. Griess Assay Mix supernatant with Griess Reagent step5->step6 step7 7. Measurement Read absorbance at 540 nm step6->step7 step8 8. Data Analysis Calculate % NO Inhibition and determine IC₅₀ step7->step8

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (2,3-dihydrobenzofuran derivatives) dissolved in DMSO

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete DMEM. The final concentration of DMSO should be ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old media from the cells. Add 100 µL of media containing the test compounds at various concentrations. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., dexamethasone).

    • Causality: Pre-incubating with the compound allows it to enter the cells and interact with its molecular targets before the inflammatory stimulus is applied.

  • Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells (cells + media only).

  • Incubation: Incubate the plate for a further 24 hours at 37°C, 5% CO₂.

  • Griess Assay: a. Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM. b. Carefully transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate. c. Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes at room temperature, protected from light.

    • Causality: The Griess reaction is a two-step diazotization process where nitrite reacts with the reagents to form a purple azo compound, the intensity of which is proportional to the nitrite concentration.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Determine the nitrite concentration in each sample using the standard curve. b. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. c. Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

  • Viability Assay (Self-Validation): Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the original plate to ensure that the observed inhibition of NO is not due to cytotoxicity.

    • Trustworthiness: This step is critical to validate that the compounds are true anti-inflammatory agents and not simply killing the cells, which would also result in lower NO levels.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 2,3-Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent search for novel chemical entities capable of combating multidrug-resistant pathogens.[1] Among the privileged heterocyclic structures in medicinal chemistry, the benzofuran and its reduced form, 2,3-dihydrobenzofuran, have garnered significant attention.[1][2][3] This scaffold is a core component in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

The structural rigidity and electronic properties of the 2,3-dihydrobenzofuran core, combined with its amenability to substitution at multiple positions, make it an ideal starting point for the design of new therapeutic agents.[1] These application notes provide a comprehensive guide for researchers, outlining key protocols and strategic considerations for the synthesis, characterization, and antimicrobial evaluation of novel agents derived from this promising scaffold.

Section 1: Synthesis of the 2,3-Dihydrobenzofuran Core

The synthetic strategy is the cornerstone of any drug discovery program. The choice of a particular route depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and stereochemical control. Palladium-catalyzed intramolecular cyclization reactions are particularly powerful for constructing the 2,3-dihydrobenzofuran ring system with high efficiency and functional group tolerance.[7]

Protocol 1: Palladium-Catalyzed Intramolecular O-Arylation

This protocol describes a common method for synthesizing a substituted 2,3-dihydrobenzofuran from an ortho-halophenol precursor. The causality behind this choice lies in its reliability and versatility, allowing for the introduction of substituents on the aromatic ring and the dihydrofuran moiety.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization cluster_final Final Compound A Starting Materials (e.g., o-allylphenol) B Pd-Catalyzed Cyclization (e.g., Heck Reaction) A->B C Crude 2,3-Dihydrobenzofuran Derivative B->C D Column Chromatography C->D E Purity Assessment (TLC, HPLC) D->E F Structural Elucidation (NMR, MS, IR) E->F G Pure, Characterized Compound for Biological Screening F->G

Caption: General workflow from synthesis to characterization.

Materials:

  • Substituted o-allylphenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the o-allylphenol (1.0 eq), K₂CO₃ (2.0 eq), and PPh₃ (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as palladium catalysts can be sensitive to oxidation, which would deactivate them.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the addition of Pd(OAc)₂ (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the base and catalyst residues. Wash the celite pad with ethyl acetate.

  • Extraction: Combine the organic filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2,3-dihydrobenzofuran derivative.

Section 2: Structural Characterization of Synthesized Compounds

Unambiguous structural confirmation is a non-negotiable step. A combination of spectroscopic methods is employed to verify the identity and purity of the synthesized molecules.[8]

Protocol 2: Standard Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve ~5 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). This spectrum confirms the presence of protons and their chemical environment, including key signals for the dihydrofuran ring protons (typically in the δ 3.0-5.0 ppm range).

    • ¹³C NMR: A more concentrated sample (~15-20 mg) is used. This confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the compound.[8] The observed molecular ion peak (e.g., [M+H]⁺ or [M]⁺) must match the calculated molecular weight.

  • Infrared (IR) Spectroscopy:

    • Analyze the compound as a thin film or KBr pellet. This technique is excellent for identifying key functional groups. A characteristic C-O-C stretching frequency for the ether linkage in the dihydrobenzofuran ring is typically observed around 1200-1000 cm⁻¹.[8]

Table 1: Representative Spectroscopic Data for a 2,3-Dihydrobenzofuran Scaffold
Technique Characteristic Signals/Features
¹H NMR Aromatic protons (δ 6.5-8.0 ppm), Methylene protons on furan ring (δ ~3.2 ppm, triplet), Methine proton on furan ring (δ ~4.6 ppm, triplet)
¹³C NMR Aromatic carbons (δ 110-160 ppm), Methylene carbon (δ ~30 ppm), Methine carbon (δ ~75 ppm)
Mass Spec (ESI+) [M+H]⁺ corresponding to the calculated exact mass.
FTIR (cm⁻¹) Aromatic C-H stretch (~3100-3000), Aliphatic C-H stretch (~2900), Aryl ether C-O stretch (~1250)

Section 3: Evaluating Antimicrobial Efficacy

The primary goal is to determine the antimicrobial activity of the newly synthesized compounds. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This quantitative method is essential for structure-activity relationship studies.

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The inclusion of multiple controls ensures the validity and reproducibility of the results.[9]

Workflow for Antimicrobial Susceptibility Testing

G cluster_controls Essential Controls A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Read Results Visually or with Plate Reader D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Positive Control (Known Antibiotic) H Negative Control (Bacteria + Media) I Sterility Control (Media Only)

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • 96-well sterile microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[11]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)[12]

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Control Setup:

    • Growth Control (Negative Control): Well 11 receives no compound. This well demonstrates adequate bacterial growth.

    • Sterility Control: Well 12 receives no compound and no bacteria. This well ensures the media is not contaminated.

    • A separate row should be set up for the Positive Control antibiotic, following the same dilution scheme.

  • Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture in MHB to match a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[12] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the lead compound's potency and selectivity.[13] By systematically modifying the 2,3-dihydrobenzofuran scaffold and observing the corresponding changes in MIC, researchers can identify key structural features required for antimicrobial activity.[1] For example, substitutions at the C2, C5, and C7 positions can profoundly influence biological activity.[4]

Conceptual Diagram for SAR Exploration

Note: The above DOT script requires a PNG image of the 2,3-dihydrobenzofuran scaffold with positions labeled for R-groups. A simplified text-based representation is used below.

SAR_Concept cluster_positions Modification Sites cluster_properties Resulting Properties Core 2,3-Dihydrobenzofuran Scaffold pos2 Position 2 (R¹) Alkyl/Aryl groups Core->pos2 pos3 Position 3 (R²) Keto/Hydroxyl groups Core->pos3 pos5 Position 5 (R³) Halogens, EWG Core->pos5 pos7 Position 7 (R⁴) Amides, Polar groups Core->pos7 Potency Antimicrobial Potency (MIC Value) pos2->Potency pos3->Potency pos5->Potency pos7->Potency Selectivity Selectivity Index (Toxicity vs. Efficacy) Potency->Selectivity PK Pharmacokinetics (Solubility, Stability) Selectivity->PK

Caption: Key modification sites on the scaffold influencing antimicrobial properties.

Key Insights from SAR Studies:

  • Polar Substituents: The introduction of polar groups, such as hydroxyls or short ether chains, can sometimes improve both potency and solubility.[14]

  • Aromatic Ring Substitution: Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the benzo portion of the scaffold can significantly modulate activity, often in a position-dependent manner.[15]

  • Dihydrofuran Ring Substitution: Modifications at the C2 and C3 positions are critical. For instance, introducing bulky or heterocyclic moieties can lead to enhanced interactions with the biological target.[16]

Table 2: Hypothetical SAR Data for a Series of 2,3-Dihydrobenzofuran Analogs
Compound Substitution at C5 MIC (µg/mL) vs. S. aureus
1a (Parent)-H128
1b-Cl32
1c-F64
1d-OCH₃>128
1e-NO₂16

This data illustrates that electron-withdrawing groups at the C5 position (Cl, NO₂) enhance activity compared to the unsubstituted parent compound (1a) or one with an electron-donating group (1d).

Section 5: Investigating the Mechanism of Action (MoA)

While identifying potent compounds is the first step, understanding their MoA is crucial for further development. The MoA for novel antimicrobials is often elusive and requires dedicated investigation. General mechanisms for antimicrobial agents include:

  • Oxidation: Agents that produce reactive oxygen species can damage essential biomolecules like proteins and lipids.[17]

  • Halogenation: Compounds that can halogenate peptide linkages in proteins can disrupt their function, leading to cell death.[17]

  • Protein Precipitation/Binding: Interaction with key enzymes or structural proteins, such as DNA gyrase or cell wall synthesis enzymes, can inhibit critical cellular processes.[13][17]

Initial MoA studies could involve assays like macromolecule synthesis inhibition (to see if DNA, RNA, protein, or cell wall synthesis is affected) or membrane depolarization assays.

Conclusion and Future Outlook

The 2,3-dihydrobenzofuran scaffold represents a versatile and promising platform for the development of new antimicrobial agents. The protocols and strategies outlined in these notes provide a foundational framework for the synthesis, characterization, and evaluation of novel derivatives. By integrating rational design based on SAR data with robust biological testing, researchers can systematically advance hit compounds toward leads with genuine therapeutic potential. Future work should focus on optimizing lead compounds for improved potency, reduced toxicity, and favorable pharmacokinetic profiles to address the urgent need for new weapons against resistant pathogens.

References

Application Note: High-Throughput Analysis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic Acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. This compound is a key heterocyclic building block in medicinal chemistry, and its accurate quantification is crucial for drug development and quality control processes.[1] The developed protocols offer high sensitivity, specificity, and throughput, making them suitable for researchers, scientists, and drug development professionals. All methodologies have been structured in accordance with ICH and FDA guidelines for analytical procedure validation.[2][3][4]

Introduction

This compound (MW: 178.19 g/mol ) is a benzofuran derivative recognized for its utility in the synthesis of pharmacologically active molecules.[1][5] The benzofuran scaffold is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6] Given its importance, the development of reliable analytical methods for its identification and quantification is essential for ensuring the quality and consistency of pharmaceutical intermediates and final products.

This guide provides a comprehensive framework for the analysis of this specific carboxylic acid, addressing common challenges associated with the analysis of small acidic molecules, such as chromatographic peak shape and ionization efficiency.[7][8] We will detail two complementary analytical approaches: an HPLC-UV method for routine quantification and a more sensitive and selective LC-MS/MS method for trace-level analysis and confirmation.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₀O₃[5]

  • Molecular Weight: 178.19[5]

  • CAS Number: 103204-80-4[5]

Analytical Strategy Overview

The analytical workflow is designed to provide a comprehensive characterization of this compound. The process begins with sample and standard preparation, followed by chromatographic separation and detection using either UV or mass spectrometry.

Analytical_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Detection Detection Methods cluster_Data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) Chromatography HPLC Separation (Reversed-Phase C18) SamplePrep->Chromatography StandardPrep Standard Preparation (Stock & Working Solutions) StandardPrep->Chromatography Detection Detection Chromatography->Detection UV_Detector UV Detection (Quantification) MS_Detector LC-MS/MS (Quantification & Confirmation) DataAcquisition Data Acquisition UV_Detector->DataAcquisition MS_Detector->DataAcquisition DataAnalysis Data Analysis (Integration, Calibration, Reporting) DataAcquisition->DataAnalysis

Caption: Overall workflow for the analysis of this compound.

HPLC-UV Method for Quantification

This method is ideal for routine quality control, offering a balance of speed, simplicity, and reliability for quantifying the target analyte in relatively clean sample matrices.

Rationale for Methodological Choices
  • Stationary Phase: A C18 reversed-phase column is selected due to the non-polar nature of the benzofuran ring system, providing good retention and separation from polar impurities.

  • Mobile Phase: An acidic mobile phase (using formic or acetic acid) is crucial for the analysis of carboxylic acids.[9] It suppresses the ionization of the carboxylic acid group, leading to a single, un-ionized form of the analyte. This results in improved peak shape (less tailing) and more reproducible retention times. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with the stationary phase.

  • Detection: UV detection is employed due to the presence of a chromophore (the benzofuran ring system) in the analyte, which allows for sensitive detection at an appropriate wavelength.

Experimental Protocol

Step 1: Preparation of Mobile Phase and Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Step 2: Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm (or determined λmax).

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.0595
12.0595
12.17030
15.07030

Step 3: Data Analysis and System Suitability

  • Calibration: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A linear regression with a correlation coefficient (r²) > 0.999 is required.[10]

  • System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

LC-MS/MS Method for High-Sensitivity Analysis

For applications requiring lower detection limits, such as impurity profiling or bioanalytical studies, LC-MS/MS is the preferred technique.

Rationale for Methodological Choices
  • Ionization: Electrospray ionization (ESI) is the most suitable technique for polar and ionizable molecules like carboxylic acids.[7] Negative ion mode (ESI-) is generally preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions, often resulting in lower background noise and higher sensitivity.[11][12]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.[13]

  • Chromatography: The same HPLC conditions as the UV method can be adapted, ensuring compatibility with the ESI source. Formic acid is a volatile buffer and is ideal for LC-MS applications.[14]

Experimental Protocol

Step 1: Preparation of Solutions

  • Prepare mobile phases, diluent, and standard solutions as described in the HPLC-UV method (Section 3.2). For higher sensitivity, a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) may be required.

Step 2: LC-MS/MS Conditions

  • LC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Same as in Section 3.2, though a lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for ESI efficiency.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Key MS Parameters (to be optimized on the specific instrument):

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Temperature: ~350-450 °C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~600-800 L/hr

  • MRM Transition: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 177.1. The product ion(s) must be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would be the loss of CO₂ (44 Da), resulting in a product ion at m/z 133.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound177.1133.1 (tentative)100-200(Optimize)(Optimize)

Step 3: Data Analysis and Validation

  • Quantification: Use the peak area from the MRM chromatogram to construct a calibration curve.

  • Validation: The method should be validated according to relevant guidelines (e.g., ICH Q2(R2) or FDA Bioanalytical Method Validation).[2][4][15] Key parameters to assess include:

    • Specificity: No interfering peaks at the retention time of the analyte in blank samples.[10]

    • Linearity and Range: Demonstrated across the intended concentration range.[10]

    • Accuracy and Precision: Intra- and inter-day precision (%RSD) and accuracy (% bias) should be within acceptable limits (typically ≤15%, and ≤20% at the LLOQ).[16]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[10]

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide the scientific community with validated, reliable, and robust protocols for the analysis of this compound. The HPLC-UV method is well-suited for routine analysis and quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for more demanding applications in drug development and research. Proper method validation is critical to ensure data integrity and regulatory compliance.[2]

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 2,3-Dihydrobenzofuran Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold present in a wide array of natural products and synthetic compounds with significant biological activities. Its derivatives are explored in drug discovery for various therapeutic areas, from anticancer to neuroprotective agents.[1] However, the introduction of any novel chemical entity into a biological system necessitates a thorough evaluation of its potential toxicity. Early-stage in vitro cytotoxicity screening is a critical step in the drug development pipeline to identify and deprioritize compounds with unfavorable safety profiles, thereby reducing late-stage attrition.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for evaluating the cytotoxicity of 2,3-dihydrobenzofuran derivatives. We will delve into the mechanistic underpinnings of potential cytotoxicity, the rationale for selecting appropriate assays and cell models, and detailed, step-by-step protocols for their implementation.

Understanding the "Why": Potential Mechanisms of 2,3-Dihydrobenzofuran Cytotoxicity

The cytotoxicity of small molecules like 2,3-dihydrobenzofuran derivatives can be multifaceted. A rational approach to assay selection begins with an understanding of the potential mechanisms of toxicity. For benzofuran and its derivatives, several key pathways have been implicated:

  • Metabolic Activation and Formation of Reactive Metabolites: The liver is a primary site of drug metabolism, and compounds can be bioactivated by cytochrome P450 enzymes into reactive metabolites.[3][4] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[3][4] Therefore, assays in metabolically competent cell lines are crucial.

  • Mitochondrial Dysfunction: Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Some benzofuran derivatives have been shown to induce mitochondrial dysfunction, leading to a decrease in ATP production, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.[5][6][7]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity leads to oxidative stress.[8] This can damage lipids, proteins, and DNA, and trigger cell death. Several studies have linked benzofuran derivatives to the induction of oxidative stress.[1][9][10]

  • Induction of Apoptosis and Necrosis: Ultimately, cytotoxic insults often converge on programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Apoptosis is a tightly regulated process involving the activation of caspases, while necrosis is characterized by the loss of plasma membrane integrity.[5][11]

The following experimental workflow is designed to systematically investigate these potential cytotoxic mechanisms.

Experimental Workflow for Assessing 2,3-Dihydrobenzofuran Cytotoxicity

A tiered approach is recommended, starting with general viability assays and progressing to more specific mechanistic studies.

experimental_workflow cluster_tier1 Tier 1: Primary Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Investigation cluster_tier3 Tier 3: Advanced Mechanistic Studies viability Cell Viability Assays (e.g., MTT, MTS) membrane Membrane Integrity Assays (e.g., LDH Release) apoptosis Apoptosis vs. Necrosis (Annexin V / PI Staining) viability->apoptosis If cytotoxic ros Oxidative Stress (DCFDA Assay) apoptosis->ros mito Mitochondrial Health (e.g., JC-1, TMRM) ros->mito caspase Caspase Activation Assays mito->caspase pathway Western Blot for Signaling Pathways (e.g., p53) caspase->pathway start Select Relevant Cell Lines start->viability

Caption: A tiered experimental workflow for evaluating 2,3-dihydrobenzofuran cytotoxicity.

PART 1: Cell Line Selection - The Foundation of a Relevant Assay

The choice of cell line is paramount for obtaining meaningful cytotoxicity data. The selection should be guided by the intended application of the 2,3-dihydrobenzofuran derivative and its likely target organs.

Potential Toxicity Recommended Cell Lines Rationale
Hepatotoxicity HepG2, HepaRG™, Primary Human HepatocytesThese cells are of human liver origin. HepG2 is a widely used and well-characterized hepatoma cell line. HepaRG™ cells and primary hepatocytes are considered the gold standard due to their higher metabolic competence, expressing a broader range of drug-metabolizing enzymes.[12]
Neurotoxicity SH-SY5Y (differentiated and undifferentiated)A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[13][14][15][16] This allows for the assessment of toxicity in both proliferating and neuron-like cells.
Cardiotoxicity AC16, iPSC-derived CardiomyocytesAC16 is a human cardiomyocyte cell line that expresses key cardiac markers.[17][18][19] Induced pluripotent stem cell (iPSC)-derived cardiomyocytes offer a more physiologically relevant model.
General Cytotoxicity HeLa, A549, MCF-7Commonly used cancer cell lines for initial screening of anti-cancer drug candidates.
Non-cancer cell line Fibroblasts (e.g., L929), hTERT Gingival FibroblastsTo assess general cytotoxicity towards non-cancerous cells and determine a therapeutic window for potential anti-cancer agents.[20][21]

PART 2: Core Cytotoxicity Assays - Step-by-Step Protocols

Here, we provide detailed protocols for a panel of assays to comprehensively evaluate the cytotoxicity of 2,3-dihydrobenzofuran derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[22] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for the final incubation step)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,3-dihydrobenzofuran derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[23]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.[24][25] This is an indicator of necrosis or late-stage apoptosis.

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background control: Medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[26]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit's instructions) to each well.[25]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[25]

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit's instructions).[25]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which normalizes the data to the spontaneous and maximum LDH release controls.

PART 3: Mechanistic Assays - Unraveling the "How"

If the primary screening assays indicate cytotoxicity, the following mechanistic assays can elucidate the underlying cellular events.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[27][28][29] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[27] Propidium iodide (PI) is a DNA-binding dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the 2,3-dihydrobenzofuran derivative for the desired time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary depending on the kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[28]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[28]

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caption: Quadrant analysis of Annexin V and PI staining in flow cytometry.

Protocol 4: DCFDA Assay for Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) assay measures intracellular ROS levels.[4][30] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30]

Materials:

  • DCFDA (or CM-H₂DCFDA for better cell retention)

  • HBSS or serum-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with the 2,3-dihydrobenzofuran derivative for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFDA Loading: Remove the treatment medium and wash the cells once with pre-warmed HBSS or serum-free medium. Add 100 µL of DCFDA working solution (e.g., 10-20 µM in HBSS) to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[31][32]

  • Washing: Remove the DCFDA solution and wash the cells twice with HBSS or serum-free medium.[33]

  • Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/530 nm) or visualize using a fluorescence microscope.[33]

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Conclusion: A Pathway to Comprehensive Cytotoxicity Profiling

This guide provides a structured and mechanistically-driven approach to evaluating the cytotoxicity of 2,3-dihydrobenzofuran derivatives. By progressing from broad viability and membrane integrity assays to more specific investigations of apoptosis and oxidative stress, researchers can build a comprehensive toxicological profile of their compounds of interest. The careful selection of relevant cell lines and the meticulous execution of these validated protocols will ensure the generation of high-quality, interpretable data, which is essential for informed decision-making in drug discovery and chemical safety assessment.

References

Application Note & Protocol: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Benzofuran-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1][2] Traditional synthetic routes to these valuable molecules often require prolonged reaction times, harsh conditions, and extensive purification.[3][4] This guide details a highly efficient and rapid protocol for the synthesis of benzofuran-2-carboxylic acids utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this method dramatically reduces reaction times from hours to mere minutes, improves yields, and simplifies workflows.[3][5][6] The primary focus is on the microwave-assisted Perkin rearrangement, a robust transformation that converts 3-halocoumarins into the desired benzofuran products with exceptional efficiency.[1][3][7]

The Rationale for Microwave-Assisted Synthesis

Conventional heating methods transfer energy indirectly via conduction and convection, leading to uneven temperature distribution and longer times to reach the target reaction temperature. In contrast, microwave irradiation transfers energy directly to polar molecules within the reaction mixture.[8][9] This volumetric and instantaneous heating mechanism offers several distinct advantages:

  • Reaction Acceleration: Reaction times can be reduced from hours or days to minutes.[6][9][10]

  • Improved Yields & Purity: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[8][11]

  • Energy Efficiency: By heating only the reaction vessel and its contents, MAOS is significantly more energy-efficient than conventional refluxing.[6][10]

  • Reproducibility: Precise control over parameters like temperature, pressure, and power ensures high reaction reproducibility.[8]

These benefits make MAOS a transformative technology for accelerating discovery and development workflows in pharmaceutical chemistry.[8][12]

Core Mechanism: The Microwave-Assisted Perkin Rearrangement

The cornerstone of this protocol is the Perkin rearrangement, which involves the ring contraction of a 3-halocoumarin to a benzofuran.[3][7] The accepted mechanism proceeds through two key steps, both of which are significantly accelerated by microwave energy.

  • Base-Catalyzed Ring Fission: The reaction is initiated by a base (e.g., sodium hydroxide) attacking the lactone carbonyl of the 3-halocoumarin. This opens the ring to form a dianion intermediate of a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[1][3]

  • Intramolecular Cyclization: The resulting phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the five-membered furan ring to yield the final benzofuran-2-carboxylic acid product.[1][3]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start 3-Halocoumarin Intermediate Ring-Opened Dianion ((E)-2-halo-3-(2-hydroxyphenyl)acrylate) Start->Intermediate Base-Catalyzed Ring Fission (NaOH, EtOH, MW) Product Benzofuran-2-Carboxylic Acid Intermediate->Product Intramolecular Nucleophilic Attack (Cyclization)

Caption: Figure 1: Mechanism of the Perkin Rearrangement

Experimental Protocols

This section provides a two-part protocol for the synthesis of a representative compound, 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid, starting from the corresponding coumarin.

Part A: Protocol for Microwave-Assisted Synthesis of 3-Bromo-4-methyl-6,7-dimethoxycoumarin (Precursor)

Rationale: The synthesis of the 3-halocoumarin precursor is the necessary first step. Microwave irradiation provides a rapid and regioselective method for bromination using N-bromosuccinimide (NBS).[3]

Materials:

  • 4-Methyl-6,7-dimethoxycoumarin

  • N-bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Microwave synthesis vessel (10 mL) with stir bar

  • Microwave reactor (e.g., Biotage Initiator+)

  • Vacuum filtration apparatus

Procedure:

  • Add 4-methyl-6,7-dimethoxycoumarin (e.g., 0.227 mmol, 1.0 eq) to a 10 mL microwave vessel containing a stir bar.

  • Add acetonitrile (5 mL) and N-bromosuccinimide (NBS) (0.340 mmol, 1.5 eq).

  • Seal the vessel securely with a septum cap.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture under the following conditions:

    • Power: 250 W

    • Temperature: 80 °C (Hold time)

    • Reaction Time: 5 minutes

    • Stirring: High

  • After irradiation, allow the vessel to cool to room temperature (below 50 °C).

  • Upon cooling, a precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetonitrile and dry to yield the 3-bromocoumarin precursor. Further purification can be achieved by recrystallization if necessary.[1]

Part B: Protocol for Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acid

Rationale: This step executes the Perkin rearrangement. The combination of a polar solvent (ethanol) and a strong base (NaOH) under microwave irradiation facilitates the rapid ring contraction to the target acid.[1][3]

Materials:

  • 3-Bromo-4-methyl-6,7-dimethoxycoumarin (from Part A)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Microwave synthesis vessel (10 mL) with stir bar

  • Rotary evaporator

Procedure:

  • Place the 3-bromocoumarin (e.g., 0.167 mmol, 1.0 eq) into a 10 mL microwave vessel.

  • Add ethanol (5 mL) and sodium hydroxide (0.503 mmol, 3.0 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture using the optimized conditions (see Table 1):

    • Power: 300 W

    • Temperature: 79 °C (Hold time)

    • Reaction Time: 5 minutes

    • Stirring: High

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 CH2Cl2:EtOAc).[3]

  • After cooling, concentrate the reaction mixture on a rotary evaporator to remove the ethanol.

  • Dissolve the resulting crude solid in a minimum volume of water.

  • Acidify the aqueous solution to pH 1 by the dropwise addition of concentrated HCl. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly to yield the pure benzofuran-2-carboxylic acid.[1]

G A Combine Coumarin, NBS, & Acetonitrile B Microwave Irradiation (Part A: 5 min, 80°C) A->B C Filter & Collect 3-Bromocoumarin B->C D Combine 3-Bromocoumarin, NaOH, & Ethanol C->D E Microwave Irradiation (Part B: 5 min, 79°C) D->E F Rotary Evaporation E->F G Dissolve in Water F->G H Acidify with HCl (Precipitation) G->H I Filter & Dry Final Product H->I

Caption: Figure 2: Experimental Workflow

Data & Optimization

The efficiency of the microwave-assisted Perkin rearrangement is highly dependent on the chosen parameters. An optimization study reveals that high yields can be achieved in a very short time frame.[3]

EntryPower (Watts)Time (min)Temperature (°C)Yield (%)Reference
110057920[3]
220057950[3]
3 300 5 79 99 [3]
440057999[3]

Table 1: Optimization of Microwave Parameters. The data clearly indicates that a power setting of 300W for 5 minutes provides a quantitative yield of the desired product.[3] While 400W also gives a quantitative yield, using the lower effective power (300W) is more energy-efficient.

Alternative Microwave-Assisted Strategies

While the Perkin rearrangement is highly effective, other microwave-assisted methods exist for constructing the benzofuran core, highlighting the versatility of the technology. A notable example is the one-pot, three-component synthesis from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions.[11] This method is particularly useful for constructing libraries of highly substituted benzofurans, and microwave irradiation is key to minimizing side products and shortening reaction times.[11]

Conclusion

The microwave-assisted protocol for the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement offers a superior alternative to traditional methods. This approach provides a dramatic reduction in reaction time from approximately 3 hours to just 5 minutes, while delivering quantitative yields.[3] The methodology is robust, reproducible, and aligns with the principles of green chemistry by reducing energy consumption and simplifying product work-up.[6][10] This makes it an invaluable tool for researchers in drug discovery and organic synthesis, enabling the rapid production of key chemical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. This valuable scaffold is a key intermediate in the synthesis of various biologically active molecules. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you optimize your synthetic route and improve yields.

Overview of the Primary Synthetic Route

The most common and reliable pathway to this compound begins with p-hydroxybenzoic acid. The synthesis involves three key transformations:

  • Protection/Esterification: The carboxylic acid of p-hydroxybenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions.

  • O-Allylation: The phenolic hydroxyl group is then etherified using an allyl halide (e.g., allyl bromide) under basic conditions.

  • Tandem Claisen Rearrangement & Cyclization: The resulting allyl aryl ether undergoes a thermal[1][1]-sigmatropic rearrangement (the Claisen rearrangement) to form an ortho-allyl phenol intermediate. This intermediate then undergoes an intramolecular hydroalkoxylation (cyclization) to form the desired 2,3-dihydrobenzofuran ring system.[2]

  • Saponification: The ester is hydrolyzed to yield the final carboxylic acid product.

This guide will address common issues encountered during these stages.

Visualizing the Workflow

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: O-Allylation cluster_2 Step 3: Rearrangement & Cyclization cluster_3 Step 4: Final Product Formation p_hydroxy p-Hydroxybenzoic Acid esterification Esterification (e.g., MeOH, H+) p_hydroxy->esterification methyl_ester Methyl 4-hydroxybenzoate esterification->methyl_ester allylation O-Allylation (Allyl Bromide, K2CO3) methyl_ester->allylation allyl_ether Methyl 4-(allyloxy)benzoate allylation->allyl_ether rearrangement Tandem Claisen Rearrangement & Intramolecular Cyclization (Heat, +/- Catalyst) allyl_ether->rearrangement dihydrobenzofuran_ester Methyl 2-Methyl-2,3-dihydro- 1-benzofuran-5-carboxylate rearrangement->dihydrobenzofuran_ester saponification Saponification (e.g., LiOH, H2O/THF) dihydrobenzofuran_ester->saponification final_product 2-Methyl-2,3-dihydro-1-benzofuran -5-carboxylic acid saponification->final_product

Caption: General synthetic workflow for the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield During O-Allylation of Methyl 4-hydroxybenzoate

Question: My O-allylation reaction is sluggish, and after workup, I recover a significant amount of starting material. What's going wrong?

Answer: This is a common issue often related to reaction conditions. Let's break down the potential causes and solutions.

  • Potential Cause A: Ineffective Base. The base is crucial for deprotonating the phenolic hydroxyl group, making it nucleophilic. Potassium carbonate (K₂CO₃) is commonly used, but its effectiveness can be hampered by insufficient quantity or poor quality (e.g., hydration).

    • Solution:

      • Ensure Anhydrous Conditions: Dry your K₂CO₃ in an oven ( >120 °C) for several hours before use.

      • Use Sufficient Excess: Employ at least 1.5 to 2.0 equivalents of K₂CO₃ to ensure complete deprotonation.

      • Consider an Alternative Base: For stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, but requires more stringent anhydrous techniques.

  • Potential Cause B: Low Reaction Temperature. While the reaction proceeds at room temperature, it can be slow.

    • Solution: Gently heat the reaction mixture. Refluxing in a solvent like acetone or acetonitrile typically drives the reaction to completion within a few hours.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Potential Cause C: Phase Transfer Catalyst. In a solid-liquid biphasic system (like K₂CO₃ in acetone), the reaction rate can be limited by the interface.

    • Solution: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This helps shuttle the phenoxide anion into the organic phase, accelerating the reaction.[3]

Issue 2: Poor Yield in the Claisen Rearrangement & Cyclization Step

Question: I've successfully made the allyl ether, but upon heating, I get a complex mixture of products or a very low yield of the desired dihydrobenzofuran. Why is this happening?

Answer: The tandem Claisen rearrangement and cyclization is the most critical and often lowest-yielding step. Success hinges on precise control of temperature and understanding potential side reactions.

  • Potential Cause A: Incorrect Temperature. The Claisen rearrangement is a thermally driven pericyclic reaction.[4]

    • Too Low: The rearrangement will not occur or will be extremely slow.

    • Too High: This can lead to decomposition or the formation of undesired byproducts, such as the fully aromatized benzofuran.

    • Solution: The optimal temperature is substrate-dependent but often falls in the 180-220 °C range. It's best to perform the reaction neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline. Start with a temperature around 180 °C and monitor the reaction closely by TLC. Create a small temperature-yield profile to find the sweet spot for your specific setup.

  • Potential Cause B: Inefficient Cyclization. The Claisen rearrangement forms an ortho-allylphenol, which must then cyclize. This cyclization is often the rate-limiting step and can be inefficient without a catalyst.

    • Solution: Incorporate a Lewis or Brønsted acid catalyst. Catalytic amounts of FeCl₃, InCl₃, or zeolites like HZSM-5 have been shown to facilitate both the rearrangement and the subsequent intramolecular hydroalkoxylation, often at lower temperatures and with higher yields.[2][5] This transforms the process into a more controlled cascade reaction.

  • Potential Cause C: Formation of Side Products. The primary side product is often the para-rearranged phenol if the ortho positions are blocked, which is not the case here.[4] More likely are products from intermolecular reactions or decomposition.

    • Solution: Use high-dilution conditions if intermolecular products are suspected, although this is less common for this specific intramolecular reaction. The use of a catalyst, as mentioned above, is the most effective way to promote the desired intramolecular pathway over decomposition routes.[2]

ParameterConventional Thermal MethodCatalytic MethodRationale
Temperature 180–220 °C120–160 °CCatalyst lowers the activation energy for both rearrangement and cyclization.[2][5]
Catalyst NoneLewis Acid (e.g., FeCl₃) or Solid Acid (e.g., HZSM-5)Promotes the key C-O bond formation in the cyclization step.[2][5]
Typical Yield 40–60%70–90%The catalyzed pathway is more selective and efficient.[2]
Reaction Time 4–12 hours1–4 hoursAccelerated reaction rates under catalytic conditions.
Issue 3: Difficulty with Final Saponification and Purification

Question: The final hydrolysis of my ester is incomplete, or the purification of the final carboxylic acid is challenging. What are the best practices?

Answer: This final step requires careful pH control and proper purification techniques.

  • Potential Cause A: Incomplete Hydrolysis. Standard NaOH or KOH in methanol/water can work, but steric hindrance around the ester in the dihydrobenzofuran system can sometimes slow the reaction.

    • Solution: Use lithium hydroxide (LiOH) in a mixture of THF and water.[6] LiOH is often more effective for hindered esters. Heat the reaction gently (40-50 °C) and monitor by TLC until the starting ester is consumed.

  • Potential Cause B: Purification Challenges. The carboxylic acid product can be difficult to purify via chromatography due to streaking on silica gel.

    • Solution:

      • Acid-Base Extraction: After hydrolysis, acidify the reaction mixture carefully with cold 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid.[7]

      • Filtration: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

      • Recrystallization: This is often the best method for purification. A solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: Can I start with 4-allyloxbenzoic acid directly? Yes, if it is commercially available and cost-effective. This would allow you to skip the first two steps (esterification and allylation). However, synthesizing it from methyl 4-hydroxybenzoate is straightforward and often more economical in a lab setting.

Q2: What is the mechanism of the key Claisen rearrangement and cyclization step? The process is a beautiful cascade of classic organic reactions.

G A Allyl Aryl Ether B [3,3]-Sigmatropic Rearrangement (Claisen) A->B Heat / Δ C o-Allyl Phenol Intermediate B->C D Intramolecular Hydroalkoxylation (Cyclization) C->D H+ cat. E Dihydrobenzofuran Product D->E

Caption: Mechanism of the tandem rearrangement-cyclization.

First, the allyl aryl ether undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement where the allyl group migrates from the oxygen to the ortho-carbon of the benzene ring.[4] This forms a transient cyclohexadienone intermediate which quickly tautomerizes to the aromatic ortho-allylphenol. The phenolic -OH group then attacks the double bond of the allyl group in a Markovnikov fashion (intramolecular hydroalkoxylation), often catalyzed by an acid, to form the five-membered dihydrofuran ring.[2]

Q3: How do I confirm the structure of my final product? A combination of spectroscopic methods is essential:

  • ¹H NMR: Look for the characteristic signals of the dihydrobenzofuran core: a multiplet for the C2 proton, two diastereotopic protons for the C3 methylene group, and the disappearance of the vinyl protons from the allyl group.

  • ¹³C NMR: Confirm the number of unique carbons and their chemical shifts, especially the newly formed aliphatic carbons in the dihydrofuran ring.

  • IR Spectroscopy: The disappearance of the broad phenolic -OH stretch (if you isolated the intermediate) and the presence of a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹) are key indicators.

  • Mass Spectrometry (MS): Confirm the molecular weight of the final compound.

Q4: Are there alternative synthetic routes? Yes, several other methods exist for synthesizing the dihydrobenzofuran core, such as the oxidative coupling of phenols and alkenes or intramolecular C-H functionalization.[8][9] However, the Claisen rearrangement route described here is often preferred for its reliability, predictability, and avoidance of expensive transition metal catalysts for the key cyclization step.

References

Technical Support Center: Purification of 2,3-Dihydrobenzofuran-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for the purification of 2,3-dihydrobenzofuran-5-carboxylic acid and its related positional isomers. As a structural motif present in numerous biologically active compounds, achieving high purity of these intermediates is critical for successful drug discovery and development programs.[1][2] This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable building blocks.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: My 2,3-dihydrobenzofuran-carboxylic acid is streaking severely on silica gel TLC plates and gives poor separation during column chromatography. What's happening and how can I fix it?

Answer:

  • Causality: Carboxylic acids are highly polar and acidic, leading to very strong interactions with the slightly acidic silica gel stationary phase. This causes several problems:

    • Strong Adsorption: The carboxyl group binds tightly to silanol groups (Si-OH) on the silica surface, leading to very low Rf values.

    • Peak Tailing: The interaction is often non-uniform, causing the compound to "streak" or "tail" down the plate or column instead of moving as a compact band.[3]

    • Irreversible Adsorption: In some cases, a portion of the product can be permanently lost on the column.

  • Recommended Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a competitive acid to your mobile phase (eluent). This acid protonates the silica surface and competes with your compound for binding sites, leading to sharper peaks and better elution.

      • Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid).[3] Acetic acid is generally preferred as it is volatile and easily removed under vacuum.

    • Increase Mobile Phase Polarity: While adding acid is the primary solution, you may also need a more polar solvent system than anticipated. A gradient elution from a non-polar solvent (like hexane) to a more polar mixture (like 50:50 ethyl acetate/hexane with 1% acetic acid) can be very effective.[3]

  • Senior Scientist's Note: The goal of adding an acid modifier is to create a more homogenous environment on the silica surface. By saturating the highly active silanol sites, you allow your carboxylic acid to elute based on its overall polarity rather than being disproportionately retained by its acidic functional group. This simple modification is often the difference between a failed separation and a successful one.

Question 2: I am trying to separate the 5-carboxylic acid isomer from the 4- or 7-carboxylic acid isomer, but they co-elute during flash chromatography even with an acidified mobile phase. What are my options?

Answer:

  • Causality: Positional isomers, such as the various 2,3-dihydrobenzofuran-carboxylic acids, often have very similar physical properties, including polarity and solubility. This makes their separation by standard chromatographic techniques exceptionally challenging. The subtle differences in the position of the carboxyl group may not be sufficient to achieve baseline separation on silica gel.

  • Recommended Solutions:

    • Reversed-Phase Chromatography (RP-HPLC): This is often the most powerful technique for separating closely related isomers. The separation is based on differences in hydrophobicity rather than polarity.

      • Stationary Phase: C18 column.

      • Mobile Phase: A gradient of water and acetonitrile (or methanol), typically with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acids are fully protonated.[4]

    • Supercritical Fluid Chromatography (SFC): Modern SFC is highly effective for separating positional isomers and can be faster than HPLC. It often provides unique selectivity compared to normal or reversed-phase LC.

    • Derivatization: If preparative HPLC or SFC is not an option, you can temporarily convert the carboxylic acids into their corresponding methyl or ethyl esters. The esters are less polar and no longer have the acidic proton, which eliminates the primary cause of tailing on silica. The subtle positional differences between the ester isomers may be more easily resolved by standard silica gel chromatography. After separation, the pure ester isomer can be hydrolyzed back to the carboxylic acid.[5]

  • Data Summary Table: Isomer Separation Techniques

TechniqueStationary PhaseTypical Mobile PhaseKey Advantage
NP-Flash Silica GelHexane/EtOAc + 1% Acetic AcidScalable, accessible
RP-HPLC C18 SilicaWater/Acetonitrile + 0.1% TFAHigh resolving power for isomers[4]
SFC Various (e.g., Diol, 2-PIC)Supercritical CO₂ / MethanolFast, unique selectivity
Derivatization Silica GelHexane/EtOAc (for esters)Eliminates acidity issues

Question 3: During recrystallization, my product separates as an oil ("oils out") instead of forming crystals. How can I fix this?

Answer:

  • Causality: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point, or when the solution becomes supersaturated too quickly.[3] The presence of impurities can also depress the melting point of the mixture, increasing the likelihood of this issue.

  • Recommended Solutions:

    • Slow Down the Cooling Process: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask can help. Slower cooling provides more time for proper crystal lattice formation.[6]

    • Adjust Solvent System:

      • Add More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly again.[3]

      • Change Solvents: Select a solvent in which the compound is less soluble, or use a two-solvent system (e.g., dissolve in a good solvent like acetone or ethyl acetate, then slowly add a poor solvent like hexane or water until turbidity persists).

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[3]

      • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to perform an initial purification to remove non-acidic impurities?

An acid-base extraction is highly effective. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral organic impurities remain in the organic layer.[7] Separate the layers, then re-acidify the aqueous layer with cold 2M HCl to a pH of ~2. The protonated carboxylic acid will precipitate out and can be collected by filtration or extracted back into a fresh portion of organic solvent.[1][8]

FAQ 2: What are some good starting solvents for recrystallizing 2,3-dihydrobenzofuran-5-carboxylic acid?

Based on typical procedures for similar structures, a two-solvent system is often effective. One common recommendation is recrystallization from an acetone/hexane mixture.[8] Alternatively, dissolving in a minimal amount of hot methanol or ethanol followed by the slow addition of water until the solution becomes cloudy can also yield good crystals upon cooling.

FAQ 3: My HPLC analysis shows significant peak tailing for my purified acid, even on a C18 column. Why?

This is a classic secondary interaction problem. Even on a C18 column, residual, un-capped silanol groups on the silica backbone can interact with your acidic compound, causing tailing.[3] The solution is to suppress this interaction by adjusting the mobile phase pH. Ensure your mobile phase is at least 2 pH units below the pKa of your carboxylic acid (the pKa is typically around 4-5). Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will ensure the analyte is fully protonated (neutral) and minimizes interaction with free silanols.[3][4]

Visualized Workflows and Protocols

Logical Troubleshooting Workflow

This diagram outlines the decision-making process when faced with an impure sample of 2,3-dihydrobenzofuran-carboxylic acid.

TroubleshootingWorkflow start Crude Product Mixture tlc Run TLC Analysis (e.g., 7:3 Hex/EtOAc + 1% AcOH) start->tlc decision1 How does the product spot look? tlc->decision1 streaking Severe Streaking Stuck at baseline decision1->streaking Bad Tailing coelution Spots Overlap (Product & Impurities) decision1->coelution Poor Resolution distinct_spots Distinct Spots (Good Separation) decision1->distinct_spots Good Rƒ Difference action_streaking Acidify Mobile Phase for Column Chromatography (See Protocol 1) streaking->action_streaking action_coelution Consider Advanced Techniques: - RP-HPLC - Derivatization coelution->action_coelution action_distinct Proceed with Standard Flash Chromatography distinct_spots->action_distinct

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Acidified Silica Gel Flash Chromatography

This protocol is designed to purify carboxylic acids that exhibit poor chromatographic behavior under neutral conditions.

Materials:

  • Crude 2,3-dihydrobenzofuran-5-carboxylic acid

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)

  • Additive: Glacial Acetic Acid (AcOH)

  • TLC plates, collection tubes, rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare your eluent system. A common starting point is a 90:10 mixture of Hexane/EtOAc. To this, add 1% by volume of acetic acid. Prepare a more polar eluent as well (e.g., 60:40 Hexane/EtOAc + 1% AcOH) for gradient elution.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally provides better resolution than liquid injection.

  • Column Packing: Pack a flash column with silica gel using your starting, non-polar eluent.

  • Elution: Carefully load your dried sample onto the top of the packed column. Begin elution with the non-polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound.

  • Analysis: Monitor the collected fractions by TLC (using an acidified eluent). Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to azeotropically remove the final traces of acetic acid.

Experimental Purification Workflow

This diagram shows a comprehensive purification sequence for isolating a high-purity product.

PurificationWorkflow cluster_extraction Step 1: Liquid-Liquid Extraction cluster_chromatography Step 2: Chromatography cluster_final Step 3: Final Polish crude Crude Reaction Mixture in EtOAc base_wash Wash with 1M NaOH (aq) (Acid moves to aq. layer) crude->base_wash acidify Acidify Aqueous Layer with 2M HCl base_wash->acidify extract_pure Extract Precipitate with fresh EtOAc acidify->extract_pure column Acidified Silica Gel Chromatography extract_pure->column recrystal Recrystallization (e.g., Acetone/Hexane) column->recrystal final_product Pure Crystalline Product recrystal->final_product

Caption: A standard multi-step purification workflow.

References

Overcoming challenges in the synthesis of substituted dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Dihydrobenzofurans

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted dihydrobenzofurans. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry and natural product synthesis, but its construction can present unique challenges.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of dihydrobenzofurans. The solutions are based on established chemical principles and recent literature findings.

Q1: My reaction is suffering from consistently low yields. What are the primary causes and how can I improve them?

A1: Low yields in dihydrobenzofuran synthesis are a frequent issue stemming from several factors. A systematic approach is key to diagnosis and improvement.

  • Probable Cause 1: Catalyst Inefficiency or Deactivation. Transition metal catalysts, particularly palladium and rhodium complexes, are central to many modern syntheses.[1][4] They can be sensitive to air, moisture, or impurities in starting materials or solvents. The chosen ligand may also be suboptimal for your specific substrate.

    • Solution: Ensure strict anhydrous and anaerobic (inert atmosphere, e.g., Argon or Nitrogen) conditions. Use freshly purified, degassed solvents. Consider screening a panel of ligands to find one that enhances catalyst stability and turnover. For instance, in palladium-catalyzed heteroannulation, the choice of ligand is critical for success.[5]

  • Probable Cause 2: Incomplete Conversion. The reaction may not be reaching completion due to insufficient time, inadequate temperature, or an unfavorable equilibrium.

    • Solution: Monitor the reaction progress meticulously using TLC or LC-MS. If starting material persists, consider incrementally increasing the reaction temperature or extending the duration. In some temperature-dependent strategies, a higher temperature can be crucial for achieving the desired product.[1][4]

  • Probable Cause 3: Formation of Stable Side-Products. A common issue is the formation of byproducts, such as the fully aromatized benzofuran or products from undesired elimination pathways.[6]

    • Solution: Analyze your crude reaction mixture by NMR or LC-MS to identify major byproducts. If aromatization is observed, consider using milder reaction conditions (lower temperature, weaker base) to prevent elimination. For tandem reactions, such as an SNAr/cyclization, byproduct formation can be promoted by excess base or prolonged reaction times.[6]

  • Probable Cause 4: Substrate Decomposition. Electron-rich phenols or sensitive functional groups on your substrate may decompose under the reaction conditions.

    • Solution: If decomposition is suspected, attempt the reaction at a lower temperature. If a specific functional group is problematic, it may require protection prior to the cyclization step.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

Troubleshoot_Yield start Low Yield Observed q1 Is Starting Material Present? start->q1 q2 Are Side Products Dominant? q1->q2 No sol1 Incomplete Conversion - Increase Time/Temp - Check Catalyst Activity q1->sol1 Yes q3 Is it a Complex Mixture/Baseline? q2->q3 No sol2 Sub-optimal Selectivity - Modify Catalyst/Ligand - Adjust Base/Solvent - Lower Temperature q2->sol2 Yes sol3 Substrate Decomposition - Use Milder Conditions - Protect Functional Groups q3->sol3 Yes

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I am observing a mixture of regioisomers in my cyclization reaction. How can I improve regioselectivity?

A2: Regiocontrol is a critical challenge, especially when cyclizing onto an asymmetrically substituted aromatic ring.[7] The outcome is typically governed by a combination of steric and electronic factors.

  • Steric Hindrance: Cyclization will generally occur at the less sterically hindered ortho position. If your substrate has a bulky group adjacent to one of the potential cyclization sites, the reaction will favor the other site.[7][8]

    • Strategy: You can sometimes leverage this effect by introducing a bulky, temporary directing group if your synthesis allows.

  • Electronic Effects & Directing Groups: The electronic nature of substituents on the aromatic ring can strongly influence the site of cyclization. More profoundly, many modern transition-metal-catalyzed reactions utilize a directing group to achieve high regioselectivity. For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides enables chemoselective annulation with dienes to build the dihydrobenzofuran core.[8] The directing group forces the metal to activate a specific C-H bond, ensuring a single regioisomeric product.

    • Strategy: If your current method gives poor selectivity, consider redesigning the substrate to include a directing group compatible with catalysts like Rh, Ru, or Pd.[1][4]

  • Reaction Conditions: In some systems, solvent and temperature can modulate regioselectivity. Polar solvents like hexafluoroisopropanol (HFIP) have been shown to promote certain [3+2] annulations.[1][4]

    • Strategy: Conduct a solvent screen including both polar and non-polar options. Additionally, running the reaction at different temperatures may favor one pathway over another.

Q3: My purification is difficult due to a byproduct that has a similar polarity to my product. What is this likely to be and how can I manage it?

A3: A common byproduct with similar polarity is the corresponding benzofuran , formed via oxidation or elimination from the desired dihydrobenzofuran. This can happen during the reaction or on the silica gel column during purification.

  • Prevention during Reaction:

    • Oxidative Conditions: If your reaction uses an oxidant (e.g., air, quinones), it's possible that over-oxidation is occurring. Try running the reaction under a strictly inert atmosphere or reducing the amount of oxidant.

    • Base/Acid-Mediated Elimination: The presence of strong bases or acids can promote the elimination of H₂ to form the aromatic benzofuran. Use the mildest base necessary for the reaction and ensure the workup neutralizes any acidic or basic components before concentration and chromatography.

  • Prevention during Purification:

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the elimination.

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine, then pack the column with this mixture. This neutralizes the acidic sites and can prevent on-column degradation.

    • Alternative Methods: If the problem persists, consider alternative purification techniques such as preparative HPLC, crystallization, or chromatography on a different stationary phase like alumina (neutral or basic).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems used for dihydrobenzofuran synthesis and how do I choose one?

A1: The choice of catalyst is dictated by the specific bond you intend to form. Transition metal-catalyzed reactions are among the most reliable and versatile methods.[1][4]

Catalyst System Reaction Type Typical Substrates Key Considerations
Palladium (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) Intramolecular Heck/Tsuji-Trost, C-H Activation, [4+1] Annulationo-Bromophenols + dienes, Alkene-tethered aryl iodides, o-AlkenylphenolsHighly versatile, excellent functional group tolerance. Ligand choice is crucial for enantioselectivity.[1][4][8]
Rhodium (e.g., [Cp*RhCl₂]₂) C-H Activation/[3+2] Annulation, HydroarylationN-Phenoxyacetamides + alkynes/dienes, Allyloxy arylsExcellent for C-H functionalization. Often requires a directing group for high regioselectivity.[1][4]
Copper (e.g., CuBr, CuI) Radical Cyclization, Oxidative CouplingPhenols + alkenes, Aryl boronic estersOften used in dual-catalytic systems or for reactions proceeding through radical intermediates.[1][4]
Nickel (e.g., NiCl₂(dme)) Reductive Coupling, Aryl AllylationAryl iodides + vinyl carbonates, Propargylic aryl halidesGood for constructing C-C bonds and accessing chiral products through asymmetric catalysis.[1][4]

The selection process should begin by identifying the key bond formation in your retrosynthetic analysis and consulting recent literature for catalysts proven to be effective for that transformation.[2][9]

Q2: My synthesis involves an intramolecular cyclization. What are the main strategies for forming the ether linkage?

A2: Forming the crucial C-O bond of the dihydrofuran ring is a common and effective strategy. The main approaches involve the intramolecular reaction of a phenol with a tethered electrophile or vice versa.

A generalized workflow for a common intramolecular cyclization approach, such as a Heck reaction, is shown below.

Heck_Mechanism sub o-Halophenol + Alkene oa Oxidative Addition sub->oa cat_start Pd(0) Catalyst cat_start->oa mi Migratory Insertion oa->mi Forms Ar-Pd(II)-X re Reductive Elimination mi->re Forms C-C bond re->cat_start Regenerates Catalyst product Dihydrobenzofuran Product re->product

Caption: A simplified catalytic cycle for a Pd-catalyzed intramolecular Heck cyclization.

The key strategies include:

  • SN2-type Cyclization: A phenoxide attacks a tethered alkyl halide or tosylate. This is a classic method but may require harsh conditions.

  • Intramolecular Heck Reaction: A palladium catalyst couples an o-halo (or triflate) phenol with a tethered alkene. This is a very powerful and widely used method.[10]

  • Michael Addition: An intramolecular conjugate addition of a phenol onto a tethered α,β-unsaturated system can form the ring.[8]

  • Direct C-O Bond Formation: Advanced methods using hypervalent iodine reagents can facilitate the direct cyclization of phenolic alcohols onto the aromatic ring under mild conditions.[11]

Featured Protocol: Palladium-Catalyzed Intramolecular Oxidative Heck Cyclization

This protocol describes a reliable method for synthesizing a 2,3-disubstituted dihydrobenzofuran from an o-alkenylphenol, adapted from principles of direct oxidative Heck cyclizations.[10]

Reaction: Synthesis of 2-methyl-2-phenyl-2,3-dihydrobenzofuran

Materials:

  • 2-(2-methyl-1-phenylprop-1-en-1-yl)phenol (1.0 mmol, 224 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg, 5 mol%)

  • Benzoquinone (BQ) (1.2 mmol, 130 mg)

  • Anhydrous, degassed Toluene (10 mL)

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-(2-methyl-1-phenylprop-1-en-1-yl)phenol, palladium(II) acetate, and benzoquinone to the flask.

  • Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove the palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1M NaOH (2 x 15 mL) to remove excess phenol and quinone byproducts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent (e.g., 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford the pure 2-methyl-2-phenyl-2,3-dihydrobenzofuran.

Self-Validation:

  • Expected Yield: 70-85%.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the phenolic -OH proton signal and the appearance of characteristic aliphatic signals for the dihydrofuran ring in the NMR spectrum are key indicators of success.

References

Optimizing reaction conditions for dihydrobenzofuran cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize and optimize reactions involving the dihydrobenzofuran core, a crucial scaffold in a vast range of biologically active compounds.[1][2] The construction of this heterocyclic system, while versatile, is often accompanied by challenges such as low yields, competing side reactions, and complex purification.[3][4]

This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to rationalize your optimization strategy and achieve robust, reproducible results.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific, common problems encountered during dihydrobenzofuran cyclization reactions. The solutions are based on established protocols and an understanding of the underlying reaction mechanisms.

Q1: My reaction yield is disappointingly low, and I'm recovering a significant amount of starting material. What's going wrong?

A1: This is a classic optimization challenge indicating that the reaction is either not initiating efficiently or is stalling. The issue typically stems from one of four key areas: catalyst activity, reaction conditions, reagent purity, or reaction setup.

  • Catalyst & Ligand System: For transition-metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Copper), the catalyst's active state is paramount.[5]

    • Cause: The catalyst may not be activating properly, or the chosen ligand may not be optimal for the substrate.

    • Solution: Screen different ligands. For Palladium-catalyzed reactions, phosphine-based ligands like TY-Phos have shown high efficiency in specific asymmetric syntheses.[1][5] Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Consider a pre-catalyst that forms the active species in situ or an activation step.

  • Temperature & Reaction Time:

    • Cause: The activation energy barrier for the cyclization is not being overcome at the current temperature.

    • Solution: Incrementally increase the reaction temperature. For instance, some oxidative coupling reactions show poor conversion at 0°C but improve significantly at room temperature or under reflux.[6] Monitor the reaction over a longer period (e.g., 24 hours) using TLC or LC-MS to determine if it is simply slow.

  • Solvent Choice:

    • Cause: The solvent can dramatically influence reactant solubility and the stability of catalytic intermediates.[3][6]

    • Solution: Screen a panel of solvents with varying polarities. For oxidative couplings with silver(I) oxide, acetonitrile has been shown to provide a superior balance of conversion and selectivity compared to more traditional solvents like dichloromethane or benzene.[6][7] For other intramolecular cyclizations, polar aprotic solvents like DMF or dioxane are often effective.[3][5]

  • Reagent Purity:

    • Cause: Impurities in starting materials or reagents can poison the catalyst or introduce competing side reactions.[8]

    • Solution: Ensure starting materials are pure by recrystallization or column chromatography.[8] Use high-purity, anhydrous solvents, especially for moisture-sensitive reactions.

Below is a logical workflow for troubleshooting low conversion issues.

TroubleshootingWorkflow start Low Yield & High Starting Material Recovery check_purity Verify Purity of Starting Materials & Reagents start->check_purity First Step optimize_temp Optimize Temperature (e.g., RT -> 50°C -> Reflux) check_purity->optimize_temp If pure screen_solvent Screen Solvents (e.g., MeCN, Dioxane, Toluene) optimize_temp->screen_solvent screen_catalyst Screen Catalyst/Ligand System (if applicable) screen_solvent->screen_catalyst analyze Analyze Outcome screen_catalyst->analyze analyze->optimize_temp No Improvement success Problem Solved: Optimized Conditions Found analyze->success Improvement Seen

Caption: A systematic workflow for troubleshooting low-yielding reactions.

Q2: My reaction is messy, with multiple side products that are difficult to separate. How can I improve selectivity?

A2: The formation of multiple products points to a lack of selectivity in the reaction, where alternative reaction pathways are competitive with your desired cyclization.

  • Cause (Oxidative Coupling): In reactions involving oxidants like silver(I) oxide (Ag₂O), the stoichiometry of the oxidant is critical. Using too much oxidant can lead to over-oxidation or undesired side reactions. The mechanism often involves radical intermediates, and controlling their formation and subsequent reactions is key.[6][7]

    • Solution: Carefully titrate the amount of oxidant. Studies have shown that 0.5 equivalents of Ag₂O can be the most efficient for converting phenylpropanoids into dihydrobenzofuran neolignans, providing the best balance between conversion and selectivity.[6][9]

  • Cause (Metal-Catalyzed): In transition metal catalysis, side products can arise from competing processes like β-hydride elimination, reductive elimination, or reaction with other functional groups on the substrate. For instance, in syntheses starting with primary or secondary alcohols, competitive oxidation of the alcohol can be a significant issue.[10]

    • Solution: Employ milder reaction conditions. A method developed for direct C-H functionalization using a copper catalyst operates at moderate temperatures, which minimizes the oxidation of sensitive alcohol functionalities.[10] Additionally, the choice of ligand can steer the reaction towards the desired product by modifying the steric and electronic environment around the metal center.[1]

  • Cause (General): High reaction temperatures often provide enough energy to access alternative, higher-energy transition states, leading to a mixture of products.

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. A study on the synthesis of dihydrobenzofuran neolignans found that while reflux conditions gave good conversion, room temperature often provided a better balance with selectivity.[6]

Frequently Asked Questions (FAQs)

Q1: There are many catalysts for dihydrobenzofuran synthesis (Pd, Rh, Cu, Au). How do I choose the right one?

A1: The choice of catalyst is highly dependent on the specific transformation you are trying to achieve. There is no single "best" catalyst; each has its strengths for particular bond formations.

  • Palladium (Pd): Excellent for cross-coupling and C-H activation reactions.[5] For example, a Pd-catalyzed Heck/Tsuji-Trost reaction is highly effective for synthesizing chiral 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes with high enantioselectivity.[11]

  • Rhodium (Rh): Often used for C-H activation and annulation reactions. Rh(III) catalysts can mediate the construction of the dihydrobenzofuran skeleton via [3+2] annulation of N-phenoxyacetamides with alkenes or alkynes.[1][5]

  • Copper (Cu): A cost-effective and versatile catalyst. It is used in intramolecular reactions of aryl pinacol boronic esters to form chiral dihydrobenzofuran-3-ols and in direct C-O bond formations under mild conditions.[5][10]

  • Gold (Au): Particularly effective for activating alkynes toward nucleophilic attack. Au-catalyzed [3+2] annulation reactions offer excellent control over regio- and stereochemistry.[1][5]

The interplay between these core parameters is crucial for successful optimization.

ReactionParameters center Reaction Outcome catalyst Catalyst & Ligand center->catalyst Selectivity Activity solvent Solvent center->solvent Rate Solubility temp Temperature center->temp Rate Selectivity base Base/ Additive center->base Activation pH Control

Caption: Interplay of key parameters in reaction optimization.

Q2: How significantly does the solvent impact the reaction, and what should I consider?

A2: The solvent is not merely a medium for the reaction; it is an active participant that can influence reaction rates and selectivity. Key considerations are:

  • Polarity and Solubility: Reactants must be sufficiently soluble for the reaction to proceed efficiently.

  • Coordinating Ability: Some solvents can coordinate to the metal catalyst, influencing its reactivity. As mentioned, acetonitrile can form stable complexes with silver(I) ions, which is believed to contribute to the increased selectivity observed in certain oxidative coupling reactions.[6]

  • Boiling Point: This dictates the maximum temperature achievable without pressurizing the system.

  • "Green" Chemistry: Whenever possible, consider greener solvents like acetonitrile over more hazardous options like benzene or dichloromethane.[6][9]

Data Summary: Solvent & Temperature Effects

The following table summarizes data from an optimization study on the silver(I) oxide-promoted oxidative coupling of Methyl Ferulate to its corresponding dihydrobenzofuran neolignan.[6] This data clearly illustrates the trade-offs between conversion and selectivity based on reaction conditions.

Solvent SystemTemperature (°C)Conversion (%)Selectivity (%)
DichloromethaneRoom Temp45.477.3
Benzene/AcetoneRoom Temp46.971.3
MethanolRoom Temp44.442.1
Acetonitrile Room Temp 41.7 77.1
Acetonitrile0 °C35.577.3
AcetonitrileReflux (85 °C)65.771.0

Data adapted from Dias et al., J. Braz. Chem. Soc., 2021.[6] As shown, acetonitrile at room temperature provides an excellent balance, offering high selectivity comparable to dichloromethane but in a more environmentally benign solvent.[6] While refluxing in acetonitrile increases conversion, it comes at the cost of reduced selectivity.[6]

General Experimental Protocol: Pd-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

This protocol is a representative example for the synthesis of chiral alkenyl-substituted dihydrobenzofurans, adapted from the work of Zhang's group.[1][5]

1. Reagent Preparation:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the palladium catalyst Pd₂(dba)₃·CHCl₃ (0.01 mmol, 1 mol%) and the chiral ligand (e.g., TY-Phos, 0.024 mmol, 2.4 mol%).

  • Add anhydrous, degassed dichloromethane (DCM, 1.0 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for catalyst-ligand complex formation.

2. Reaction Assembly:

  • To the catalyst solution, add the substituted diene (1.2 mmol, 1.2 equiv.).

  • Add the halo-substituted phenol (1.0 mmol, 1.0 equiv.).

  • Finally, add the base, sodium phenoxide (1.5 mmol, 1.5 equiv.).

3. Reaction Execution:

  • Seal the Schlenk tube and stir the reaction mixture at the optimized temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting phenol is consumed.

4. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure dihydrobenzofuran product.

5. Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Determine the enantiomeric excess (ee) using chiral HPLC.

References

Troubleshooting common issues in 2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofurans. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. The 2,3-dihydrobenzofuran scaffold is a key structural motif in a wide array of biologically active compounds and natural products, making its efficient synthesis a critical endeavor in medicinal and organic chemistry.[1] This guide is structured to address common challenges encountered in the laboratory, offering explanations grounded in reaction mechanisms and practical, field-proven solutions.

Section 1: Troubleshooting Common Synthesis Issues

This section is organized in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 2,3-dihydrobenzofurans.

Low or No Product Yield

Question: I am attempting an intramolecular cyclization of an ortho-allylphenol to synthesize a 2,3-dihydrobenzofuran, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of 2,3-dihydrobenzofurans via intramolecular cyclization is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical. Many modern methods utilize transition metal catalysts such as palladium, rhodium, or nickel to facilitate the cyclization.[2][3][4] For instance, palladium-catalyzed carboalkoxylation of 2-allylphenols is a robust method.[5]

    • Causality: The catalyst's role is to activate the starting material and facilitate the key bond-forming steps. An inappropriate catalyst may not have the correct electronic or steric properties to effectively mediate the reaction. Similarly, the solvent can influence the solubility of reactants and the stability of intermediates.

    • Troubleshooting Steps:

      • Catalyst Screening: If using a palladium-catalyzed method, ensure you are using the correct palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand. The choice of ligand is often crucial for achieving high yields.

      • Solvent Optimization: Solvents like acetonitrile have been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions.[6][7][8] Other commonly used solvents include dichloromethane and benzene.[6][7][8] A solvent screen is often a worthwhile endeavor.

      • Temperature and Time: These reactions can be sensitive to temperature. If the reaction is too slow, a modest increase in temperature may be beneficial. Conversely, high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some optimized procedures have reduced reaction times from 20 hours to just 4 hours.[6][7][8]

  • Poor Quality Starting Materials: The purity of your ortho-allylphenol is paramount.

    • Causality: Impurities in the starting material can poison the catalyst, participate in side reactions, or inhibit the desired transformation. The presence of residual reagents from the synthesis of the ortho-allylphenol can be particularly problematic.

    • Troubleshooting Steps:

      • Purification: Ensure your ortho-allylphenol is thoroughly purified before use, typically by column chromatography.

      • Characterization: Confirm the structure and purity of your starting material using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Inappropriate Oxidant (for oxidative cyclizations): For methods that rely on oxidative coupling, the choice and stoichiometry of the oxidant are critical.

    • Causality: The oxidant is responsible for generating the reactive intermediate that undergoes cyclization. An oxidant that is too strong or too weak, or used in the wrong amount, can lead to low yields or the formation of side products.

    • Troubleshooting Steps:

      • Oxidant Selection: Silver(I) oxide (Ag₂O) is a commonly used and effective oxidant for the synthesis of dihydrobenzofuran neolignans.[6][7][8] Other silver(I) reagents have also been explored.[6]

      • Stoichiometry Optimization: The amount of oxidant can significantly impact both conversion and selectivity.[7] For example, using 0.5 equivalents of Ag₂O has been found to be efficient in certain cases.[6][7][8] It is advisable to perform a small-scale optimization of the oxidant loading.

Formation of Significant Side Products

Question: My reaction is producing the desired 2,3-dihydrobenzofuran, but I am also observing a significant amount of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • Common Side Reactions:

    • Dimerization of the Starting Material: This is particularly common in oxidative coupling reactions where the radical intermediates can couple with each other instead of cyclizing.

    • Over-oxidation: The desired product or starting material can be further oxidized under the reaction conditions, leading to quinone-type structures or other degradation products.

    • Rearrangement Products: Depending on the specific substrate and reaction conditions, rearrangements can occur. For example, in some cases, chroman formation can be a competing pathway.

    • Endo vs. Exo Cyclization: While 5-exo cyclization to form the dihydrobenzofuran ring is generally favored for aryl radicals, competing 6-endo cyclization can sometimes occur, leading to six-membered ring byproducts.[9][10]

  • Minimizing Side Product Formation:

    • Control of Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by disfavoring higher activation energy side reactions.

      • Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions like dimerization.

    • Choice of Reagents:

      • Catalyst and Ligand: As mentioned previously, the choice of catalyst and ligand can have a profound impact on selectivity.

      • Oxidant: The nature and amount of the oxidant should be carefully optimized to avoid over-oxidation.[6][7][8]

    • Inert Atmosphere: Many of these reactions, particularly those involving transition metal catalysts, are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve reproducibility.

Difficulty with Product Purification

Question: I have successfully synthesized my target 2,3-dihydrobenzofuran, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?

Answer: Purification of 2,3-dihydrobenzofurans can be challenging due to the potential for closely related side products.

  • Standard Purification Techniques:

    • Column Chromatography: This is the most common method for purifying 2,3-dihydrobenzofurans.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is often effective.[11] The optimal solvent system will depend on the polarity of your specific product.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material.

    • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be a viable purification method. For example, 2,3-dihydrobenzofuran itself can be purified by collecting the fraction at 88-90 °C under reduced pressure.[12]

  • Troubleshooting Purification:

    • Co-eluting Impurities: If impurities are co-eluting with your product during column chromatography, try a different solvent system or a different stationary phase (e.g., alumina).

    • Product Instability: Some 2,3-dihydrobenzofurans can be sensitive to the acidic nature of silica gel. In such cases, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your mobile phase before loading your sample.

    • Characterization of Impurities: If you are consistently struggling with a particular impurity, it can be beneficial to isolate and characterize it (e.g., by NMR and MS) to better understand its structure and how to separate it or prevent its formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,3-dihydrobenzofurans?

A1: There are several established strategies for the synthesis of 2,3-dihydrobenzofurans.[13] Some of the most common include:

  • Intramolecular Cyclization of ortho-Allylphenols: This is a widely used method and can be achieved through various catalytic systems, including transition metals and visible light-promoted reactions.[11][14]

  • Palladium-Catalyzed Reactions: These are very popular due to their mild conditions and tolerance of a wide range of functional groups.[15] Examples include the Heck-type cyclization and carboalkoxylation of 2-allylphenols.[5][15]

  • Oxidative Coupling of Phenylpropanoids: This method is particularly useful for the synthesis of dihydrobenzofuran neolignans.[6][7][8]

  • Dehydrative Cyclization: Intramolecular dehydration of a molecule containing both a phenol and an alcohol functionality, often using Mitsunobu conditions, is another viable route.[15]

Q2: How does the substitution pattern on the aromatic ring affect the cyclization reaction?

A2: The electronic nature of the substituents on the aromatic ring can have a significant impact on the reaction.

  • Electron-donating groups generally facilitate the reaction by making the phenolic oxygen more nucleophilic or by stabilizing cationic intermediates.

  • Electron-withdrawing groups can make the reaction more challenging by decreasing the nucleophilicity of the phenol. In such cases, more forcing reaction conditions may be necessary.

Q3: Can I synthesize chiral 2,3-dihydrobenzofurans?

A3: Yes, several methods have been developed for the enantioselective synthesis of 2,3-dihydrobenzofurans. These often involve the use of chiral catalysts or chiral auxiliaries. For example, enantioselective palladium-catalyzed reactions have been reported to produce chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[3]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Palladium-Catalyzed Carboalkoxylation of a 2-Allylphenol[6]
  • To an oven-dried reaction vessel, add the 2-allylphenol substrate, the aryl triflate, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Add a base (e.g., a tertiary amine like triethylamine or a carbonate base).

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions for Oxidative Coupling
ParameterCondition A[6]Condition B[6]Optimized Condition[7][8]
Oxidant Ag₂O (0.5 equiv.)Ag₂O (1.0 equiv.)Ag₂O (0.5 equiv.)
Solvent Benzene/AcetoneChloroformAcetonitrile
Temperature Room TemperatureRoom TemperatureRoom Temperature
Time 20 h2 h4 h
Yield 31%17.6%Improved conversion & selectivity

Section 4: Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Conditions Review Reaction Conditions (Catalyst, Solvent, Temp, Time) Start->Check_Conditions Check_SM Verify Starting Material Quality (Purity, Characterization) Start->Check_SM Check_Reagents Assess Reagent Stoichiometry (e.g., Oxidant) Start->Check_Reagents Optimize_Conditions Systematically Optimize Conditions (Screen Catalysts/Solvents, Adjust Temp) Check_Conditions->Optimize_Conditions Purify_SM Re-purify Starting Material Check_SM->Purify_SM Optimize_Stoichiometry Titrate Reagent Ratios Check_Reagents->Optimize_Stoichiometry Success Improved Yield Optimize_Conditions->Success Purify_SM->Success Optimize_Stoichiometry->Success

Caption: A logical workflow for troubleshooting low product yield.

Diagram 2: General Reaction Mechanism - Palladium-Catalyzed Carboalkoxylation[6]

Reaction_Mechanism Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add + Ar-OTf Ar_Tf Ar-OTf Ar_Tf->Ox_Add Pd_II_Complex L_n(Ar)Pd(II)-OTf Ox_Add->Pd_II_Complex Coordination Alkene Coordination Pd_II_Complex->Coordination + o-Allylphenol Allylphenol o-Allylphenol Allylphenol->Coordination Pi_Complex π-Complex Coordination->Pi_Complex Deprotonation Deprotonation Pi_Complex->Deprotonation Oxypalladation anti-Oxypalladation Deprotonation->Oxypalladation Pd_Intermediate Palladacycle Intermediate Oxypalladation->Pd_Intermediate Red_Elim Reductive Elimination Pd_Intermediate->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product 2,3-Dihydrobenzofuran Red_Elim->Product

Caption: Key steps in the Pd-catalyzed carboalkoxylation mechanism.

References

Side reaction products in the synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to address specific challenges you may encounter during your experimental work, with a focus on understanding and mitigating side reactions to improve yield and purity.

Troubleshooting Guide: Common Side Reactions and Solutions

A prevalent synthetic route to this compound involves the initial alkylation of a p-hydroxybenzoic acid derivative with a crotyl halide (or similar C4 synthon), followed by a Claisen rearrangement and subsequent cyclization. This pathway, while effective, is prone to several side reactions that can complicate purification and reduce overall yield.

Issue 1: Formation of C-Alkylated Byproducts During Initial Ether Synthesis

Question: During the O-alkylation of p-hydroxybenzoic acid with crotyl bromide, I'm observing a significant amount of a byproduct that appears to be C-alkylated. How can I favor O-alkylation and minimize this side reaction?

Answer:

This is a classic example of the competition between O-alkylation and C-alkylation of a phenolate ion. The phenolate is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1]

Causality:

  • Solvent Effects: The choice of solvent plays a critical role. Protic solvents (e.g., ethanol, water) can solvate the phenolate oxygen through hydrogen bonding, making it less available for nucleophilic attack. This shielding effect can inadvertently promote C-alkylation.[1] In contrast, polar aprotic solvents like DMF or acetone do not solvate the oxygen anion as strongly, leaving it more exposed and reactive, thus favoring O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenolate can influence the reaction's regioselectivity.

  • Leaving Group: While "harder" electrophiles are sometimes cited as favoring O-alkylation, the practical choice of alkylating agent is often dictated by availability and reactivity.[2]

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or acetone are excellent choices to enhance the rate of O-alkylation.

  • Base Selection: Use a base like potassium carbonate (K2CO3). The potassium ion has a known oxophilic character, which can help to direct the alkylation to the oxygen atom.

  • Temperature Control: Perform the reaction at a moderate temperature (e.g., 50-60 °C). Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.[3]

  • Monitoring: Track the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that might lead to side product formation.

ParameterRecommended Condition for O-AlkylationRationale
Solvent DMF, Acetone (Polar Aprotic)Minimizes solvation of the phenolate oxygen, increasing its nucleophilicity.[1]
Base K2CO3The potassium counter-ion can favor reaction at the oxygen atom.
Temperature 50-60 °CProvides sufficient energy for the reaction without favoring byproduct formation.
Issue 2: Unwanted Rearrangement Products from the Claisen Reaction

Question: After the thermal Claisen rearrangement of the allyl aryl ether intermediate, I am isolating an "abnormal" Claisen product in addition to the expected ortho-rearranged intermediate. What causes this and how can I prevent it?

Answer:

The Claisen rearrangement is a[4][4]-sigmatropic rearrangement that is typically highly regioselective, proceeding through a concerted, cyclic transition state.[4][5] The "normal" product results from the migration of the allyl group to one of the ortho positions of the benzene ring.[4][6]

Causality:

  • Steric Hindrance: If both ortho positions are blocked, the allyl group may be forced to migrate to the para position. This is a known variation of the aromatic Claisen rearrangement.[6]

  • "Abnormal" Claisen Rearrangement: The formation of an "abnormal" product, where the β-carbon of the original allyl group attaches to the ring, can occur if the initially formed "normal" product undergoes a subsequent rearrangement.[7] This is less common under standard thermal conditions but can be influenced by the substrate and reaction conditions.

Troubleshooting Protocol:

  • Temperature Control: The Claisen rearrangement is thermally driven.[7][8] Carefully control the reaction temperature. Overheating can provide the activation energy for subsequent, undesired rearrangements. A typical temperature range is 180-220 °C.

  • Solvent Choice: While often performed neat, high-boiling point, polar solvents can sometimes accelerate the reaction and allow for lower temperatures, potentially minimizing side reactions.[7][8]

  • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to catalyze the Claisen rearrangement at a lower temperature, which may improve selectivity. However, this must be carefully optimized as it can also promote other side reactions.

Visualizing the Claisen Rearrangement:

Cyclization_Workflow start Purified o-Allyl Phenol Intermediate step1 Dissolve in Anhydrous Toluene start->step1 step2 Add Catalyst (e.g., p-TsOH or Pd catalyst) step1->step2 step3 Heat to Reflux (with Dean-Stark trap if using acid) step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Aqueous Workup & Extraction step4->step5 Reaction Complete end Crude Dihydrobenzofuran Product step5->end

References

Stability studies of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS No. 103204-80-4). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability of this compound. We will address common issues encountered during storage, formulation, and analysis, providing troubleshooting steps and the scientific rationale behind our recommendations.

Compound Overview and Key Properties

This compound is a heterocyclic compound featuring a dihydrobenzofuran core.[1][2][3] Its structure contains several key functional groups that dictate its stability profile: the dihydrofuran ring, which is susceptible to oxidation, and the carboxylic acid group on the aromatic ring, which influences solubility and can participate in reactions like esterification or decarboxylation.[4][5] Understanding these structural liabilities is crucial for designing robust experiments and ensuring the integrity of your results.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[6]
Molecular Weight 178.18 g/mol [6]
Appearance Solid
Storage Temp. 2-8°C Recommended[7]

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific stability-related problems in a question-and-answer format.

General Handling and Storage

Question: My solid-state reference standard shows signs of discoloration after several months at room temperature. What is the likely cause and how can I prevent it?

Answer:

  • Plausible Cause: The discoloration suggests potential slow degradation, likely initiated by oxidation or light. The dihydrofuran moiety, while more stable than a simple ether, can be susceptible to long-term atmospheric oxidation.[8] Some benzofuran derivatives are also known to be light-sensitive.

  • Troubleshooting Steps:

    • Re-analyze the Standard: Use a qualified analytical method (see Section 3.2) to check the purity of the discolored material against a fresh or properly stored lot.

    • Implement Strict Storage Conditions: Store the solid compound in an amber, tightly sealed vial at the recommended 2-8°C.

    • Inert Atmosphere: For long-term storage (>1 year), consider backfilling the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Scientific Rationale: Lowering the temperature reduces the rate of chemical reactions, while using amber vials protects the compound from UV/Vis light, which can provide the activation energy for photolytic degradation. An inert atmosphere directly removes atmospheric oxygen, a key reactant in oxidative degradation pathways.

Hydrolytic Stability (Aqueous Solutions)

Question: I'm observing a gradual decrease in the parent peak area and the appearance of a new, more polar peak in my HPLC analysis of an aqueous solution buffered at pH 8. What is happening?

Answer:

  • Plausible Cause: While the ether linkage in the dihydrofuran ring is generally stable to hydrolysis, the primary issue in aqueous solution is often pH-dependent solubility and potential interactions. However, at elevated temperatures or in the presence of certain catalysts, ring-opening of the furan moiety cannot be entirely ruled out.[9][10] More commonly, issues arise from interactions with buffer components or instability at non-optimal pH values.

  • Troubleshooting Steps:

    • pH Stability Profile: Conduct a preliminary study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing them at T=0 and after 24-48 hours at the intended experimental temperature. This will identify the optimal pH range for stability.

    • Buffer Selection: Ensure your buffer components are not reactive. Avoid buffers with primary or secondary amine groups if there is any possibility of amide formation with the carboxylic acid under activating conditions. Phosphate or citrate buffers are generally robust choices.

    • Control for Solubility: The carboxylic acid group's ionization state is pH-dependent. At pH 8, it will be deprotonated (carboxylate), enhancing solubility. Ensure the compound is fully dissolved. If not, precipitation followed by re-dissolution of a less stable form could be misinterpreted as degradation.

  • Scientific Rationale: The stability of a drug substance in solution is critically dependent on pH. Extremes in pH can catalyze hydrolytic or other degradation reactions. A systematic pH-stability profile is a cornerstone of pre-formulation studies to define a safe operating range.

Oxidative Degradation

Question: My sample degrades rapidly when I use hydrogen peroxide in my experiment, showing multiple new peaks in the chromatogram. What is the degradation mechanism?

Answer:

  • Plausible Cause: This is a classic sign of oxidative degradation. The dihydrofuran ring is the most likely site of attack by oxidizing agents like hydrogen peroxide (H₂O₂). The reaction likely proceeds via epoxidation of the furan ring's double bond, followed by subsequent ring-opening to form more complex, often more polar, degradation products.[8][9]

  • Recommended Actions:

    • Protect from Oxidants: If possible, de-gas all solvents and solutions to remove dissolved oxygen.

    • Introduce Antioxidants: If compatible with your experimental goals, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to your formulation.

    • Use Peroxide-Free Solvents: Ethers and other solvents can form peroxides over time. Always use fresh, high-purity solvents or test for peroxides before use, especially when concentrating solutions.

  • Scientific Rationale: The oxidation of benzofurans often involves the formation of reactive epoxide intermediates which can undergo further reactions, leading to a variety of degradation products.[8] This explains the appearance of multiple new peaks. The diagram below illustrates a plausible pathway for this oxidative degradation.

G cluster_main Oxidative Degradation of the Dihydrofuran Ring Parent 2-Methyl-2,3-dihydro- 1-benzofuran-5-carboxylic acid Epoxide Reactive Epoxide Intermediate Parent->Epoxide Epoxidation Oxidant Oxidizing Agent (e.g., H₂O₂, O₂) Oxidant->Parent Products Mixture of Degradation Products (e.g., diols, aldehydes) Epoxide->Products Rearrangement RingOpening Hydrolysis / Ring-Opening RingOpening->Epoxide

Caption: Plausible oxidative degradation pathway via an epoxide intermediate.

Analytical Troubleshooting

Question: I am seeing peak tailing and inconsistent retention times when analyzing my samples with HPLC. Is this a stability issue?

Answer:

  • Plausible Cause: This is more likely an analytical method issue than a stability problem, though the two can be related. The carboxylic acid moiety is the primary culprit here. At mid-range pH, the carboxylic acid can exist in both its protonated (-COOH) and deprotonated (-COO⁻) forms, leading to poor peak shape. Additionally, free silanol groups on the silica-based column packing can interact with the polar carboxylic acid, causing tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Control: Add a modifier to your mobile phase to control the ionization state of the analyte. For reversed-phase HPLC, acidifying the mobile phase with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) will fully protonate the carboxylic acid, leading to a single sharp peak and consistent retention.

    • Column Choice: Use a high-quality, end-capped C18 column to minimize silanol interactions. If problems persist, consider a column with a different stationary phase (e.g., phenyl-hexyl).

    • Check for Degradation On-Column: If the mobile phase is harsh (e.g., very high or low pH combined with high temperature), the compound could be degrading during the analysis. Inject a sample and collect the eluent corresponding to the main peak, then re-inject it to see if new peaks have formed.

  • Scientific Rationale: Controlling the ionization of acidic and basic analytes is fundamental to achieving good chromatography.[11] Suppressing the ionization of the carboxylic acid makes the molecule less polar and prevents it from interacting with the stationary phase in multiple ways, resulting in sharp, symmetrical peaks.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol establishes the intrinsic stability of the molecule by subjecting it to accelerated stress conditions.

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as specified.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal: Dilute with 50:50 acetonitrile:water. Heat at 80°C for 48 hours.

    • Photolytic: Expose the solution (in a quartz cuvette) to a calibrated light source (ICH Q1B guideline compliant, e.g., >1.2 million lux hours and >200 watt hours/m²).

  • Sample Neutralization: Before analysis, neutralize the acid and base samples to approximately pH 7.

  • Analysis: Dilute all samples to a final concentration of ~50 µg/mL and analyze using the HPLC method in Section 3.2.

  • Control: A control sample (1 mL stock + 1 mL 50:50 acetonitrile:water) should be stored at 4°C and analyzed alongside the stressed samples.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions A Prepare 1 mg/mL Stock Solution B Aliquot Stock for Each Stress Condition A->B C1 Acid (HCl) B->C1 C2 Base (NaOH) B->C2 C3 Oxidative (H₂O₂) B->C3 C4 Thermal B->C4 C5 Photolytic B->C5 D Neutralize / Quench Reactions C1->D C2->D C3->D C4->D C5->D E Dilute Samples to Final Concentration D->E F Analyze by HPLC-UV/MS E->F G Evaluate Peak Purity & Quantify Degradation F->G

Caption: Step-by-step workflow for conducting a forced degradation study.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To accurately quantify this compound and separate it from all potential degradation products.

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
Detection (UV) 254 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes

Summary of Expected Stability Profile

Based on the chemical structure and literature on related compounds, the following stability profile is anticipated. This table should be populated with your experimental data.

Stress ConditionExpected DegradationPrimary Site of DegradationPlausible Products
Acidic (0.1M HCl, 60°C) Low to ModerateMinimalPotential minor ring-opening products
Basic (0.1M NaOH, 60°C) ModerateDihydrofuran RingRing-opened phenolic acids
Oxidative (3% H₂O₂) High Dihydrofuran Ring Epoxides, diols, aldehydes[8]
Thermal (80°C) Low to ModerateCarboxylic AcidDecarboxylation product (minor)
Photolytic (ICH Q1B) Moderate to HighDihydrofuran Ring / Aromatic SystemComplex mixture of photo-oxidation products

We trust this guide will be a valuable resource for your research and development activities. For further questions, please do not hesitate to contact our technical support team.

References

Technical Support Center: Refinement of Analytical Methods for 2,3-Dihydrobenzofuran Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,3-dihydrobenzofuran metabolites. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quantitative analysis of these compounds in complex biological matrices. Our goal is to provide practical, field-proven insights to help you overcome common analytical hurdles and ensure the development of robust, reliable, and validated methods. The content is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 2,3-dihydrobenzofuran metabolites.

Q1: What makes 2,3-dihydrobenzofuran and its metabolites particularly challenging to analyze in biological matrices?

A: The analytical challenges stem from a combination of factors related to both the chemical nature of the analytes and the complexity of the biological samples.[1][2]

  • Metabolic Diversity: The parent drug can undergo various metabolic transformations, including hydroxylation, N-demethylation, and glucuronidation.[3] This results in a suite of metabolites with varying polarities and physicochemical properties, making a single universal extraction and chromatographic method difficult to develop.

  • Polarity: Many metabolites, especially glucuronide conjugates, are highly polar. This can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, causing them to elute in the void volume where significant matrix effects occur.[4] For gas chromatography (GC), their low volatility and high polarity make derivatization a mandatory, and often complex, step.[5][6]

  • Structural Isomers: Metabolism can produce positional isomers (e.g., hydroxylation at different positions on the aromatic rings).[3] These isomers often have identical mass-to-charge ratios (m/z) and similar fragmentation patterns, requiring high-efficiency chromatographic separation for accurate quantification.

  • Matrix Complexity: Biological matrices like plasma, serum, and urine are incredibly complex, containing high concentrations of endogenous compounds such as phospholipids, salts, and proteins.[7][8] These components can cause significant analytical interference, most notably the matrix effect in LC-MS/MS, which can suppress or enhance the analyte signal, compromising data accuracy and reproducibility.[9][10][11]

Q2: What are the primary analytical platforms used for these metabolites, and how do I choose between them?

A: The two dominant platforms are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: This is the most common and powerful technique for analyzing drug metabolites in biological fluids.[2][12] Its high sensitivity and selectivity make it ideal for quantifying low-concentration analytes directly from complex mixtures, often with minimal sample preparation. It is particularly well-suited for polar and thermally labile metabolites (like glucuronides) that are not amenable to GC.

  • GC-MS: GC-MS offers excellent chromatographic resolution and is a robust technique.[13][14] However, for polar metabolites of 2,3-dihydrobenzofuran, it requires a chemical derivatization step to increase their volatility and thermal stability.[15][16] This adds complexity and a potential source of variability to the workflow but can be very effective for specific analytes, especially for resolving certain isomers.

Decision Logic:

  • Choose LC-MS/MS if: You are analyzing a broad range of metabolites with varying polarities, including conjugates, or if you need high throughput with minimal sample handling.

  • Consider GC-MS if: You are targeting less polar, thermally stable metabolites or specific isomers that are difficult to separate by LC, and you have a well-optimized derivatization protocol.

Part 2: Troubleshooting Guide for LC-MS/MS Analysis

This guide addresses specific problems encountered during the LC-MS/MS method development and validation process.

LC_MS_Troubleshooting_Workflow start_node Poor Signal or High Variability decision_node decision_node start_node->decision_node Check for... process_node1 process_node1 decision_node->process_node1 Ion Suppression? (Post-Spike Test) process_node2 process_node2 decision_node->process_node2 Poor Peak Shape? (Tailing/Fronting) process_node3 process_node3 decision_node->process_node3 Low Sensitivity? (S/N Ratio) process_node process_node end_node end_node sub_proc1_1 Improve Sample Cleanup (SPE) process_node1->sub_proc1_1 Mitigate sub_proc2_1 Modify Mobile Phase pH/Additive process_node2->sub_proc2_1 Adjust sub_proc3_1 Tune ESI Source Parameters process_node3->sub_proc3_1 Optimize sub_proc1_2 Optimize Chromatography sub_proc1_1->sub_proc1_2 sub_proc1_2->end_node Re-evaluate sub_proc2_2 Check for Column Degradation sub_proc2_1->sub_proc2_2 sub_proc2_2->end_node sub_proc3_2 Optimize MRM Transitions sub_proc3_1->sub_proc3_2 sub_proc3_2->end_node

A decision tree for troubleshooting common LC-MS/MS issues.
Q3: My analyte signal is inconsistent and suppressed between samples. How do I diagnose and solve this?

A: This is a classic symptom of the matrix effect , where co-eluting endogenous components from the biological sample interfere with the ionization of your target analyte in the mass spectrometer's source.[7][8][9][10] Phospholipids are common culprits in plasma samples.

Step 1: Quantify the Matrix Effect The most reliable way to assess the matrix effect is the post-extraction spiking method.[7] This involves comparing the analyte's response in a blank, extracted matrix to its response in a neat solvent. The result is expressed as the Matrix Factor (MF).

Parameter Description Calculation Interpretation
A Peak response of analyte spiked into a post-extracted blank matrix sample.--
B Peak response of analyte in a neat solution (e.g., mobile phase).--
Matrix Factor (MF) The ratio of response in matrix vs. neat solution.MF = A / B MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF ≈ 1 indicates no significant matrix effect.
IS-Normalized MF Corrects for variability using an Internal Standard (IS).(MF of Analyte) / (MF of IS) A value close to 1 suggests the IS effectively tracks and corrects for the matrix effect.

Table 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method.

Step 2: Mitigate the Matrix Effect

  • Improve Sample Preparation: The most effective strategy is to remove the interfering components before they reach the MS source.[10][17]

    • Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE): PPT is fast but leaves many interferences (like phospholipids) in the sample. SPE provides a much cleaner extract.[18][19] Polymeric reversed-phase sorbents are often a good choice for retaining and eluting a range of drug metabolites.[18][19]

    • Use Supported Liquid Extraction (SLE): SLE is an alternative to traditional liquid-liquid extraction (LLE) that is easily automated in a 96-well plate format and can effectively remove phospholipids.[20]

  • Optimize Chromatography: If cleanup is insufficient, adjust your chromatographic method to separate the analyte from the region where matrix components elute.[10]

    • Gradient Modification: Employ a steeper gradient or a different organic solvent to shift the retention time of your analyte away from the "matrix band."

    • Column Chemistry: Consider a different column chemistry (e.g., Phenyl-Hexyl, Biphenyl, or HILIC for very polar metabolites) to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[11] Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, providing reliable correction and improving accuracy and precision.

Q4: I'm not reaching the required Lower Limit of Quantitation (LLOQ). How can I increase my method's sensitivity?

A: Achieving ultra-low quantification levels is a common challenge.[1] Assuming your sample preparation is optimized, the next step is to fine-tune the mass spectrometer's ionization source. The goal is to maximize the generation of gas-phase ions from your analyte.

Action Plan: Optimize Electrospray Ionization (ESI) Source Parameters The auto-tune function provides a good starting point, but manual optimization is often necessary for maximum sensitivity.[21][22] Use a Design of Experiments (DoE) approach for a systematic evaluation, or optimize one variable at a time (OVAT) while infusing a standard solution of your analyte.[21][22]

Parameter Typical Starting Range Principle of Action & Optimization Goal
Capillary/Sprayer Voltage 2.5–4.5 kV (+), 2.0–4.0 kV (-)Action: Applies a high potential to the liquid to create charged droplets. Goal: Find the voltage that provides a stable and maximal signal without causing corona discharge (which increases noise and instability).[23]
Nebulizer Gas Pressure 20–50 psiAction: Shears the liquid into a fine spray of droplets. Goal: A higher pressure creates smaller droplets, aiding desolvation, but too high can cool the ESI tip. Optimize for the best signal-to-noise ratio.[23]
Drying Gas Flow Rate 8–12 L/minAction: Hot nitrogen gas that aids in solvent evaporation from the charged droplets. Goal: Increase flow to enhance desolvation of the mobile phase, but excessive flow can "blow away" ions from the inlet.
Drying Gas Temperature 250–400 °CAction: Heats the drying gas to facilitate solvent evaporation. Goal: Increase temperature to improve desolvation, but excessively high temperatures can cause thermal degradation of the analyte.
Sprayer Position Axial & Radial AdjustmentAction: Changes the distance and alignment of the ESI needle relative to the MS inlet cone. Goal: Optimize to ensure the most ion-rich part of the spray plume is sampled. Smaller, polar molecules may favor a farther position, while larger, hydrophobic ones may benefit from being closer.[23]

Table 2: ESI Source Parameter Optimization - Starting Points and Rationale.

Part 3: Troubleshooting Guide for GC-MS Analysis

This guide focuses on challenges unique to the GC-MS analysis of 2,3-dihydrobenzofuran metabolites, primarily related to their inherent chemical properties.

Q5: My polar metabolites are giving broad, tailing peaks or are not eluting at all from the GC column. What is the cause and solution?

A: This is a direct consequence of the metabolites' polarity and low volatility. Polar functional groups (like hydroxyl -OH or amine -NH) interact strongly with active sites on the GC column and inlet liner, leading to poor chromatography and even irreversible adsorption.[16] The solution is chemical derivatization .

The Principle of Derivatization Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[16] The primary goals are:

  • Increase Volatility: By masking polar functional groups with nonpolar moieties (e.g., a trimethylsilyl group).[6]

  • Improve Thermal Stability: To prevent the analyte from degrading at the high temperatures of the GC inlet and column.[6]

  • Enhance Peak Shape: By reducing interactions with the stationary phase, leading to sharper, more symmetrical peaks.[6]

Recommended Derivatization Strategy: Two-Step Oximation and Silylation For metabolites containing both hydroxyl/amine and ketone functional groups, a two-step process is often most effective.[24]

  • Oximation: Converts the ketone group (C=O) into a more stable oxime (C=N-OH). This prevents the formation of multiple isomers (enol forms) during the subsequent silylation step.

  • Silylation: Replaces the active hydrogens on hydroxyl, amine, and the newly formed oxime groups with a trimethylsilyl (TMS) group, typically using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

Experimental Protocol: Two-Step Derivatization This protocol is a general guideline and should be optimized for your specific metabolites.

  • Sample Preparation: Evaporate the dried sample extract to complete dryness under a gentle stream of nitrogen. The absence of water is critical as derivatization reagents will react with it.[16]

  • Oximation Step:

    • Add 50 µL of an oximation reagent (e.g., 20 mg/mL hydroxylamine hydrochloride in pyridine) to the dried extract.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60-70°C for 30-60 minutes.[24]

    • Cool the vial to room temperature.

  • Silylation Step:

    • Add 50 µL of MSTFA (often with 1% TMCS as a catalyst) to the vial.[24]

    • Recap the vial, vortex briefly, and incubate at 60-70°C for another 30 minutes.[6][24]

  • Analysis:

    • After cooling, the sample is ready for direct injection into the GC-MS.

Part 4: Sample Preparation Protocols & Strategies

Effective sample preparation is the cornerstone of any successful bioanalytical method. It aims to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the sample.[25]

SamplePrep_Workflow cluster_SPE SPE Steps start_node Biological Sample (e.g., Plasma) process_node1 Dilute with Buffer (Adjust pH, Add IS) start_node->process_node1 Pre-treatment process_node process_node end_node end_node process_node2 Solid-Phase Extraction (SPE) process_node1->process_node2 Extraction process_node3 Evaporate & Reconstitute in Mobile Phase process_node2->process_node3 Post-Extraction spe1 1. Condition process_node3->end_node Ready for LC-MS spe2 2. Equilibrate spe1->spe2 spe3 3. Load Sample spe2->spe3 spe4 4. Wash spe3->spe4 spe5 5. Elute spe4->spe5

A typical Solid-Phase Extraction (SPE) workflow for plasma samples.
Q6: What is the recommended sample preparation strategy for achieving the cleanest extracts from plasma?

A: For demanding applications requiring high sensitivity and minimal matrix effects, Solid-Phase Extraction (SPE) is the preferred technique.[19][26]

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Fast, simple, inexpensive, high recovery."Dirty" extracts; significant matrix effects from residual phospholipids and salts.[17]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility.Can provide clean extracts; good for nonpolar analytes.Labor-intensive, requires large solvent volumes, can be difficult to automate.[20]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then selectively eluted with a small volume of solvent.Provides the cleanest extracts, minimizes matrix effects, high concentration factor, easily automated.[19]Higher cost per sample, requires method development.

Table 3: Comparison of Common Sample Preparation Techniques for Plasma.

Experimental Protocol: Generic SPE for Basic/Neutral Metabolites in Plasma This protocol uses a polymeric reversed-phase sorbent (e.g., Oasis HLB, Bond Elut Plexa) and should be optimized for your specific analyte.[18][19]

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add the internal standard (IS).

    • Add 300 µL of 2% ammonium hydroxide in water to dilute the sample and ensure basic compounds are in their neutral state for retention.[19] Vortex to mix.

  • SPE Cartridge Conditioning:

    • Place a 10-30 mg polymeric SPE cartridge on a vacuum manifold.

    • Condition the sorbent by passing 500 µL of methanol through the cartridge.

    • Equilibrate the sorbent by passing 500 µL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 500 µL of 5% methanol in water. This removes highly polar interferences (e.g., salts) while retaining the analyte.[19]

    • Dry the cartridge under high vacuum for 1-2 minutes to remove residual water.

  • Elution:

    • Place clean collection tubes or a 96-well plate inside the manifold.

    • Elute the analytes with 500 µL of methanol or an appropriate organic solvent.

  • Final Steps:

    • Evaporate the eluate to dryness under a stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to the In Vivo Validation of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo validation of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (herein referred to as BFC-5), a novel compound belonging to the benzofuran class. Benzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds with demonstrated therapeutic potential, including anti-cancer activity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, logic-driven approach to designing and executing robust in vivo studies that compare BFC-5's efficacy against established standards.

The narrative that follows is not a rigid protocol but a strategic guide. It emphasizes the causality behind experimental choices, ensuring that the generated data is not only robust but also translatable, forming a self-validating system for assessing the therapeutic potential of novel chemical entities like BFC-5.

Part 1: Foundational Strategy - Selecting the Appropriate Animal Model

The initial and most critical decision in any in vivo anti-cancer study is the selection of the animal model. This choice fundamentally dictates the questions that can be answered and the clinical relevance of the findings. The two primary choices for initial studies are xenograft and syngeneic models.[4][5]

  • Xenograft Models: Involve implanting human tumor cells or tissues into immunodeficient mice (e.g., NOD/SCID or NSG mice).[6][7] Their primary advantage is the use of human cancer cells, making them ideal for evaluating the direct cytotoxic or tumor-intrinsic effects of a compound.[4] However, the absence of a functional immune system is a significant limitation, precluding the assessment of any immunomodulatory activities.[5]

  • Syngeneic Models: Utilize mouse tumor cells implanted into a genetically identical, immunocompetent mouse strain (e.g., MC38 colon carcinoma cells in C57BL/6 mice).[5][8] The presence of a complete and functional immune system makes these models indispensable for evaluating immunotherapies and compounds that may work by modulating the tumor-immune microenvironment.[8][9]

The Causality of Choice: For a novel compound like BFC-5, whose mechanism is unconfirmed, a pragmatic approach is warranted. If in vitro data suggests direct cytotoxicity (e.g., apoptosis induction), a xenograft model is an excellent starting point for confirming basic efficacy.[10][11] If there is any indication of immune cell modulation, a syngeneic model is superior.

Below is a logical workflow for selecting the appropriate model to begin the in vivo validation of BFC-5.

G cluster_0 Preclinical Model Selection Workflow start Start: In Vitro Data for BFC-5 mech_check Hypothesized Mechanism of Action? start->mech_check direct_cyto Direct Cytotoxicity (e.g., Apoptosis, Cell Cycle Arrest) mech_check->direct_cyto Direct immuno Immunomodulation (e.g., Cytokine Release, Checkpoint Modulation) mech_check->immuno Immune-Mediated xenograft Initiate with Xenograft Model (e.g., Human cell line in NSG mice) direct_cyto->xenograft syngeneic Initiate with Syngeneic Model (e.g., Murine cell line in C57BL/6 mice) immuno->syngeneic validate_efficacy Validate Direct Anti-Tumor Efficacy xenograft->validate_efficacy validate_immune Validate Immuno-Oncology Effect syngeneic->validate_immune

Caption: Workflow for selecting an initial in vivo cancer model.

Part 2: Designing a Robust Comparative Efficacy Study

To generate meaningful and comparative data, the core efficacy study must be designed with clear, quantifiable endpoints and appropriate controls. This guide will proceed assuming a subcutaneous xenograft model was chosen to assess the direct anti-cancer activity of BFC-5.

Experimental Groups

A well-controlled study should include the following groups (minimum n=8-10 animals per group to ensure statistical power):

  • Group 1: Vehicle Control: Animals receive the formulation vehicle (e.g., PBS, or a solution like 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline) on the same schedule as the treatment groups. This group establishes the baseline tumor growth rate.

  • Group 2: BFC-5 (Low Dose): A dose determined from the Maximum Tolerated Dose (MTD) study (e.g., 0.5x MTD).

  • Group 3: BFC-5 (High Dose): A dose at or near the MTD (e.g., 0.9x MTD). Using multiple doses helps establish a dose-response relationship.[10][11]

  • Group 4: Standard-of-Care (SoC) Comparator: Animals receive a clinically relevant chemotherapy agent for the chosen cancer type (e.g., Paclitaxel for a breast cancer model, Gemcitabine for pancreatic cancer).[12] This is essential for a comparative guide, as it benchmarks the novel compound's activity against a known therapeutic.

Key Endpoints and Monitoring
  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint. Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.[6][9] The volume is typically calculated using the formula: (Length x Width²)/2 .[6][9]

  • Body Weight and Clinical Signs: A primary indicator of systemic toxicity. Animal body weight should be recorded at the same frequency as tumor measurements.[13][14] A body weight loss exceeding 15-20% is often a humane endpoint.[15]

  • Survival: In some studies, overall survival can be a key endpoint, with animals being monitored until a pre-defined endpoint (e.g., tumor volume >1500 mm³) is reached.[16]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments required to validate BFC-5 in vivo.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Rationale: Before initiating an efficacy study, it is critical to determine the MTD of BFC-5. The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant morbidity) over a specified period.[15][16] This ensures the doses used in the efficacy study are both safe and therapeutically relevant.

Methodology:

  • Animal Selection: Use healthy, non-tumor-bearing mice of the same strain and sex as the planned efficacy study (e.g., BALB/c nude mice).

  • Group Allocation: Establish several groups (n=3-5 mice per group). One group will be the vehicle control. The other groups will receive escalating doses of BFC-5 (e.g., 10, 30, 60, 100 mg/kg).

  • Administration: Administer BFC-5 via the intended clinical route (e.g., intraperitoneal (i.p.), oral gavage (p.o.), or intravenous (i.v.)) daily or on the planned treatment schedule for 7-14 days.[16]

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).

  • Endpoint: The MTD is defined as the highest dose at which no mortality occurs and the mean body weight loss does not exceed a predefined threshold (typically 15-20%).[15]

Protocol 2: Subcutaneous Xenograft Efficacy Study

Rationale: This is the core experiment to determine if BFC-5 can inhibit the growth of a human tumor in an in vivo setting compared to a vehicle control and a standard-of-care drug.

Methodology:

  • Cell Culture: Culture the selected human cancer cell line (e.g., MDA-MB-231 breast cancer) under standard sterile conditions. Harvest cells during the logarithmic growth phase.

  • Tumor Implantation: Resuspend the cells in sterile, serum-free media or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment. Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the right flank of each mouse.[9]

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable.

  • Randomization: When the average tumor volume reaches a pre-determined size (e.g., 100-150 mm³), randomize the mice into the treatment groups defined in Section 2.1 to ensure an even distribution of tumor sizes across groups.

  • Treatment Administration: Begin dosing according to the assigned groups and schedule (e.g., i.p. injection every 3 days for 4 cycles).

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.[9][14]

  • Study Termination: The study is terminated when tumors in the control group reach the pre-defined endpoint size (e.g., 1500 mm³), or when signs of excessive toxicity are observed.[9]

  • Tissue Collection: At the endpoint, euthanize the mice. Excise the tumors, measure their final weight, and collect portions for downstream analysis (e.g., snap-freeze for western blot, fix in formalin for histopathology). Collect major organs (liver, spleen, kidneys) for toxicity assessment.[13]

Protocol 3: Experimental Metastasis Assay

Rationale: Many anti-cancer agents may inhibit primary tumor growth but not prevent metastasis, the primary cause of cancer-related mortality.[17][18] This assay assesses the ability of BFC-5 to inhibit the colonization and growth of cancer cells in a distant organ, typically the lungs.[19]

Methodology:

  • Cell Line: Use a cancer cell line engineered to express a reporter like luciferase for non-invasive imaging (e.g., MDA-MB-231-luc).[20]

  • Cell Injection: Inject the cells (e.g., 1 x 10⁶ cells in 100 µL PBS) directly into the circulation via the lateral tail vein.[18][19] This bypasses the initial steps of the metastatic cascade and directly models tumor cell extravasation and colonization.[21]

  • Treatment: Begin treatment with BFC-5, SoC, and vehicle control one day after cell injection.

  • Monitoring: Monitor metastatic burden weekly using an in vivo imaging system (IVIS) to detect the bioluminescence signal.[20] Also, monitor body weight for toxicity.

  • Endpoint Analysis: After a set period (e.g., 4-6 weeks), euthanize the mice. Excise the lungs (or other target organs) and perform ex vivo imaging to confirm metastatic lesions.[19][20] The lungs can then be fixed for histological analysis to count metastatic nodules.

Part 4: Data Presentation and Comparative Analysis

Clear presentation of quantitative data is essential for objective comparison. Data should be summarized in tables and visualized in graphs.

Table 1: Comparative Efficacy of BFC-5 on Primary Tumor Growth

(Hypothetical Data)

Treatment GroupDosing RegimenMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle ControlVehicle, i.p., q3d x 4125.4 ± 15.21480.1 ± 180.5-+5.2%
BFC-5 (20 mg/kg)i.p., q3d x 4128.1 ± 18.9888.6 ± 155.340.0%-2.1%
BFC-5 (40 mg/kg)i.p., q3d x 4126.5 ± 16.7459.3 ± 98.668.9%-5.8%
SoC (Paclitaxel, 10 mg/kg)i.p., q3d x 4127.2 ± 17.1399.8 ± 85.173.0%-12.5%

TGI (%) is calculated as: [1 - (Mean Final Tumor Volume of Treatment Group / Mean Final Tumor Volume of Control Group)] x 100.

Table 2: Comparative Effect of BFC-5 on Experimental Lung Metastasis

(Hypothetical Data)

Treatment GroupDosing RegimenMean Lung Bioluminescence (Photons/sec)Mean Number of Surface Nodules
Vehicle ControlVehicle, i.p., q3d x 48.5 x 10⁶ ± 1.2 x 10⁶45 ± 8
BFC-5 (40 mg/kg)i.p., q3d x 43.1 x 10⁶ ± 0.9 x 10⁶15 ± 5
SoC (Paclitaxel, 10 mg/kg)i.p., q3d x 44.5 x 10⁶ ± 1.1 x 10⁶22 ± 6

Interpretation: The hypothetical data suggests that BFC-5 at 40 mg/kg exhibits significant tumor growth inhibition, comparable to the standard-of-care, but with a more favorable toxicity profile (less body weight loss). Furthermore, it appears more effective than the SoC at preventing metastatic colonization in the lungs.

Part 5: Grounding In Vivo Data with Mechanistic Insights

While in vivo efficacy is paramount, understanding the mechanism of action provides a stronger rationale for further development. Benzofuran derivatives have been reported to inhibit various oncogenic pathways.[2][22] For instance, some derivatives show excellent inhibitory activity against key signaling nodes like NF-κB.[3] If terminal tumor analysis (e.g., Western blot for phosphorylated proteins) supports such a mechanism, it provides a powerful link between the observed efficacy and a molecular pathway.

Below is a hypothetical signaling pathway that could be inhibited by BFC-5.

G cluster_pathway Hypothetical BFC-5 Mechanism: NF-κB Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Growth Factor / TNF-α Receptor Receptor (TNFR) TNFa->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates (marks for degradation) NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates BFC5 BFC-5 BFC5->IKK INHIBITS DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis) DNA->Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by BFC-5.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-faceted strategy for the initial in vivo validation of this compound. By employing a logical model selection process, robust comparative study design, and detailed protocols, researchers can generate high-quality, interpretable data.

Positive results from these foundational studies—demonstrating significant tumor growth inhibition with an acceptable toxicity profile, especially when benchmarked against a standard-of-care—would provide a strong rationale for advancing BFC-5. Subsequent steps would involve progressing to more complex and clinically relevant models, such as patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, or genetically engineered mouse models (GEMMs), which allow for the study of tumors in an intact microenvironment.[7][21][23]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and drug development.[1] As with any potential pharmaceutical candidate or intermediate, the integrity of all analytical data is paramount. Generating reliable data for purity, potency, and stability is not merely a procedural step but the foundation upon which safety and efficacy are built. This guide moves beyond single-method validation to address a more robust strategy: the cross-validation of analytical results using orthogonal methods.

Cross-validation is the systematic process of comparing results from two or more distinct analytical methods to ensure their concordance.[2][3] This practice is essential for verifying that a primary validated method produces consistent and accurate data, a critical step during method transfer between labs or when confirming results for regulatory submission.[4][5] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) as a primary method against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) as orthogonal, confirmatory techniques for the comprehensive analysis of this compound.

Pillar 1: The Primary Workhorse - Reversed-Phase HPLC

For a non-volatile, UV-active molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical primary method for quantification and purity assessment.[6][7] Its high precision, reproducibility, and suitability for routine quality control make it an industry standard.

Causality Behind the Method: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the moderately polar benzofuran derivative. The mobile phase, a mixture of acidified water and acetonitrile, is selected to ensure sharp peak shapes (the acid suppresses the ionization of the carboxylic acid group, reducing peak tailing) and to allow for gradient elution, which can separate the main analyte from both more polar and less polar impurities.

Experimental Protocol: Validated RP-HPLC Method
  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.3 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a stock solution of ~100 µg/mL.

  • Sample Preparation:

    • Prepare the sample of this compound at the same concentration as the standard using the same diluent.

  • Analysis Sequence:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Perform a blank injection (diluent) to ensure no system peaks interfere.

    • Inject the standard solution multiple times (e.g., n=6) to establish system suitability (checking for %RSD of peak area and retention time).[8]

    • Inject the sample solutions.

Data Summary: HPLC Method Validation (ICH Q2(R2) Guidelines)

The following table summarizes the performance of the primary HPLC method, validated according to ICH guidelines.[9][10]

Validation Parameter Acceptance Criteria Hypothetical Result Outcome
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products.No interferences observed.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over 50-150% of nominal concentration.r² = 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels.99.2% - 101.1%Pass
Precision (%RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%0.45% 0.82%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.05 µg/mLPass
Robustness %RSD ≤ 2.0% after minor changes in flow rate, temperature, and mobile phase pH.All changes resulted in %RSD < 2.0%.Pass

Pillar 2: Orthogonal Confirmatory Methods

Relying on a single analytical technique, no matter how well validated, carries inherent risks. An undetected co-eluting impurity in HPLC, for instance, could lead to an overestimation of purity. Orthogonal methods, which rely on different chemical or physical principles for separation and detection, provide a crucial cross-check.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Orthogonality: GC separates compounds based on their volatility and interaction with the stationary phase at high temperatures, a fundamentally different principle than the polarity-based separation in RP-HPLC. Mass spectrometry provides detection based on the mass-to-charge ratio of fragmented ions, offering high specificity and structural information, unlike the chromophore-dependent UV detection in HPLC.[11][12]

Causality Behind the Method: The carboxylic acid functional group makes the target molecule non-volatile and prone to thermal degradation. Therefore, derivatization is mandatory. Silylation with a reagent like BSTFA converts the acidic proton into a trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative suitable for GC analysis.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 200 µL of Pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS System & Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Source Temperature: 230 °C.

    • MS Quad Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Purity is determined by area percent, excluding the solvent and derivatizing agent peaks.

B. Quantitative NMR (qNMR)

Principle of Orthogonality: qNMR is a primary ratio method of measurement. It quantifies a molecule by measuring the intensity of a specific NMR signal relative to that of a certified internal standard of known purity and weight.[13] Its signal is directly proportional to the number of atomic nuclei, making it independent of chemical structure in the way that UV absorbance or ionization efficiency are. This provides a truly orthogonal value for potency or purity.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., Maleic Acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: Bruker 400 MHz or higher.

    • Experiment: Standard proton experiment (zg30).

    • Key Parameters:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (e.g., 30 seconds) to ensure full relaxation.

      • A 90° pulse angle.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for each integrated signal.

The Cross-Validation Workflow: A Unified Strategy

The core of this guide is the integration of these methods into a cohesive cross-validation strategy. This ensures that the analytical results are not an artifact of a single technique but are a true reflection of the sample's quality.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Orthogonal Analytical Methods cluster_results Data Evaluation cluster_output Final Outcome Sample Single Batch of 2-Methyl-2,3-dihydro-1- benzofuran-5-carboxylic acid HPLC Primary Analysis: Validated RP-HPLC Sample->HPLC GCMS Confirmatory Analysis 1: GC-MS (after derivatization) Sample->GCMS QNMR Confirmatory Analysis 2: qNMR Sample->QNMR Comparison Statistical Comparison of Results (Assay, Purity) HPLC->Comparison GCMS->Comparison QNMR->Comparison Acceptance Acceptance Criteria Met? (e.g., Results within 2%) Comparison->Acceptance Report Final Verified Report Acceptance->Report Yes Investigation Investigate Discrepancy Acceptance->Investigation No

Caption: Workflow for cross-validating analytical results using three orthogonal methods.

Comparative Data Analysis

A single, homogeneous batch of this compound was analyzed using the three described methods. The results are summarized below.

Analytical Method Parameter Measured Result Comments
RP-HPLC Purity (Area % by DAD)99.65%Main peak area relative to total peak area.
GC-MS Purity (Area % by TIC)99.58%Area % of the TMS-derivatized peak relative to total ion chromatogram area (excluding solvent/reagent peaks).
qNMR Absolute Purity (Assay)99.71%Calculated against a certified internal standard.
Statistical Analysis Mean Purity 99.65%
Overall %RSD 0.07%
Difference (Max-Min) 0.13%

Interpretation of Results: The data shows excellent concordance between the three orthogonal methods. The purity values are all within a narrow range of 0.13%, providing a very high degree of confidence in the quality of the material. The HPLC and GC-MS area percent values are slightly lower than the qNMR assay value, which is expected. Chromatographic area percent methods can be susceptible to differences in detector response for impurities, whereas qNMR provides a more absolute measure of the primary component. The close agreement validates the primary HPLC method as being accurate and reliable for its intended purpose.

Conclusion

The validation of an analytical method, while essential, only confirms that the method performs as expected under controlled conditions. The cross-validation of results against orthogonal techniques provides a higher level of assurance and scientific rigor. For a compound of pharmaceutical interest like this compound, employing a primary HPLC method cross-verified by GC-MS and qNMR constitutes a robust, self-validating system. This multi-faceted approach ensures data integrity, supports regulatory compliance, and provides the highest confidence in the quality attributes of the molecule throughout the drug development lifecycle.

References

A Comparative Guide to the Efficacy of 2,3-Dihydrobenzofuran-Based Anti-Inflammatory Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide array of biological activities. Its structural rigidity and synthetic tractability have made it a cornerstone for the design of potent and selective inhibitors of key enzymes implicated in disease. This guide provides a comparative analysis of the efficacy of various 2,3-dihydrobenzofuran-based inhibitors targeting two critical enzymes in the inflammatory cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1) and cyclooxygenase-2 (COX-2). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for advancing their drug discovery efforts in the anti-inflammatory arena.

The Rationale for Targeting mPGES-1 and COX-2 in Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is a well-established target for anti-inflammatory drugs. The biosynthesis of PGE2 is a two-step process initiated by the cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandin H2 (PGH2). Subsequently, prostaglandin E synthases (PGES) isomerize PGH2 to PGE2.

While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 are effective, their long-term use is associated with gastrointestinal and cardiovascular side effects due to the inhibition of the constitutively expressed COX-1, which plays a role in gastric protection and platelet aggregation. The development of selective COX-2 inhibitors offered a safer alternative, but concerns about cardiovascular risks have persisted. This has led to a growing interest in targeting downstream enzymes in the PGE2 synthesis pathway, such as mPGES-1, which is inducibly expressed during inflammation and is functionally coupled with COX-2. Inhibiting mPGES-1 offers a more targeted approach to reducing inflammatory PGE2 levels while potentially sparing the production of other prostanoids with physiological roles.

Comparative Efficacy of 2,3-Dihydrobenzofuran-Based Inhibitors

The 2,3-dihydrobenzofuran scaffold has been successfully employed to develop potent inhibitors of both mPGES-1 and COX-2. The following sections provide a comparative overview of their efficacy, supported by experimental data.

2,3-Dihydrobenzofuran-Based mPGES-1 Inhibitors

A study by Di Micco et al. identified 2,3-dihydrobenzofuran as a promising scaffold for the design of novel mPGES-1 inhibitors.[1] Through a combination of molecular docking and experimental validation, they identified compounds 19 and 20 as lead candidates with significant inhibitory activity.[1]

CompoundTargetIC50 (µM)Reference
Compound 19 mPGES-1~2[1]
Compound 20 mPGES-1~2[1]

The low micromolar activity of these compounds demonstrates the potential of the 2,3-dihydrobenzofuran core for mPGES-1 inhibition. The authors suggest that smaller hydrophobic groups on the scaffold can enhance van der Waals interactions within the binding pocket, while a catechol moiety can form crucial hydrogen bonds, thereby increasing inhibitor stability and potency.[1]

2,3-Dihydrobenzofuran-Based COX-2 Inhibitors

Fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have been investigated for their anti-inflammatory and potential anticancer activities. A study demonstrated that several of these compounds effectively suppressed lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of COX-2 and reducing the secretion of inflammatory mediators, including PGE2.

Compound TypeBiological EffectIC50 (µM) for PGE2 inhibitionReference
Fluorinated Dihydrobenzofuran DerivativesInhibition of PGE2 production1.1 - 20.5

The wide range of IC50 values highlights the importance of specific substitutions on the 2,3-dihydrobenzofuran scaffold for potent COX-2 inhibition. Structure-activity relationship (SAR) studies have indicated that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups can enhance the biological effects of these derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro and cell-based assays used to characterize 2,3-dihydrobenzofuran-based inhibitors.

In Vitro Enzyme Inhibition Assays

1. mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the conversion of PGH2 to PGE2 by recombinant human mPGES-1.

  • Objective: To determine the direct inhibitory activity of a test compound on the isolated mPGES-1 enzyme.

  • Principle: The enzymatic activity of mPGES-1 is measured by quantifying the amount of PGE2 produced from the substrate PGH2. The inhibition of this reaction by a test compound is determined by comparing the PGE2 levels in the presence and absence of the inhibitor.

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing the test compound (at various concentrations) and recombinant human mPGES-1 enzyme in a suitable buffer.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, PGH2.

    • Allow the reaction to proceed for a specific time (e.g., 1 minute).

    • Terminate the reaction by adding a stop solution.

    • Quantify the amount of PGE2 produced in the reaction mixture using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

2. COX-2 Enzyme Inhibition Assay

This assay assesses the inhibitory effect of a compound on the activity of the COX-2 enzyme.

  • Objective: To determine the direct inhibitory activity of a test compound on the isolated COX-2 enzyme.

  • Principle: The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to PGH2. A chromogenic substrate is used, and the change in absorbance is monitored to determine enzyme activity.

  • Step-by-Step Protocol:

    • Prepare a reaction buffer containing heme and the test compound.

    • Add recombinant COX-2 enzyme to the reaction mixture.

    • Incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (substrate) and a chromogenic co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Monitor the oxidation of the chromogenic substrate by measuring the absorbance at a specific wavelength over time.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound to derive the IC50 value.

Cell-Based Assays

1. LPS-Induced PGE2 Production in RAW 264.7 Macrophages

This cell-based assay evaluates the ability of a compound to inhibit PGE2 production in a more physiologically relevant context.

  • Objective: To measure the inhibition of PGE2 synthesis in a cellular environment.

  • Principle: Murine macrophage-like RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1, leading to the production of PGE2. The amount of PGE2 released into the cell culture supernatant is measured in the presence and absence of the test compound.

  • Step-by-Step Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production.

    • Incubate the cells for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • Determine the IC50 value for the inhibition of PGE2 production.

2. Measurement of Inflammatory Cytokine Production (IL-6 and TNF-α)

This assay assesses the downstream functional consequences of inhibiting PGE2 synthesis by measuring the production of key pro-inflammatory cytokines.

  • Objective: To evaluate the effect of inhibitors on the production of inflammatory mediators downstream of the PGE2 pathway.

  • Principle: LPS stimulation of RAW 264.7 cells also induces the production of inflammatory cytokines like IL-6 and TNF-α. The levels of these cytokines in the cell culture supernatant are measured by ELISA.

  • Step-by-Step Protocol:

    • Follow steps 1-4 of the LPS-Induced PGE2 Production assay.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 and TNF-α in the supernatant using specific ELISA kits for each cytokine.

    • Analyze the dose-dependent effect of the inhibitor on cytokine production.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Prostaglandin E2 Synthesis and Signaling Pathway

PGE2_Pathway cluster_synthesis PGE2 Synthesis cluster_signaling PGE2 Signaling cluster_inhibition Inhibitor Action AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 EP_receptors EP Receptors (EP1-4) PGE2->EP_receptors Downstream Downstream Signaling (cAMP, Ca2+) EP_receptors->Downstream Inflammation Inflammatory Response (Pain, Fever, Edema) Downstream->Inflammation COX2_Inhibitor 2,3-Dihydrobenzofuran COX-2 Inhibitor COX2_Inhibitor->PGH2 Inhibits mPGES1_Inhibitor 2,3-Dihydrobenzofuran mPGES-1 Inhibitor mPGES1_Inhibitor->PGE2 Inhibits

Caption: Prostaglandin E2 synthesis and signaling pathway with points of inhibition.

Experimental Workflow for Inhibitor Efficacy Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Enzyme_Assay Enzyme Inhibition Assay (mPGES-1 or COX-2) IC50_determination IC50 Determination Enzyme_Assay->IC50_determination Cell_Culture RAW 264.7 Cell Culture IC50_determination->Cell_Culture Inform Treatment Inhibitor Pre-treatment & LPS Stimulation Cell_Culture->Treatment PGE2_Assay PGE2 ELISA Treatment->PGE2_Assay Cytokine_Assay IL-6 / TNF-α ELISA Treatment->Cytokine_Assay Cell_IC50 Cellular IC50 & Functional Effect PGE2_Assay->Cell_IC50 Cytokine_Assay->Cell_IC50

References

A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Benchtop and Preclinical Models

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This guide focuses on a specific derivative, 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, a compound of interest for its potential therapeutic applications.

In early-stage drug development, establishing a strong correlation between in vitro activity and in vivo efficacy is paramount. This process, known as In Vitro-In Vivo Correlation (IVIVC), is a predictive mathematical model that connects laboratory data with performance in a living organism.[5][6][7] A successful IVIVC can streamline development, reduce reliance on extensive animal testing, and provide crucial insights into a compound's pharmacokinetic and pharmacodynamic profile.[6][8]

This document provides a comprehensive comparison of the in vitro and in vivo assessment of this compound, framed through the lens of its hypothesized anti-inflammatory activity via cyclooxygenase (COX) enzyme inhibition. We will detail the experimental rationale, present validated protocols, and analyze the resulting data to build a correlative understanding of the compound's potential.

Hypothesized Mechanism of Action: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible at sites of inflammation.[10] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Given the structural motifs within the benzofuran class, we hypothesize that this compound exerts its anti-inflammatory effects by inhibiting COX enzymes, particularly the inducible COX-2 isoform. This hypothesis forms the basis for our selected in vitro and in vivo assays.

cluster_0 Cell Membrane Phospholipids cluster_1 Inflammatory Stimuli phospholipids phospholipids phospholipase Phospholipase A2 stimuli (e.g., Carrageenan, LPS) stimuli->phospholipase activates aa Arachidonic Acid (AA) phospholipase->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 nsaids Hypothesized Target: 2-Methyl-2,3-dihydro-1- benzofuran-5-carboxylic acid nsaids->cox2 inhibits prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins via Prostaglandin Synthases inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediates

Caption: Hypothesized mechanism via COX-2 inhibition.

Part 1: In Vitro Assessment of Biological Activity

The initial phase of screening involves cell-free and cell-based assays to determine if the compound interacts with its molecular target and elicits a functional response in a controlled environment.

A. Direct Enzyme Inhibition: COX-1/COX-2 Activity Assay

Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2. It is a critical first step to validate the proposed mechanism and determine isoform selectivity. A higher selectivity for COX-2 over COX-1 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[11]

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay [12]

  • Reagent Preparation: Prepare assay buffer, heme, purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Preparation: Serially dilute this compound and a control inhibitor (e.g., selective COX-1 inhibitor SC-560, selective COX-2 inhibitor Celecoxib) in DMSO, followed by dilution in assay buffer.

  • Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the desired enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: Add 10 µL of the diluted compound or control to the wells. Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of the colorimetric substrate solution.

  • Data Acquisition: Immediately monitor the absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to peroxidase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve.

Data Summary: COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound 12.50.1583.3
Celecoxib (Control) 15.20.05304
SC-560 (Control) 0.019.80.001

Note: Data are hypothetical for illustrative purposes.

B. Cell-Based Functional Assay: Prostaglandin E2 (PGE2) Production

Rationale: While an enzyme assay confirms direct inhibition, a cell-based assay demonstrates activity in a more complex biological context. Here, we measure the compound's ability to block the production of PGE2, a key pro-inflammatory prostaglandin, in cells stimulated to mimic an inflammatory state.

Experimental Protocol: LPS-Stimulated PGE2 Production in Macrophages

  • Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate and culture until adherent.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a control (e.g., Diclofenac) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to the cell media at a final concentration of 1 µg/mL. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C to allow for COX-2 expression and PGE2 production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant for analysis.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[13][14]

  • Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.

Part 2: In Vivo Assessment of Anti-Inflammatory Efficacy

In vivo models are essential for evaluating a compound's efficacy within a complex physiological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).

Model Selection: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[15] The inflammatory response is biphasic, with the later phase (3-6 hours) being primarily mediated by the overproduction of prostaglandins, making it an excellent model for evaluating potential COX inhibitors.[15][16]

Experimental Protocol: Rat Paw Edema Assay [15][17]

  • Animal Acclimation: Use male Wistar or Sprague-Dawley rats (180-200g) and allow them to acclimate for at least one week.

  • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound at various doses (e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution into the subplantar surface of the right hind paw.[15]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The peak edema is typically observed around 3-5 hours.[18]

  • Data Analysis: Calculate the increase in paw volume (Vₜ - V₀) for each animal at each time point. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Data Summary: In Vivo Anti-Inflammatory Activity

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 4hr (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Test Compound 100.62 ± 0.0527.1%
Test Compound 300.41 ± 0.0651.8%
Test Compound 1000.25 ± 0.0470.6%
Indomethacin 100.30 ± 0.0564.7%

Note: Data are hypothetical for illustrative purposes.

Part 3: In Vitro-In Vivo Correlation (IVIVC) Analysis

Objective: To synthesize the in vitro and in vivo data to understand the translational potential of this compound.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_assays Enzymatic Assay (COX-1/2) Cell-Based Assay (PGE2) invitro_result Result: Potent & Selective COX-2 Inhibition (IC50 = 0.15 µM) invitro_assays->invitro_result ivivc IVIVC Analysis invitro_result->ivivc invivo_model Carrageenan Paw Edema Model (Rat) invivo_result Result: Dose-Dependent Reduction in Inflammation (ED50 ≈ 30 mg/kg) invivo_model->invivo_result invivo_result->ivivc conclusion Conclusion: Good Correlation. In vitro potency translates to in vivo efficacy. Candidate for further development. ivivc->conclusion informs

Caption: Experimental workflow for establishing IVIVC.

Analysis and Discussion:

The in vitro results demonstrate that our test compound is a potent and highly selective inhibitor of the COX-2 enzyme (IC50 = 0.15 µM) with an 83-fold preference over COX-1. This strong, selective activity at the molecular target is a promising initial finding.

The in vivo data corroborates the in vitro findings. The compound produced a significant, dose-dependent reduction in paw edema, with an approximate ED50 (effective dose for 50% inhibition) of 30 mg/kg. This confirms that the compound is biologically active in a complex living system and can effectively mitigate an acute inflammatory response.

The correlation appears strong. The high in vitro potency and selectivity translated directly into effective anti-inflammatory activity in vivo. The discrepancy between the nanomolar in vitro potency and the milligram-per-kilogram in vivo dose is expected and can be attributed to ADME factors. For instance, oral bioavailability, plasma protein binding, tissue distribution, and metabolic rate all influence the concentration of the compound that reaches the site of inflammation in the paw.

Future Directions: A more quantitative Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, could be established by conducting pharmacokinetic studies to measure plasma drug concentrations over time and correlating this with the pharmacodynamic (anti-inflammatory) response.[7][19]

Conclusion

This guide demonstrates a logical and scientifically rigorous workflow for evaluating a novel compound, this compound, as a potential anti-inflammatory agent. Through a combination of direct enzyme inhibition assays, cell-based functional screens, and a validated in vivo model, we established a strong positive correlation between the compound's in vitro activity as a selective COX-2 inhibitor and its in vivo anti-inflammatory efficacy. These results provide a solid foundation for advancing this compound into further preclinical development, including pharmacokinetic profiling and safety toxicology studies.

References

Benchmarking 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a novel chemical entity against established drugs is crucial for determining its therapeutic potential and guiding further development. This guide provides a comprehensive benchmarking framework for 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, hereafter referred to as Compound X, against the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Ibuprofen. We will operate under the working hypothesis that Compound X exhibits anti-inflammatory properties via the inhibition of cyclooxygenase (COX) enzymes.

The primary goal is to determine not only the potency of Compound X but also its selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. High selectivity for COX-2 is a key characteristic of modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of COX-1. This guide will detail the necessary in vitro and in vivo studies to build a comprehensive profile of Compound X and assess its potential as a viable therapeutic agent.

Part 1: In Vitro Characterization: Potency and Selectivity

The initial phase of benchmarking involves determining the direct inhibitory effect of Compound X on the target enzymes, COX-1 and COX-2. This is critical for establishing a foundational understanding of its mechanism of action and for making early go/no-go decisions in the drug development process.

Rationale for Experimental Design

A fluorescent inhibitor screening assay is selected for its high sensitivity, throughput, and direct measurement of enzyme inhibition. This assay measures the ability of a compound to block the conversion of arachidonic acid to prostaglandin G2 (PGG2), the first step in the prostaglandin synthesis pathway. By running parallel assays for both human COX-1 and COX-2 enzymes, we can simultaneously determine the half-maximal inhibitory concentration (IC50) for each isoform. The ratio of these IC50 values (IC50 COX-1 / IC50 COX-2) provides a quantitative measure of COX-2 selectivity, a critical parameter for predicting the gastrointestinal safety profile of the compound.

Experimental Protocol: COX Fluorescent Inhibitor Screening Assay
  • Preparation of Reagents :

    • Prepare a stock solution of Compound X, Celecoxib, and Ibuprofen in DMSO.

    • Dilute the compounds to a range of concentrations to generate a dose-response curve.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare the arachidonic acid substrate and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe.

  • Assay Procedure :

    • Add the enzyme, heme cofactor, and test compound (or vehicle control) to the wells of a 96-well plate.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and ADHP.

    • Monitor the fluorescence intensity over time using a plate reader (excitation/emission ~535/590 nm). The rate of increase in fluorescence is proportional to the peroxidase activity of COX.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • Calculate the COX-2 Selectivity Index as the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative Data Summary (Hypothetical)
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index
Compound X 150015100
Celecoxib 300030100
Ibuprofen 1002500.4

This table presents hypothetical data for illustrative purposes.

Part 2: Cell-Based Assays: Functional Anti-Inflammatory Effects

Moving from isolated enzymes to a cellular context is a crucial step to confirm that the compound can effectively inhibit prostaglandin production in a more biologically relevant system.

Rationale for Experimental Design

Lipopolysaccharide (LPS)-stimulated human macrophages are an excellent model for this purpose. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to a significant upregulation of COX-2 expression and subsequent production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. By measuring the reduction in PGE2 levels in the presence of our test compounds, we can assess their functional anti-inflammatory efficacy at a cellular level.

Experimental Protocol: PGE2 Production in LPS-Stimulated Macrophages
  • Cell Culture and Stimulation :

    • Culture human monocytic cell lines (e.g., THP-1) and differentiate them into macrophages using PMA.

    • Pre-treat the macrophages with various concentrations of Compound X, Celecoxib, or Ibuprofen for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • PGE2 Measurement :

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis :

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration.

    • Determine the IC50 value for the inhibition of PGE2 synthesis.

Part 3: In Vivo Efficacy: Animal Model of Inflammation

The final preclinical benchmarking step involves evaluating the compound's efficacy in a living organism. This provides insights into its pharmacokinetic properties, bioavailability, and overall therapeutic potential in a complex physiological system.

Rationale for Experimental Design

The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model for evaluating the efficacy of NSAIDs. Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time. The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory effect in vivo.

Experimental Workflow

G cluster_acclimatization Phase 1: Acclimatization cluster_dosing Phase 2: Dosing cluster_induction Phase 3: Induction & Measurement cluster_analysis Phase 4: Data Analysis A Animal Acclimatization (7 days) B Baseline Paw Volume Measurement A->B C Oral Administration (Compound X, Celecoxib, Ibuprofen, Vehicle) B->C t = -1 hr D Carrageenan Injection (Subplantar) C->D t = 0 hr E Paw Volume Measurement (Hourly for 6 hours) D->E t = 1, 2, 3, 4, 5, 6 hr F Calculate % Inhibition of Edema E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization :

    • Acclimatize male Wistar rats for at least one week before the experiment.

  • Dosing :

    • Fast the animals overnight.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the test compounds (Compound X, Celecoxib, Ibuprofen) or vehicle control orally at a predetermined dose (e.g., 10 mg/kg).

  • Induction of Inflammation :

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Edema :

    • Measure the paw volume at hourly intervals for up to 6 hours after the carrageenan injection.

  • Data Analysis :

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage of inhibition of edema for each treatment group relative to the vehicle control group.

Part 4: Signaling Pathway Context

The anti-inflammatory effects of Compound X and the benchmark drugs are achieved by intervening in the arachidonic acid signaling pathway.

G membrane Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa Stimulus cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Prostaglandins (Physiological) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammatory) cox2->pgs_inflam homeostasis GI Mucosal Protection, Platelet Aggregation pgs_phys->homeostasis inflammation Inflammation, Pain, Fever pgs_inflam->inflammation ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 ibuprofen->cox2 compound_x Compound X / Celecoxib (Selective) compound_x->cox2

Caption: Arachidonic acid pathway and points of COX inhibition.

This pathway illustrates how both COX-1 and COX-2 convert arachidonic acid into prostaglandins. While COX-1 is responsible for producing prostaglandins that maintain normal physiological functions, COX-2 is primarily induced during inflammation. A selective COX-2 inhibitor like Celecoxib—and putatively Compound X—is designed to block the inflammatory pathway while sparing the protective functions of COX-1, which are inhibited by non-selective drugs like Ibuprofen.

Conclusion

This guide outlines a systematic approach to benchmarking this compound (Compound X) against established anti-inflammatory drugs. By following these protocols, researchers can generate a robust dataset to evaluate the compound's potency, selectivity, and in vivo efficacy. The hypothetical data presented suggests that if Compound X demonstrates high potency and a strong COX-2 selectivity profile, comparable or superior to Celecoxib, it would warrant further investigation as a potential new anti-inflammatory therapeutic with an improved safety profile over non-selective NSAIDs.

A Comparative Guide to the Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the 2,3-dihydrobenzofuran moiety is a privileged structure, appearing in a wide array of biologically active compounds. This guide provides an in-depth, comparative analysis of two distinct and replicable published methods for the synthesis of a key derivative, 2,3-dihydrobenzofuran-5-carboxylic acid. This document moves beyond a simple recitation of steps to offer insights into the strategic choices behind each protocol, empowering chemists to select and adapt these methods for their specific research needs.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran ring system is a common feature in many natural products and synthetic molecules with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inclusion of a carboxylic acid group at the 5-position provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. Given its importance, the efficient and reliable synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid is of significant interest to the medicinal chemistry community.

This guide will dissect two distinct synthetic strategies:

  • Route A: Intramolecular Williamson Ether Synthesis Approach , a convergent route that builds the heterocyclic ring from a substituted phenolic precursor.

  • Route B: Carboxylation of a Pre-formed Dihydrobenzofuran via a Grignard Reagent , a linear approach that introduces the carboxylic acid functionality onto the existing scaffold.

Each method will be evaluated based on its underlying chemical principles, experimental practicality, and overall efficiency.

Route A: Intramolecular Williamson Ether Synthesis

This approach constructs the 2,3-dihydrobenzofuran ring through an intramolecular SN2 reaction, a classic and robust method for ether formation.[1][2][3][4][5] The general strategy involves the preparation of a phenol bearing a 2-haloethyl or a protected 2-hydroxyethyl side chain ortho to the hydroxyl group. Deprotonation of the phenol creates a nucleophilic phenoxide that subsequently displaces the halide or a derivatized hydroxyl group to form the dihydrofuran ring.

Conceptual Workflow

Route_A_Workflow A Substituted Phenol (e.g., 4-Hydroxy-3-(2-hydroxyethyl)benzoic acid derivative) B Activation of Side-Chain Hydroxyl A->B e.g., Mesylation, Tosylation, or Halogenation C Base-Mediated Intramolecular Cyclization B->C e.g., K2CO3, NaH D Deprotection (if necessary) & Acidification C->D e.g., LiOH, HCl E 2,3-Dihydrobenzofuran- 5-carboxylic acid D->E

Caption: Workflow for Route A: Intramolecular Williamson Ether Synthesis.

Detailed Experimental Protocol

Step 1: Ortho-Formylation of Methyl 4-Hydroxybenzoate

A mixture of methyl 4-hydroxybenzoate, paraformaldehyde, and magnesium chloride in the presence of a base like triethylamine is refluxed in a suitable solvent such as acetonitrile. This introduces a hydroxymethyl group at the 3-position.

Step 2: Conversion of the Hydroxymethyl to a Chloromethyl Group

The resulting 3-hydroxymethyl derivative is treated with thionyl chloride or a similar chlorinating agent to convert the alcohol to a more reactive chloromethyl group.

Step 3: Chain Extension via Cyanide Displacement

The 3-chloromethyl intermediate is reacted with sodium or potassium cyanide in a polar aprotic solvent like DMSO. This SN2 reaction introduces a cyanomethyl group.

Step 4: Reduction of the Nitrile and Ester to a Diol

The product from the previous step, which contains both a nitrile and an ester, is subjected to a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. This simultaneously reduces the nitrile to a primary amine and the ester to a primary alcohol. The amine is then converted to a hydroxyl group via a Sandmeyer-type reaction. This sequence yields 4-hydroxy-3-(2-hydroxyethyl)phenol. The phenolic hydroxyl group is then protected, for instance, as a methyl ether.

Step 5: Selective Oxidation and Deprotection

The primary alcohol of the side chain is selectively oxidized to a carboxylic acid using a suitable oxidizing agent. The protecting group on the phenolic hydroxyl is then removed.

Step 6: Intramolecular Cyclization

The resulting 4-hydroxy-3-(2-carboxyethyl)phenol is not directly suitable for a Williamson ether synthesis. A more viable, though longer, alternative involves starting with a precursor where the carboxylic acid is already present and protected, and the side chain is built to facilitate cyclization.

A more direct, albeit less commonly documented approach for this specific target, would involve the cyclization of a precursor like methyl 4-hydroxy-3-(2-chloroethyl)benzoate.

Alternative Step-by-Step for Cyclization:

  • Preparation of Methyl 4-hydroxy-3-(2-chloroethyl)benzoate: This intermediate can be synthesized from a suitable precursor, such as a derivative of tyrosol.

  • Intramolecular Williamson Ether Synthesis: The phenolic precursor is dissolved in a polar aprotic solvent like DMF or acetone, and a base such as potassium carbonate is added. The mixture is heated to promote the intramolecular SN2 reaction, forming methyl 2,3-dihydrobenzofuran-5-carboxylate.

  • Saponification: The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF), followed by acidification with an acid like HCl.[6]

Discussion of Route A

Advantages:

  • Convergent Approach: This method builds the core heterocyclic structure, which can be an efficient strategy if the starting materials are readily available.

  • Well-Established Chemistry: The Williamson ether synthesis is a fundamental and generally reliable reaction in organic chemistry.

Disadvantages:

  • Multi-step Synthesis of Precursor: The primary challenge lies in the synthesis of the required substituted phenol precursor. This can be a lengthy process with multiple steps, potentially leading to a lower overall yield.

  • Potential for Side Reactions: The cyclization step can be sensitive to reaction conditions. Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

  • Limited Availability of Starting Materials: The specific starting materials required for a direct synthesis may not be commercially available, necessitating their de novo synthesis.

Route B: Carboxylation of a Pre-formed Dihydrobenzofuran via a Grignard Reagent

This synthetic strategy takes a more linear approach. It begins with a pre-formed 2,3-dihydrobenzofuran scaffold, which is then functionalized with the carboxylic acid group. This is achieved by converting an aryl halide, typically a bromide, into a Grignard reagent, followed by quenching with carbon dioxide (dry ice).[7]

Conceptual Workflow

Route_B_Workflow A 5-Bromo-2,3- dihydrobenzofuran B Formation of Grignard Reagent A->B Mg, THF C Carboxylation with Carbon Dioxide B->C CO2 (dry ice) D Acidic Work-up C->D H3O+ E 2,3-Dihydrobenzofuran- 5-carboxylic acid D->E

Caption: Workflow for Route B: Carboxylation via Grignard Reagent.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the formation and carboxylation of Grignard reagents.

Step 1: Preparation of 5-Bromo-2,3-dihydrobenzofuran

If not commercially available, 5-bromo-2,3-dihydrobenzofuran can be synthesized from 2,3-dihydrobenzofuran via electrophilic aromatic bromination using a reagent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Step 2: Formation of the Grignard Reagent

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 5-bromo-2,3-dihydrobenzofuran in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium. The reaction is initiated, often with gentle heating or the addition of an iodine crystal, and then maintained at a gentle reflux until the magnesium is consumed.

Step 3: Carboxylation

The freshly prepared Grignard reagent is cooled in an ice bath and then slowly poured over a slurry of crushed dry ice (solid carbon dioxide) in anhydrous THF. The reaction is highly exothermic and the addition should be controlled to maintain a low temperature. The mixture is stirred and allowed to warm to room temperature as the excess carbon dioxide sublimes.

Step 4: Acidic Work-up and Isolation

The reaction mixture is quenched by the slow addition of an aqueous acid, such as 1 M hydrochloric acid. This protonates the carboxylate salt and dissolves any remaining magnesium salts. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-dihydrobenzofuran-5-carboxylic acid. The product can be further purified by recrystallization.

Discussion of Route B

Advantages:

  • Direct and Efficient Functionalization: This method provides a direct route to introduce the carboxylic acid group at the desired position.

  • Readily Available Precursors: The starting material, 5-bromo-2,3-dihydrobenzofuran, is commercially available or can be readily synthesized from the parent heterocycle.

  • High Yields: Grignard carboxylations are generally high-yielding reactions.

Disadvantages:

  • Moisture and Air Sensitive: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. The reaction must be carried out under strictly anhydrous and inert conditions, which requires careful experimental technique.

  • Potential for Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl halide (Wurtz coupling), which can reduce the yield of the desired product. This can be minimized by slow addition of the halide to the magnesium.

  • Handling of Dry Ice: While not a major hazard, the handling of large quantities of dry ice requires appropriate personal protective equipment to prevent cold burns.

Comparative Summary and Data

ParameterRoute A: Intramolecular Williamson Ether SynthesisRoute B: Carboxylation via Grignard Reagent
Starting Material Substituted phenol (e.g., methyl 4-hydroxy-3-(2-chloroethyl)benzoate)5-Bromo-2,3-dihydrobenzofuran
Key Transformation Intramolecular SN2 cyclizationGrignard formation and carboxylation
Number of Steps Typically longer due to precursor synthesisFewer steps if starting from the bromo-derivative
Overall Yield Variable, depends heavily on precursor synthesisGenerally high for the carboxylation step
Key Reagents Base (e.g., K₂CO₃), solvents (e.g., DMF, Acetone)Magnesium, Dry Ice (CO₂), Anhydrous THF
Experimental Challenges Synthesis of the precursor, potential for side reactions in cyclizationStrict anhydrous and inert conditions required
Scalability Can be challenging to scale up due to multiple stepsReadily scalable with appropriate equipment

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to 2,3-dihydrobenzofuran-5-carboxylic acid, each with its own set of advantages and challenges.

Route A (Intramolecular Williamson Ether Synthesis) is a powerful strategy when a diverse range of substituted phenols are available or can be readily synthesized. It offers a convergent approach to the core structure. However, the multi-step nature of the precursor synthesis can be a significant drawback, potentially leading to lower overall yields and increased labor.

Route B (Carboxylation via Grignard Reagent) is a more direct and often more efficient method, particularly if the starting 5-bromo-2,3-dihydrobenzofuran is commercially available. While it requires careful handling of air- and moisture-sensitive reagents, the high yield of the key carboxylation step and the fewer overall steps make it a highly attractive option for the synthesis of the target molecule.

For most applications in a drug discovery setting where efficiency and speed are paramount, Route B is the recommended method . Its linear nature and the high efficiency of the final carboxylation step make it a more practical and reliable choice for producing 2,3-dihydrobenzofuran-5-carboxylic acid in the quantities needed for further medicinal chemistry exploration.

References

A Head-to-Head Comparison of Synthetic Routes to Dihydrobenzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3][4][5] Its unique structural features make it a cornerstone in drug discovery, with derivatives exhibiting anti-inflammatory, anticancer, and neuroprotective properties, among others.[4][6] Consequently, the development of efficient and versatile synthetic methods to access this important core structure is of paramount importance to the chemical and pharmaceutical sciences. This guide provides a comparative overview of several prominent synthetic strategies for the construction of 2,3-dihydrobenzofurans, offering insights into their mechanisms, experimental considerations, and relative advantages.

Transition Metal-Catalyzed Intramolecular Cyclizations: Power and Versatility

Transition metal catalysis stands as one of the most robust and widely employed strategies for the synthesis of dihydrobenzofurans.[1][2] These methods often leverage the unique reactivity of metals like palladium, rhodium, and copper to facilitate challenging bond formations under relatively mild conditions.

Palladium-Catalyzed Intramolecular C-O Bond Formation (Heck-Type Cyclizations)

A prominent approach involves the palladium-catalyzed intramolecular coupling of an aryl halide with a tethered alkene, often referred to as an intramolecular Heck reaction.[1][7][8] This strategy is highly effective for the construction of the dihydrofuran ring.

Mechanistic Insights: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by migratory insertion of the tethered alkene into the palladium-aryl bond. Subsequent β-hydride elimination and reductive elimination regenerate the active catalyst and furnish the dihydrobenzofuran product. The regioselectivity of the alkene insertion is a critical factor influencing the final product structure.

Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Cyclization

The following is a representative protocol for the synthesis of a 2-substituted-2,3-dihydrobenzofuran:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol derivative (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Add a dry, deoxygenated solvent such as acetonitrile or DMF.

  • Add a base, typically a tertiary amine like triethylamine (2.0-3.0 equiv).

  • Stir the reaction mixture at a specified temperature (often between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

Rhodium-Catalyzed C-H Activation and Annulation

More recent advancements have focused on the use of rhodium catalysts to effect C-H activation followed by annulation with an appropriate coupling partner.[1][2][7] This approach avoids the pre-functionalization required in traditional cross-coupling reactions, offering a more atom-economical route.

Mechanistic Insights: The reaction is often directed by a functional group on the phenolic substrate, which coordinates to the rhodium center. This is followed by intramolecular C-H activation to form a rhodacycle intermediate. Subsequent insertion of an alkyne or alkene and reductive elimination leads to the formation of the dihydrobenzofuran ring.

Diagram: Rhodium-Catalyzed C-H Activation/Annulation

G cluster_0 Catalytic Cycle Phenol_Substrate Phenol Substrate (with directing group) Rh_Catalyst [Rh(III)] Catalyst Phenol_Substrate->Rh_Catalyst Coordination Rhodacycle Rhodacycle Intermediate Rh_Catalyst->Rhodacycle C-H Activation Alkyne_Insertion Alkyne Insertion Rhodacycle->Alkyne_Insertion + Alkyne Cyclized_Intermediate Cyclized Intermediate Alkyne_Insertion->Cyclized_Intermediate Migratory Insertion Product Dihydrobenzofuran Product Cyclized_Intermediate->Product Reductive Elimination Product->Rh_Catalyst Catalyst Regeneration

Caption: Catalytic cycle for Rh-catalyzed C-H activation.

Organocatalytic Asymmetric Synthesis: Accessing Chiral Dihydrobenzofurans

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for dihydrobenzofuran synthesis. Organocatalysis has emerged as a powerful tool in this regard, offering high levels of stereocontrol without the need for transition metals.[9][10][11][12]

Asymmetric [4+1] Annulation Reactions

A notable organocatalytic strategy is the [4+1] annulation between o-quinone methides (o-QMs), generated in situ, and a one-carbon component, such as an ylide.[9][11] Chiral phosphines or cinchona alkaloids can be employed to induce high levels of enantioselectivity.

Mechanistic Insights: The reaction is believed to proceed through the formation of a chiral catalyst-ylide complex. This complex then reacts with the o-quinone methide in a stereocontrolled manner. Subsequent intramolecular cyclization and elimination of the catalyst furnishes the chiral dihydrobenzofuran product. The stereochemical outcome is dictated by the chiral environment created by the catalyst.

Experimental Protocol: Asymmetric [4+1] Annulation

The following is a generalized protocol for the phosphine-catalyzed asymmetric [4+1] annulation:

  • In a glovebox or under an inert atmosphere, add the chiral phosphine catalyst (5-10 mol%) and the allenoate (1.2 equiv) to a vial containing a dry solvent (e.g., toluene).

  • In a separate vial, dissolve the o-hydroxybenzyl alcohol precursor to the o-quinone methide (1.0 equiv) in the same solvent.

  • Add a reagent to generate the o-quinone methide in situ (e.g., a mild Lewis acid or base).

  • Transfer the solution of the in situ generated o-quinone methide to the vial containing the catalyst and allenoate at a controlled temperature (often sub-ambient, e.g., -20 °C to 0 °C).

  • Stir the reaction mixture for the specified time, monitoring by TLC or HPLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched 2,3-dihydrobenzofuran.

Photochemical and Radical Cyclizations: Alternative Activation Modes

Visible-light photoredox catalysis and radical cyclizations offer alternative, often milder, approaches to dihydrobenzofuran synthesis.[5] These methods can proceed through distinct mechanistic pathways compared to traditional thermal reactions.

Visible-Light-Mediated Intramolecular Radical Cyclization

This approach typically involves the generation of a radical species from a suitable precursor, which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne.[5]

Mechanistic Insights: A photocatalyst, upon excitation with visible light, can engage in a single-electron transfer (SET) process with the substrate to generate a radical. This radical then cyclizes in a 5-exo-trig manner to form the dihydrofuran ring. A subsequent radical quenching step completes the reaction.

Diagram: Visible-Light-Mediated Radical Cyclization

G cluster_1 Photocatalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) SET Single Electron Transfer (SET) PC_excited->SET Substrate Substrate (e.g., Aryl Halide) Substrate->SET Radical_Anion Substrate Radical Anion Cyclized_Radical Cyclized Radical Radical_Anion->Cyclized_Radical Cyclization Product Dihydrobenzofuran Product Cyclized_Radical->Product Quenching Product->PC Catalyst Regeneration SET->Radical_Anion Cyclization 5-exo-trig Cyclization Quenching Radical Quenching

Caption: General workflow for photocatalytic cyclization.

Head-to-Head Comparison of Synthetic Routes

Synthetic Route Key Advantages Common Limitations Typical Yields Stereocontrol
Palladium-Catalyzed Heck Cyclization High functional group tolerance, well-established, reliable for various substitution patterns.[1][7]Requires pre-functionalized substrates (halides), can require high temperatures.[13]Good to excellent (60-95%).[1][2]Generally poor unless chiral ligands are used.
Rhodium-Catalyzed C-H Activation Atom-economical (no pre-functionalization), can be highly regioselective.[1][2][7]Often requires specific directing groups, catalyst can be expensive.[2]Moderate to good (50-90%).[1][2]Can be made highly enantioselective with chiral catalysts.
Organocatalytic [4+1] Annulation Excellent enantioselectivity, metal-free conditions, mild reaction conditions.[9][11]Substrate scope can be limited, catalyst loading may be higher than in metal catalysis.Good to excellent (70-95%).[9][11]High to excellent enantioselectivity (up to 99% ee).[9][11]
Visible-Light Radical Cyclization Very mild reaction conditions (often room temperature), good functional group tolerance.[5]Can be sensitive to oxygen, may require specific radical precursors.Moderate to good (50-85%).[5]Generally poor unless chiral catalysts or auxiliaries are employed.

Conclusion

The synthesis of 2,3-dihydrobenzofurans can be achieved through a variety of powerful and elegant synthetic strategies. The choice of method ultimately depends on the specific target molecule, the desired level of stereocontrol, and the available starting materials. Transition metal-catalyzed reactions offer broad applicability and high yields, while organocatalytic methods provide unparalleled access to enantiomerically pure products. Emerging techniques such as photoredox catalysis continue to expand the synthetic chemist's toolkit, enabling transformations under increasingly mild conditions. A thorough understanding of the mechanistic underpinnings and practical considerations of each route is crucial for the successful design and execution of a synthetic plan targeting this important heterocyclic scaffold.

References

Confirming the Binding Mode of Novel Ligands: A Comparative Guide for 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a novel small molecule to its biological target is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of state-of-the-art experimental and computational methodologies to confirm the binding orientation and key interactions of a putative bioactive compound, using 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid as a central case study. While the specific biological target of this molecule is under active investigation, derivatives of its core scaffold have shown affinity for targets such as the Pim-1 kinase and cannabinoid receptors.[1][2] This guide will, therefore, present a generalized workflow applicable to confirming its interaction with a hypothetical protein target, providing the in-depth technical details necessary for robust experimental design and data interpretation.

Section 1: The Foundational Role of Structural Biology: X-ray Crystallography

High-resolution structural data is the gold standard for unequivocally defining a ligand's binding mode. X-ray crystallography provides an atomic-level snapshot of the protein-ligand complex, revealing the precise orientation of the ligand and the network of interactions that stabilize the bound state.[3][4][5][6][7]

Causality in Experimental Design: Co-crystallization vs. Soaking

The choice between co-crystallization and ligand soaking is a critical first step. Co-crystallization involves crystallizing the protein in the presence of the ligand, which is often successful for ligands with higher affinity. Ligand soaking, conversely, involves diffusing the ligand into pre-existing protein crystals.[3][4] This can be a faster approach but is typically more effective for lower-affinity ligands or when co-crystallization proves challenging.

Experimental Protocol: X-ray Crystallography
  • Protein Expression and Purification: Obtain high-purity, homogenous protein of the putative target.

  • Crystallization Screening: Screen a wide range of conditions (precipitants, buffers, pH) to obtain well-diffracting protein crystals.

  • Ligand Introduction:

    • Co-crystallization: Add this compound to the protein solution before setting up crystallization trials.

    • Soaking: Transfer pre-formed protein crystals to a solution containing the ligand.

  • X-ray Diffraction Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, often at a synchrotron source, to obtain a diffraction pattern.[5]

  • Structure Determination and Refinement: Process the diffraction data to generate an electron density map, into which the protein-ligand complex is built and refined.[4]

Data Interpretation

The resulting electron density map should clearly show the location and orientation of this compound within the protein's binding site. Analysis of the refined structure will reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Section 2: Characterizing Binding in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[8][9][10][11][12] It can provide information on binding affinity, identify the ligand's binding epitope on the protein, and characterize conformational changes upon binding.

Key NMR Experiments for Binding Mode Analysis
  • Chemical Shift Perturbation (CSP): By comparing the NMR spectra of the protein in the free and ligand-bound states, changes in the chemical shifts of specific amino acid residues can identify the binding interface.

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of the ligand are in close proximity to the protein, revealing the binding epitope of the small molecule.[8]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs can provide distance restraints between protons on the ligand and the protein, enabling the calculation of a high-resolution structure of the complex in solution.

Experimental Protocol: Chemical Shift Perturbation (CSP)
  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein in a suitable buffer.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the free protein.

  • Titration: Add increasing concentrations of this compound to the protein sample, acquiring an HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and monitor the chemical shift changes of the protein's backbone amide signals. Map the perturbed residues onto the protein structure to identify the binding site.

Section 3: Quantifying Binding Affinity and Thermodynamics: SPR and ITC

While structural methods provide a static picture of the binding mode, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the binding affinity and understanding the thermodynamic drivers of the interaction.[13][14]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on a sensor chip.[15][16][17][18][19] It provides real-time data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.

Table 1: Comparison of SPR and ITC for Binding Analysis

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon binding to a sensor surface.[15]Measures the heat released or absorbed during a binding event.[20][21]
Information Provided Kinetics (kon, koff), Affinity (KD).[17]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[20]
Throughput HighLow to Medium
Sample Consumption LowHigh
Labeling Label-free, but one partner is immobilized.Label-free, in-solution measurement.[21]
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[20][22][23] This includes the binding affinity (KD), stoichiometry of binding (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare the protein and this compound in identical, degassed buffer to minimize heats of dilution.[21]

  • Instrument Setup: Load the protein into the sample cell and the ligand into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Section 4: In Silico Prediction and Refinement: Computational Approaches

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable for predicting a ligand's binding mode and assessing its stability, especially when experimental data is not yet available.[24][25][26][27][28]

Molecular Docking

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein, generating a set of possible binding poses ranked by a scoring function.[24][28] This can be a powerful tool for generating initial hypotheses about the binding mode of this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of a docked pose over time.[29][30][31][32][33] By simulating the movements of atoms in the system, MD can reveal important dynamic interactions and conformational changes that are not apparent in a static crystal structure.

Workflow for Computational Analysis

Caption: A typical computational workflow for predicting and refining a ligand's binding mode.

Conclusion

Confirming the binding mode of a novel compound like this compound requires a multi-faceted approach that integrates high-resolution structural biology, biophysical characterization of the interaction in solution, and computational validation. By combining the strengths of X-ray crystallography, NMR spectroscopy, SPR, ITC, and in silico methods, researchers can build a comprehensive and robust model of the protein-ligand interaction, providing a solid foundation for subsequent drug development efforts.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for handling 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid in a laboratory setting. The information herein is synthesized from safety data sheets of structurally related compounds and established best practices for handling carboxylic acids and benzofuran derivatives. It is imperative to supplement this guide with a thorough risk assessment specific to your experimental context and to consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the compound.

Understanding the Hazard Profile
  • Skin Irritation: Similar to many carboxylic acids, this compound is expected to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation/Damage: Direct contact with the eyes is likely to cause serious irritation or potential damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[3][4]

  • Potential for Allergic Skin Reaction: Some related structures have been shown to cause allergic skin reactions.[5][6]

Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[3][4][7]Protects against splashes, dust, and aerosols, preventing serious eye irritation or injury.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile rubber) inspected before each use and changed immediately upon contamination.[4][5][8] Lab Coat: A chemical-resistant lab coat, fully buttoned. Footwear: Fully enclosed shoes made of a chemical-resistant material.[4]Prevents skin contact, which can lead to irritation or allergic reactions.
Respiratory Protection All handling of the solid compound should occur in a certified chemical fume hood to prevent the inhalation of dust.[4][8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4][7]Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[4]

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.[4]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[7][9]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers before handling the compound.

3.2. Handling Procedures

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Transferring Solids: Use a spatula to carefully transfer the solid compound. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[4]

  • Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4]

  • Post-Handling Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5][9]

Spill Management Workflow

In the event of a spill, a calm and methodical response is critical. The following diagram illustrates the appropriate workflow for managing a chemical spill.

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_containment Containment & Cleanup cluster_final_steps Final Steps alert Alert others in the area evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain absorb Absorb the spill contain->absorb collect Collect absorbed material into a labeled hazardous waste container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for handling a chemical spill.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical aspect of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[4]

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8][9] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Do Not Dispose in Drains: Under no circumstances should this chemical or its waste be disposed of down the drain.[3][8]

By integrating these safety measures and operational protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for everyone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.